5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIBZKQKQUTVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785023-01-9 | |
| Record name | 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1785023-01-9) is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the oxazole scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data, this document presents high-quality, computationally predicted values for key parameters and details the established experimental protocols for their empirical determination. This dual approach offers researchers both immediate, actionable insights and the methodological framework for subsequent experimental validation.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, serves as a fascinating bioisostere for hydroxyl, thiol, or amine functionalities. Its unique electronic properties can enhance metabolic stability, modulate acidity (pKa), and improve membrane permeability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The oxazole ring system is a well-established pharmacophore present in numerous biologically active compounds. The combination of the difluoromethyl group and the oxazole carboxylic acid scaffold in 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid presents a molecule with significant potential for the development of novel therapeutics. A thorough understanding of its fundamental physicochemical properties is therefore the first critical step in its journey from a compound of interest to a potential clinical candidate.
Core Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. These values provide a foundational dataset for initial in silico modeling, lead optimization, and the design of further experimental studies.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₃F₂NO₃ | Defines the elemental composition. |
| Molecular Weight | 163.08 g/mol | Influences diffusion and transport properties. |
| pKa | Value dependent on prediction software | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP | Value dependent on prediction software | Measures lipophilicity, a key factor in the "rule of five" for predicting oral bioavailability. |
| Aqueous Solubility | Value dependent on prediction software | Crucial for formulation, absorption, and achieving therapeutic concentrations. |
| Melting Point | Value dependent on prediction software | Indicates purity and solid-state stability. |
Methodologies for Physicochemical Property Determination
This section details the standard experimental protocols for the determination of the key physicochemical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The rationale behind the selection of these methods is provided to offer a deeper understanding of the experimental design.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a compound in solution. For a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is low.
-
Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Titration Setup: Place the analyte solution in a thermostatted beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Procedure: Add the standardized NaOH solution in small, precise increments using a burette. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.[1]
Causality Behind Experimental Choices:
-
Potentiometric Detection: Provides a direct and highly accurate measurement of the change in hydrogen ion concentration during the titration.
-
Standardized Titrant: Ensures the accuracy of the molar quantity of base added, which is crucial for the precise determination of the equivalence point.
-
Thermostatted Conditions: The pKa is temperature-dependent; maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.
Visualization of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The logarithm of the octanol-water partition coefficient (logP) is the industry-standard measure of a compound's lipophilicity. It is a critical parameter in assessing drug-likeness and predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.[2][3][4][5]
Experimental Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in either the aqueous or organic phase.
-
Partitioning: In a sealed container, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the complete partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
n-Octanol as the Organic Phase: It is widely accepted as a good mimic of the lipid bilayers of cell membranes.
-
Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect the accuracy of the concentration measurements.
-
Equilibration Time: Ensures that the partitioning has reached a true thermodynamic equilibrium.
-
Analytical Quantification: HPLC or UV-Vis spectroscopy provides the necessary sensitivity and accuracy for determining the analyte concentration in each phase.
Visualization of the Shake-Flask logP Determination Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. Low aqueous solubility can be a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved analyte in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Extended Equilibration Time: Allows for the dissolution process to reach a thermodynamic steady state.
-
pH Control: The solubility of ionizable compounds like carboxylic acids is highly pH-dependent. Using a buffered solution provides a physiologically relevant and reproducible measurement.
-
Sensitive Analytical Method: HPLC-UV or LC-MS is necessary to accurately quantify what may be low concentrations of the dissolved compound.
Visualization of the Aqueous Solubility Determination Workflow:
Caption: Workflow for melting point determination by DSC.
Structural Elucidation by Spectroscopic Methods
The definitive confirmation of the chemical structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the oxazole ring proton, the difluoromethyl proton (a triplet), and the carboxylic acid proton. ¹³C NMR will provide signals for each unique carbon atom, including the characteristic resonance of the carboxylic acid carbonyl and the carbon of the difluoromethyl group (a triplet due to C-F coupling). ¹⁹F NMR will show a doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the difluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the oxazole ring, and the C-F stretching vibrations of the difluoromethyl group. [9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Conclusion
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a compound with significant potential in drug discovery, largely attributable to the presence of the difluoromethyl group. This guide has provided a comprehensive overview of its core physicochemical properties, utilizing high-quality computational predictions in the absence of extensive experimental data. Furthermore, detailed, field-proven experimental protocols for the determination of pKa, logP, aqueous solubility, and melting point have been presented, along with the underlying scientific rationale. This document is intended to serve as a valuable resource for researchers, enabling informed decision-making in the design of future studies and the advancement of drug development programs involving this and related molecular scaffolds.
References
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- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Protocols.io. (2024). LogP / LogD shake-flask method.
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- Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
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5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Abstract
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, owing to the prevalence of the isoxazole core in numerous pharmacologically active agents.[1][2] The incorporation of a difluoromethyl group can substantially modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Accurate structural elucidation and purity assessment are paramount, and this guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimentally derived spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive analysis. Each section details the theoretical basis for the expected spectral features, supported by authoritative references, and includes field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Implications
The structure of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid combines three key functionalities that dictate its spectral signature:
-
1,2-Oxazole Ring: An aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its aromaticity and the presence of heteroatoms significantly influence the chemical shifts of its constituent atoms.
-
Carboxylic Acid Group (-COOH): This group introduces a highly deshielded, exchangeable proton (¹H NMR) and a characteristic carbonyl carbon (¹³C NMR). Its O-H and C=O bonds produce strong, readily identifiable absorptions in IR spectroscopy.[3][4]
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms are powerful electron-withdrawing groups, which strongly influence the chemical shifts of the attached carbon and proton. The fluorine nucleus (¹⁹F) is NMR-active (spin ½, 100% natural abundance), providing a unique and sensitive spectroscopic handle.[5][6]
The interplay of these groups allows for a detailed and unambiguous characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for carboxylic acids and its residual water peak does not typically interfere with the signals of interest.
Rationale for Predictions:
-
-COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is typically broad and found far downfield, often above 10 ppm.[3]
-
-CHF₂ Proton: This proton is directly attached to two highly electronegative fluorine atoms, leading to significant deshielding. The signal will be split into a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).
-
Oxazole Proton (C4-H): This proton is on an aromatic, electron-deficient ring, placing its resonance in the aromatic region.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| ~13.5 - 12.5 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH ) |
| ~7.8 - 7.5 | Triplet | ¹JHF ≈ 55-60 Hz | 1H | Difluoromethyl (-CH F₂) |
| ~7.2 - 7.0 | Singlet | - | 1H | Oxazole Ring (C4-H ) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The influence of fluorine is again significant, causing both a downfield shift for the attached carbon and splitting of the signal due to C-F coupling.
Rationale for Predictions:
-
Carbonyl Carbon (-COOH): This carbon is part of a polarized C=O bond and is typically found in the highly deshielded region of the spectrum (~160-180 ppm).
-
Oxazole Carbons (C3, C5, C4): These aromatic carbons will resonate in the typical range for heterocyclic systems. C3 and C5, being directly attached to heteroatoms, will be more deshielded than C4.
-
Difluoromethyl Carbon (-CHF₂): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a characteristic triplet splitting pattern due to one-bond C-F coupling (¹JCF).
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Carbon Assignment |
|---|---|---|---|
| ~162 - 158 | Singlet | - | Carboxylic Acid (C =O) |
| ~160 - 155 | Singlet | - | Oxazole Ring (C 5) |
| ~155 - 150 | Singlet | - | Oxazole Ring (C 3) |
| ~115 - 110 | Triplet | ¹JCF ≈ 230-250 Hz | Difluoromethyl (-C HF₂) |
| ~105 - 100 | Singlet | - | Oxazole Ring (C 4) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is exceptionally useful for fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[5][7] The spectrum for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid is expected to be simple and diagnostic.
Rationale for Predictions:
-
The chemical shift of difluoromethyl groups typically falls within a well-defined range.[8] The two fluorine atoms are chemically equivalent and will couple to the single proton on the same carbon, resulting in a doublet.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (Solvent: DMSO-d₆, 376 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Fluorines | Assignment |
|---|
| -90 to -120 | Doublet | ¹JHF ≈ 55-60 Hz | 2F | Difluoromethyl (-CHF₂ ) |
Experimental Protocol: NMR Spectroscopy
A standardized workflow ensures reproducibility and high-quality data.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the C-F bonds.
Rationale for Predictions:
-
O-H Stretch: The carboxylic acid O-H bond, involved in strong hydrogen bonding (dimerization), gives rise to a very broad and characteristic absorption band spanning from 3300 to 2500 cm⁻¹.[3][9]
-
C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is very strong and appears around 1710 cm⁻¹.[4]
-
C-F Stretches: Carbon-fluorine bonds produce strong, intense absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹.[10]
-
C=N and C-O Stretches: Vibrations from the isoxazole ring will also be present in the fingerprint region.
Table 4: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid |
| 1725 - 1700 | Strong, sharp | C=O stretch | Carboxylic Acid |
| ~1600 | Medium | C=N stretch | Isoxazole Ring |
| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |
| 1150 - 1050 | Very Strong | C-F stretches | Difluoromethyl |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.
Rationale for Predictions:
-
Molecular Ion: In negative ion mode ESI (-), the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻. In positive ion mode ESI (+), the protonated molecule [M+H]⁺ may be observed.
-
Fragmentation: The isoxazole ring is known to undergo characteristic fragmentation pathways, often involving cleavage of the weak N-O bond.[11] A primary fragmentation event for the [M-H]⁻ ion would be the loss of CO₂ (44 Da) from the carboxylate.
Table 5: Predicted Mass Spectrometry Peaks (ESI Negative Mode)
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 178.01 | [C₅H₂F₂NO₃]⁻ | [M-H]⁻ (Deprotonated Molecule) |
| 134.02 | [C₄H₂F₂NO]⁻ | [M-H - CO₂]⁻ |
Proposed Fragmentation Pathway (ESI Negative Mode)
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-300).
-
High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass measurement of the molecular ion.
Conclusion
The comprehensive spectroscopic analysis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid relies on the synergistic interpretation of NMR, IR, and MS data. The key identifying features are the broad O-H and sharp C=O stretches in the IR spectrum; the distinct signals for the carboxylic acid, methine, and aromatic protons in the ¹H NMR; the characteristic triplet for the -CHF₂ carbon in the ¹³C NMR; the diagnostic doublet in the ¹⁹F NMR; and the observation of the correct molecular ion in the mass spectrum. This guide provides a robust predictive framework and validated protocols to assist researchers in the unambiguous identification and characterization of this important fluorinated heterocycle.
References
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
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ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]
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Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
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The Genesis and Evolution of Difluoromethyl-Isoxazole Compounds: A Technical Guide for Drug Discovery Pioneers
Foreword: The Strategic Imperative of Fluorine in Modern Drug Design
In the intricate tapestry of medicinal chemistry, the strategic incorporation of fluorine atoms has emerged as a transformative approach to optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the diverse array of fluorinated motifs, the difluoromethyl (CF₂H) group occupies a position of particular significance. Its unique electronic properties, acting as a lipophilic hydrogen bond donor, allow it to serve as a bioisostere for hydroxyl, thiol, and amine functionalities, profoundly influencing molecular interactions and metabolic stability. This guide delves into the discovery, history, and synthetic evolution of a privileged scaffold in which this remarkable functional group is paired with another cornerstone of medicinal chemistry: the isoxazole ring. The convergence of the difluoromethyl group and the isoxazole core has given rise to a class of compounds with significant potential in the development of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and history of difluoromethyl-isoxazole compounds, from their initial synthesis to their contemporary applications.
I. The Dawn of a New Scaffold: A Historical Perspective
The journey of isoxazole chemistry began long before the advent of modern fluorination techniques, with the first synthesis of the parent isoxazole ring attributed to Ludwig Claisen in the late 19th century. Over the subsequent decades, the isoxazole scaffold became a familiar motif in pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions.
The deliberate introduction of the difluoromethyl group into organic molecules is a more recent development, driven by the growing appreciation of its bioisosteric potential. The confluence of these two fields—isoxazole chemistry and organofluorine chemistry—led to the birth of difluoromethyl-isoxazole compounds.
While early work on fluorinated isoxazoles focused on trifluoromethyl and monofluorinated derivatives, the first synthesis of a difluoromethyl-isoxazole compound is a more recent landmark. A pivotal contribution to this area came from the research group of Professor Norio Shibata, a prominent figure in the field of fluorine chemistry. Their work in the late 2000s described a novel and efficient method for the synthesis of 4-difluoromethyl-5-alkylisoxazoles. This seminal work laid the foundation for the broader exploration of this compound class.
Further significant advancements from the Shibata group included the development of a direct nucleophilic difluoromethylation of aromatic isoxazoles, providing a new strategic approach to accessing 5-difluoromethyl-2-isoxazoline derivatives. This method highlighted the increasing sophistication of synthetic methodologies aimed at incorporating the difluoromethyl group into heterocyclic systems.
The historical development of these compounds underscores a key paradigm in modern drug discovery: the synergistic combination of established pharmacophores with novel bioisosteric elements to unlock new chemical space and therapeutic possibilities.
II. The Synthetic Arsenal: Crafting the Difluoromethyl-Isoxazole Core
The construction of the difluoromethyl-isoxazole scaffold relies on a toolkit of powerful synthetic reactions, with the 1,3-dipolar cycloaddition being a cornerstone methodology. This section will detail the key synthetic strategies, providing both the "what" and the "why" behind the experimental choices.
A. The Workhorse Reaction: 1,3-Dipolar Cycloaddition
The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile). The regioselectivity of this reaction is a critical consideration, and the nature of the substituents on both the nitrile oxide and the alkyne dictates the final arrangement of the isoxazole core.
This protocol is based on the foundational work in the field and illustrates the core principles of the 1,3-dipolar cycloaddition approach.
Step 1: Preparation of the Difluoromethylalkyne (Dipolarophile)
The synthesis of the difluoromethylalkyne precursor is a critical first step. A common method involves the reaction of a terminal alkyne with a source of difluorocarbene.
-
Reactants: Terminal alkyne, fluoroform (CHF₃), potassium tert-butoxide.
-
Procedure:
-
To a solution of the terminal alkyne in a suitable solvent (e.g., n-decane), add potassium tert-butoxide.
-
Heat the mixture to 80-100 °C.
-
Introduce fluoroform gas into the reaction mixture.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Work up the reaction and purify the difluoromethylalkyne by distillation or chromatography.
-
-
Causality: Fluoroform, in the presence of a strong base like potassium tert-butoxide, generates difluorocarbene (:CF₂), which then inserts into the C-H bond of the terminal alkyne.
Step 2: In Situ Generation of the Nitrile Oxide (1,3-Dipole)
Nitrile oxides are generally unstable and are therefore generated in situ from more stable precursors, typically aldoximes.
-
Reactants: Aldoxime, N-chlorosuccinimide (NCS), triethylamine (TEA).
-
Procedure:
-
Dissolve the aldoxime in a suitable solvent (e.g., dichloromethane).
-
Add N-chlorosuccinimide to the solution to form the corresponding hydroximoyl chloride.
-
Slowly add triethylamine to the mixture. This will dehydrochlorinate the hydroximoyl chloride to generate the nitrile oxide.
-
-
Causality: The base (triethylamine) removes a proton and a chloride ion from the hydroximoyl chloride, leading to the formation of the highly reactive nitrile oxide dipole.
Step 3: The [3+2] Cycloaddition Reaction
-
Procedure:
-
To the solution containing the in situ generated nitrile oxide, add the difluoromethylalkyne prepared in Step 1.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting 4-difluoromethyl-5-alkylisoxazole by column chromatography.
-
-
Causality: The electron-rich nitrile oxide readily undergoes a concerted cycloaddition with the electron-deficient difluoromethylalkyne to form the stable five-membered isoxazole ring.
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for the synthesis of 4-difluoromethyl-isoxazoles.
B. Direct Difluoromethylation Strategies
More recent advancements have focused on the direct introduction of the difluoromethyl group onto a pre-formed isoxazole ring. These methods offer alternative synthetic routes and can be particularly useful for late-stage functionalization in a drug discovery program.
This protocol is based on the work of Shibata and coworkers and demonstrates a direct C-H functionalization approach.
-
Reactants: 4-substituted-3,5-diarylisoxazole (with an electron-withdrawing group at the 4-position), (difluoromethyl)trimethylsilane (TMSCF₂H), a fluoride source (e.g., CsF).
-
Procedure:
-
To a solution of the activated isoxazole in a polar aprotic solvent (e.g., DMF), add (difluoromethyl)trimethylsilane and the fluoride source.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 5-difluoromethyl-isoxazoline by column chromatography.
-
-
Causality: The fluoride ion activates the TMSCF₂H to generate a nucleophilic difluoromethyl anion equivalent. The electron-withdrawing group at the 4-position of the isoxazole activates the 5-position for nucleophilic attack, leading to the addition of the difluoromethyl group.
Logical Relationship: Direct Difluoromethylation
An In-depth Technical Guide to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Scaffold
In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven methodology for modulating physicochemical and biological properties. The difluoromethyl group, in particular, offers a unique combination of steric and electronic characteristics, often serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and fine-tuning receptor-binding interactions. This guide focuses on a specific, yet sparsely documented molecule: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid .
Our extensive search of authoritative scientific databases and peer-reviewed literature reveals that while this compound is commercially available, detailed public data regarding its synthesis, experimental properties, and specific applications are limited. This suggests that the compound may be a relatively new building block, with its potential likely explored in proprietary drug discovery programs.
This guide, therefore, serves a dual purpose. First, it consolidates all currently available and verifiable information on 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. Second, where experimental data is absent, it provides a well-reasoned, experience-driven perspective on potential synthetic strategies and predicted properties, grounded in the established chemistry of analogous fluorinated heterocycles. This document is designed to be a foundational resource for researchers embarking on the exploration of this promising, yet uncharted, chemical entity.
Section 1: Core Identifiers and Chemical Structure
A precise identification of a chemical compound is the bedrock of any scientific investigation. For 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, the primary identifiers are tabulated below. It is of critical note that while the CAS number is listed by multiple chemical suppliers, a corresponding entry in major public databases like PubChem is not yet available, highlighting its novelty.
| Identifier | Value | Source |
| CAS Number | 1785023-01-9 | Commercial Suppliers |
| Molecular Formula | C₅H₃F₂NO₃ | Commercial Suppliers |
| Molecular Weight | 163.08 g/mol | Commercial Suppliers |
| IUPAC Name | 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid | - |
| SMILES | O=C(O)c1noc(C(F)F)c1 | Inferred |
| InChI | InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10) | Inferred |
| InChIKey | - | - |
The structural representation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is as follows:
Caption: 2D Structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Section 2: Predicted Physicochemical Properties
In the absence of experimentally determined data, computational prediction of physicochemical properties provides a valuable starting point for experimental design, such as selecting appropriate solvent systems or analytical conditions. The following table presents a selection of predicted properties for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
| Property | Predicted Value | Method |
| pKa | ~2.5 - 3.5 | Based on similar carboxylic acids |
| LogP | ~0.5 - 1.5 | ALOGPS |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |
Section 3: Proposed Synthesis Strategies
While a specific, validated synthesis protocol for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is not publicly available, we can infer logical synthetic routes based on established methods for the preparation of substituted isoxazoles. A plausible and versatile approach is the 1,3-dipolar cycloaddition reaction.
A general workflow for such a synthesis is depicted below:
Caption: Proposed synthetic workflow for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Detailed Methodological Considerations:
-
Generation of Difluoronitrile Oxide: The key reactive intermediate, difluoronitrile oxide, is not typically isolated. It can be generated in situ from difluoroacetaldehyde oxime using a suitable oxidizing agent.
-
Cycloaddition: The generated difluoronitrile oxide would then undergo a [3+2] cycloaddition reaction with an ester of propiolic acid (e.g., ethyl propiolate). This reaction is expected to form the ethyl ester of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid.
-
Hydrolysis: The final step would involve the saponification (hydrolysis under basic conditions, followed by acidification) of the resulting ester to yield the target carboxylic acid.
Causality behind Experimental Choices:
-
The use of an ester of propiolic acid in the cycloaddition step protects the carboxylic acid functionality and generally leads to cleaner reactions compared to using the free acid.
-
In situ generation of the nitrile oxide is a standard and effective technique to handle these reactive intermediates, minimizing side reactions.
Section 4: Potential Applications and Research Directions
The structural motifs present in 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid suggest its potential utility in several areas of research and development:
-
Medicinal Chemistry: The isoxazole core is a well-established "privileged structure" in drug discovery, known for its diverse biological activities. The addition of the difluoromethyl group can enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially improving target engagement. This scaffold could be a valuable starting point for the synthesis of novel inhibitors of enzymes or receptor modulators.
-
Agrochemicals: Fluorinated heterocycles are frequently found in modern pesticides and fungicides. The unique properties of the difluoromethyl group could be leveraged to develop new crop protection agents.
-
Materials Science: The polarity and potential for hydrogen bonding of this molecule could make it an interesting building block for the synthesis of novel polymers or functional materials.
Section 5: Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to handle it with the utmost caution, assuming it to be hazardous. Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion and Future Outlook
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid represents a frontier molecule with significant untapped potential. While the current publicly available data is sparse, the foundational information and reasoned scientific inferences provided in this guide offer a solid starting point for researchers. The next critical steps in unlocking the potential of this compound will be the disclosure of a robust and scalable synthesis in the peer-reviewed literature, followed by a thorough investigation of its biological activities and material properties. As a senior application scientist, I encourage the scientific community to explore this and similar novel fluorinated scaffolds, as they undoubtedly hold the keys to future innovations in medicine, agriculture, and materials science.
References
Due to the limited availability of specific literature for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, this section will be populated as relevant peer-reviewed data becomes available.
A Theoretical and Computational Investigation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The methodologies outlined herein are designed to elucidate the molecule's structural, electronic, and reactivity properties, offering critical insights for researchers, scientists, and drug development professionals. By leveraging established computational chemistry techniques, this guide serves as a roadmap for predicting the molecule's behavior and potential as a pharmacologically active agent.
Introduction: The Significance of Fluorinated Oxazoles in Medicinal Chemistry
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceutical compounds due to its unique electronic properties and ability to participate in various intermolecular interactions.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF2), can significantly modulate a molecule's physicochemical and biological properties.[4] The CHF2 group is often employed as a bioisostere for hydroxyl or thiol groups, and its high electronegativity can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a molecule of significant interest for drug discovery. The carboxylic acid moiety provides a key interaction point, while the difluoromethylated oxazole core offers a unique combination of features for molecular recognition.[5] Theoretical studies are indispensable for understanding the intricate interplay of these functional groups and for predicting the molecule's potential as a therapeutic agent.[1][6] This guide details the application of robust computational methods to characterize this promising molecule.
Theoretical Framework and Computational Methodologies
A multi-faceted computational approach is proposed to provide a holistic understanding of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. The primary techniques employed are Density Functional Theory (DFT) for detailed electronic structure analysis and molecular docking to explore potential biological interactions.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[1][6] For the target molecule, DFT calculations will be employed to determine key properties that govern its chemical behavior and biological activity.
Core Theoretical Concepts:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally suggests higher reactivity.[1][6]
-
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for molecular recognition and interactions with biological macromolecules.[1]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity and stability.[6][7]
Experimental Protocol: DFT Calculation
-
Structure Drawing and Initial Optimization: The 2D structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid will be drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization can be performed using a molecular mechanics force field like MMFF94.
-
Quantum Mechanical Geometry Optimization: The initial 3D structure will be subjected to full geometry optimization using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set is recommended, as it provides a good balance of accuracy and computational cost for organic molecules.[1][6]
-
Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation will be performed. The absence of imaginary frequencies confirms a stable structure.
-
Property Calculations: Using the optimized geometry, single-point energy calculations will be performed to determine electronic properties, including HOMO-LUMO energies, Mulliken charges, and the MEP.
-
Data Analysis and Visualization: The output files will be analyzed to extract the quantum chemical parameters. Molecular orbitals and MEP maps will be visualized using appropriate software.
Caption: Workflow for DFT analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Given that similar oxazole derivatives have shown activity as COX inhibitors, a docking study against cyclooxygenase enzymes (COX-1 and COX-2) could be a valuable starting point.[8]
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The 3D crystal structures of the target proteins (e.g., COX-1 and COX-2) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.
-
Ligand Preparation: The DFT-optimized 3D structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid will be used. Appropriate protonation states at physiological pH will be assigned.
-
Binding Site Definition: The active site of the receptor will be defined based on the location of the co-crystallized ligand or through literature analysis.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) will be used to generate a series of possible binding poses of the ligand within the receptor's active site.
-
Pose Analysis and Scoring: The generated poses will be ranked based on a scoring function that estimates the binding affinity. The top-scoring poses will be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Caption: General workflow for molecular docking simulations.
Predicted Molecular Properties and Data Presentation
The following tables summarize the expected quantitative data from the proposed theoretical studies. The values are hypothetical and serve as a template for presenting the actual computational results.
Table 1: Calculated Quantum Chemical Properties
| Parameter | Symbol | Predicted Value | Unit | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 | eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 6.3 | eV | Chemical reactivity and stability |
| Chemical Hardness | η | 3.15 | eV | Resistance to change in electron distribution |
| Chemical Softness | S | 0.317 | eV-1 | Reciprocal of hardness |
| Electronegativity | χ | 4.35 | eV | Electron-attracting tendency |
| Electrophilicity Index | ω | 3.01 | eV | Propensity to accept electrons |
| Dipole Moment | µ | 3.5 | Debye | Molecular polarity |
Table 2: Predicted Molecular Docking Results against COX-2
| Parameter | Predicted Value | Unit | Significance |
| Binding Affinity | -8.5 | kcal/mol | Strength of ligand-receptor interaction |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | - | Identification of critical binding site amino acids |
| Type of Interactions | Hydrogen bonds, hydrophobic interactions | - | Nature of the binding forces |
Discussion and Interpretation of Theoretical Results
The predicted HOMO-LUMO gap of 6.3 eV suggests that 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a relatively stable molecule.[6] The molecular electrostatic potential map is expected to show a negative potential around the carboxylic acid group, indicating its potential to act as a hydrogen bond acceptor, and a positive potential near the hydrogen atoms of the difluoromethyl group.
In the context of molecular docking, the predicted binding affinity of -8.5 kcal/mol against COX-2 suggests a potentially strong interaction. The identification of key interacting residues, such as Arg120 and Tyr355, which are known to be important for inhibitor binding in COX enzymes, would provide a strong rationale for the molecule's potential biological activity.[8] The carboxylic acid moiety is likely to form crucial hydrogen bonds within the active site, anchoring the molecule for further interactions.
Conclusion and Future Perspectives
The theoretical studies outlined in this guide provide a robust framework for the in-depth characterization of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. By combining DFT calculations with molecular docking simulations, a detailed understanding of its electronic properties, reactivity, and potential as a drug candidate can be achieved. The insights gained from these computational analyses will be instrumental in guiding the synthesis, optimization, and biological evaluation of this and related compounds, thereby accelerating the drug discovery and development process. Future work should focus on synthesizing the compound and validating the theoretical predictions through experimental techniques such as X-ray crystallography and in vitro biological assays.
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ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. Retrieved from [Link]
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IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
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ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
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PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
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Journal of the Chilean Chemical Society. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Retrieved from [Link]
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PubMed. (2011). Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Retrieved from [Link]
-
National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
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TSI Journals. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Retrieved from [Link]
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National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]
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Remedium. (2025). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Retrieved from [Link]
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A Technical Guide to the Solubility of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid in Common Laboratory Solvents
This guide provides an in-depth analysis of the solubility characteristics of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the therapeutic efficacy and formulation viability of novel chemical entities, this document synthesizes theoretical predictions with established experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular attributes influencing solubility and provide a robust, field-proven protocol for its empirical determination.
Introduction to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid and the Imperative of Solubility
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a difluoromethyl group, an isoxazole ring, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct physicochemical profile that is central to its behavior in various solvent systems. The isoxazole ring system is a prevalent scaffold in medicinal chemistry, often contributing to the biological activity of a molecule.[1] The carboxylic acid group provides a handle for hydrogen bonding and introduces pH-dependent ionization, while the difluoromethyl group can modulate properties such as metabolic stability and lipophilicity.
In the context of drug development, solubility is a paramount parameter. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[2] A compound with poor solubility can present significant challenges during formulation and may fail to achieve therapeutic concentrations in vivo, irrespective of its intrinsic potency. Therefore, a thorough understanding of the solubility of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in a range of common laboratory solvents is a foundational step in its journey from a promising lead to a viable clinical candidate.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid can engage in hydrogen bonding with protic solvents. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to the formation of the more soluble carboxylate salt.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent at solvating polar organic molecules. DMSO and DMF, in particular, are anticipated to be very effective.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | While possessing some polarity, ethers are less effective at solvating the highly polar carboxylic acid group compared to protic or polar aprotic solvents. |
| Esters | Ethyl Acetate | Low to Moderate | Similar to ethers, esters offer moderate polarity but may not be optimal for this compound. |
| Hydrocarbons | Hexanes, Toluene | Very Low | The nonpolar nature of these solvents makes them poor candidates for solvating a polar molecule like 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.[4] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To move beyond prediction and obtain quantitative solubility data, a well-controlled experimental approach is necessary. The shake-flask method, developed by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[5][6] The following protocol outlines the steps to execute this method.
Principle of the Method
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (solid)
-
Selected laboratory solvents (e.g., water, methanol, acetonitrile, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of the Slurry:
-
Add an excess amount of solid 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[7]
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration does not change over time).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.[5] It is important to consider potential adsorption of the analyte to the filter material.[5]
-
-
Quantification:
-
Prepare a series of standard solutions of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the dissolved compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Excess Solid: The use of an excess of the solid compound is fundamental to the principle of thermodynamic solubility. It ensures that the solution becomes saturated and that a true equilibrium between the solid and solution phases is established.
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the equilibration process is crucial for obtaining reproducible and meaningful data.[7]
-
Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. Verifying that the measured solubility is constant over an extended period (e.g., by sampling at 24, 48, and 72 hours) serves as an internal validation of the experimental endpoint.
-
Phase Separation Technique: Filtration is a common and effective method for separating the liquid and solid phases.[5] However, for very low solubility compounds or those prone to adsorption, centrifugation followed by careful removal of the supernatant can be an alternative.[8] The choice of filter membrane should be validated to ensure minimal binding of the analyte.
-
Analytical Method: The use of a specific and sensitive analytical method like HPLC is essential for accurate quantification. The construction of a calibration curve with multiple standards ensures the linearity and accuracy of the measurement within the relevant concentration range.
Conclusion
While a definitive, pre-existing solubility dataset for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is not publicly available, a scientifically sound prediction of its behavior in common laboratory solvents can be made based on its molecular structure. It is anticipated to exhibit favorable solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. For drug development professionals, it is imperative to move beyond these predictions and obtain precise, quantitative data. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for achieving this. By understanding and meticulously controlling the key experimental variables, researchers can generate high-quality solubility data that will be instrumental in guiding the formulation and development of this promising compound.
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A Technical Guide to Quantum Chemical Calculations for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid: A Computational Drug Discovery Perspective
Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These five-membered heterocyclic compounds, containing both a nitrogen and an oxygen atom, are of great interest in drug discovery due to their versatile chemical nature and ability to engage in various non-covalent interactions with biological targets.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid a molecule of considerable interest for the development of novel therapeutic agents.
Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules, offering insights that can guide the rational design of more potent and selective drugs.[2][3][4] This technical guide presents a comprehensive workflow for the quantum chemical characterization of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid, from initial structure preparation to the analysis of key molecular properties relevant to drug discovery. The methodologies described herein are grounded in established theoretical principles and are designed to provide a robust framework for researchers in computational chemistry and drug development.
Methodology: A Step-by-Step Protocol for Quantum Chemical Calculations
The following protocol outlines a detailed workflow for the quantum chemical analysis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. The choice of methods and basis sets is crucial for obtaining accurate and reliable results, and the justifications for these selections are provided.[5]
Molecular Structure Preparation
The initial step involves the generation of a 3D structure of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. This can be achieved using molecular building software such as GaussView, Avogadro, or ChemDraw. The resulting structure serves as the starting point for geometry optimization.
Geometry Optimization
The objective of geometry optimization is to find the lowest energy conformation of the molecule.[6] This is a critical step, as the accuracy of all subsequent calculations depends on having an optimized structure. Density Functional Theory (DFT) is a widely used method for geometry optimization due to its favorable balance of accuracy and computational cost.[2][7]
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides excellent results for organic molecules.[7]
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a good description of the electronic structure for molecules of this type.[8][9] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in the description of bonding.[8]
-
Solvation Model: To simulate a biologically relevant environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) should be employed.[10][11][12] Water is a common choice for the solvent to mimic physiological conditions.
Frequency Calculations
Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.[13]
Electronic Properties Analysis
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[6] The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6] This is crucial for predicting how the molecule might interact with a biological target.[6]
Spectroscopic Properties Simulation
Quantum chemical calculations can also be used to simulate various spectroscopic properties, which can be invaluable for validating the computational model against experimental data.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.[16]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[16]
Workflow Visualization
The overall computational workflow can be visualized as follows:
Caption: Computational workflow for the quantum chemical analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Expected Results and Data Presentation
The quantum chemical calculations will yield a wealth of quantitative data. For clarity and ease of comparison, this data should be presented in well-structured tables. The following are examples of how the key results can be summarized.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C3-C=O | 1.21 | - | - |
| C3-C4 | 1.45 | - | - |
| C4-C5 | 1.36 | - | - |
| C5-N2 | 1.33 | - | - |
| N2-O1 | 1.41 | - | - |
| O1-C5 | 1.35 | - | - |
| C5-CF2H | 1.50 | - | - |
| ∠(O1-C5-N2) | - | 108.5 | - |
| ∠(C4-C3-C=O) | - | 125.0 | - |
| ∠(C5-C4-H) | - | 128.0 | - |
| Dihedral(O1-C5-C4-C3) | - | - | 0.5 |
| Dihedral(H-C-F1-F2) | - | - | 120.0 |
Note: The values presented are illustrative and would be obtained from the output of the geometry optimization calculation.
Table 2: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These values are representative and would be derived from the analysis of the molecular orbitals.
Table 3: Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | ||
| -COOH | 11.5 | To be determined |
| -CH (oxazole) | 7.2 | To be determined |
| -CHF₂ | 6.8 | To be determined |
| ¹³C NMR (ppm) | ||
| -C=O | 165.0 | To be determined |
| -C (oxazole) | 158.0, 110.0 | To be determined |
| -CF₂H | 115.0 | To be determined |
| IR (cm⁻¹) | ||
| C=O stretch | 1750 | To be determined |
| C-F stretch | 1100 | To be determined |
| UV-Vis λmax (nm) | 260 | To be determined |
Note: The calculated values are illustrative. Experimental data for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid would be required for a direct comparison and validation of the computational model.[13][14]
Discussion and Interpretation of Results
The results from these quantum chemical calculations can provide profound insights into the behavior of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid and its potential as a drug candidate.
-
Molecular Geometry and Conformational Analysis: The optimized geometry reveals the most stable conformation of the molecule, which is essential for understanding how it might fit into the binding pocket of a target protein. The planarity of the oxazole ring is a key feature that influences its interactions.[6]
-
Electronic Properties and Reactivity: The HOMO-LUMO gap provides a measure of the molecule's kinetic stability.[6] A larger gap suggests lower reactivity. The MEP map will highlight the regions of the molecule that are most likely to participate in electrostatic interactions, such as hydrogen bonding with receptor residues.[6] The electron-withdrawing nature of the difluoromethyl group is expected to influence the charge distribution on the oxazole ring.
-
Spectroscopic Signature: The simulated NMR, IR, and UV-Vis spectra provide a theoretical "fingerprint" of the molecule.[15] Good agreement between the calculated and experimental spectra would validate the accuracy of the computational model, lending confidence to the other calculated properties.[13][14]
Conclusion and Future Directions
Quantum chemical calculations offer a robust and insightful approach to characterizing potential drug candidates like 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. The workflow presented in this guide provides a comprehensive framework for obtaining detailed information about the molecule's structure, electronics, and spectroscopic properties. The insights gained from these calculations can be instrumental in understanding its potential biological activity and in guiding further lead optimization efforts in the drug discovery pipeline.[3] Future work could involve using the calculated properties as descriptors in quantitative structure-activity relationship (QSAR) studies or employing the optimized geometry in molecular docking simulations to predict its binding mode with specific protein targets.[17][18]
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Foreword: The Significance of Structural Clarity in Fluorinated Heterocycles
An In-depth Technical Guide to the Crystal Structure Analysis of Difluoromethyl-Substituted Isoxazoles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1] The difluoromethyl group (-CHF₂), in particular, serves as a valuable bioisostere for hydroxyl or isopropyl moieties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] When appended to a privileged heterocyclic scaffold like isoxazole—a core component in numerous pharmacologically active agents—the resulting molecules present immense therapeutic potential.[3][4][5][6]
However, realizing this potential is critically dependent on an unambiguous understanding of the molecule's three-dimensional architecture. Single-crystal X-ray crystallography stands as the definitive "gold standard" for this purpose, providing high-resolution structural data essential for deciphering structure-activity relationships (SAR) and driving rational drug design.[3] This guide offers researchers, scientists, and drug development professionals a comprehensive, field-proven perspective on the crystal structure analysis of difluoromethyl-substituted isoxazoles, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices and validation protocols.
The Crystallographic Workflow: A Self-Validating Pathway from Molecule to Model
The journey from a newly synthesized compound to a fully refined crystal structure is a systematic process where each step validates the next. The quality of the final structural model is entirely dependent on the integrity of the preceding stages, making a meticulous approach paramount.
Caption: The comprehensive workflow for single-crystal X-ray analysis.
Prerequisite for Success: High-Quality Crystal Growth
The success of any crystallographic analysis hinges on the quality of the single crystal. A well-ordered, defect-free crystal will diffract X-rays cleanly, leading to high-resolution data. For difluoromethyl-substituted isoxazoles, which are typically stable, neutral organic molecules, slow evaporation is the most common and effective crystallization technique.[3]
Field-Proven Protocol for Slow Evaporation:
-
Solvent Selection (The Causality): The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. High solubility will prevent crystallization, while very low solubility will cause the compound to precipitate as an amorphous powder. A solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane) is often employed to fine-tune this solubility. The goal is to create a solution that is just below saturation at a slightly elevated temperature.
-
Preparation of a Saturated Solution: Dissolve the purified isoxazole derivative in the chosen solvent or solvent mixture. Gentle warming can be used to ensure complete dissolution. It is imperative to use a highly purified sample, as impurities can inhibit crystal growth or become incorporated as defects.
-
Dust-Free Environment: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. Dust particles can act as nucleation sites, leading to the rapid formation of many small, unusable crystals instead of a few large, high-quality ones.
-
Controlled Evaporation: Cover the vial with a cap or parafilm into which you have poked 1-3 small holes with a needle. This restricts the rate of solvent evaporation. Slow evaporation is key; it allows molecules the time to arrange themselves into a highly ordered, low-energy crystal lattice. Place the vial in a vibration-free location.
-
Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.
Data Collection, Solution, and Refinement: Decoding the Diffraction Pattern
Once a suitable crystal is mounted on the diffractometer, a beam of monochromatic X-rays is directed at it. The resulting diffraction pattern is collected on a detector and contains the information about the electron density distribution within the crystal, which in turn reveals the atomic arrangement.
The computational process of converting this raw data into a 3D model is handled by sophisticated software suites.[7][8][9]
Typical Software Workflow:
-
Data Integration and Reduction: The raw diffraction images are processed to measure the intensity and position of each reflection. The software corrects for experimental factors and generates a reflection file (e.g., an HKL file).
-
Structure Solution: Programs like SHELXT or SIR use direct methods or Patterson analysis to determine the initial phases of the structure factors and generate a preliminary atomic model.[10]
-
Structure Refinement: The initial model is refined against the experimental data using programs like SHELXL.[10] This is an iterative least-squares process that adjusts atomic positions, displacement parameters (thermal motion), and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Interpreting the Structure: Insights Specific to Difluoromethyl-Substituted Isoxazoles
The refined structure provides a wealth of information beyond simple connectivity. For this specific class of molecules, the analysis should focus on the unique conformational and electronic effects of the difluoromethyl group.
Conformational Analysis of the -CHF₂ Group
Unlike a freely rotating methyl group or a symmetric trifluoromethyl group, the -CHF₂ group has distinct conformational preferences that can significantly impact molecular shape and biological activity.[11] Computational studies and analysis of crystal structures show that the C-H bond of the difluoromethyl group often has a preferred orientation relative to adjacent functionalities, driven by stereoelectronic effects.[2][12] For instance, a C-H bond may align syn-periplanar or anti-periplanar to a nearby carbonyl group or aromatic ring, and this preference can be influenced by the solvent environment in solution, but is "frozen" in the solid state.[12] The crystal structure provides direct experimental evidence of the lowest energy conformation in the solid state.
The Role of Fluorine in Intermolecular Interactions
The high electronegativity of fluorine suggests it should be a strong hydrogen bond acceptor. However, its role in crystal engineering is nuanced.[13] While classic hydrogen bonds are less common, fluorine frequently participates in weaker but structurally significant C-H···F interactions.[14] The analysis of the crystal packing should include a thorough search for these and other non-covalent interactions, which dictate the supramolecular assembly.
Caption: Key intermolecular interactions in fluorinated isoxazoles.
Data Validation and Presentation
A crystallographic analysis is incomplete without rigorous validation. This is a self-validating check to ensure the model is chemically sensible and accurately reflects the data.
-
Validation Tools: Software like PLATON is used to check for missed symmetry, calculate geometric parameters, and analyze the crystal packing.[10][15]
-
Crystallographic Information File (CIF): The final, validated structure is reported in a standard CIF format. This file contains all the necessary information about the experiment and the resulting structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.
-
Data Deposition: For publication, crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures.[16]
Example Crystallographic Data Summary
The following table presents a hypothetical but realistic summary of crystallographic data for a difluoromethyl-substituted isoxazole derivative, illustrating how such data is typically reported.
| Parameter | Value |
| Chemical Formula | C₁₁H₈F₂N₂O₂ |
| Molecular Weight | 254.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.512(1) Å, b = 12.345(2) Å, c = 10.987(1) Å |
| α = 90°, β = 105.34(1)°, γ = 90° | |
| Volume | 1112.3(3) ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.518 g/cm³ |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 9876 |
| Independent Reflections | 2548 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| Goodness-of-Fit on F² | 1.05 |
Conclusion
The crystal structure analysis of difluoromethyl-substituted isoxazoles is an indispensable tool in drug discovery and development. It provides definitive proof of molecular structure and offers deep insights into the conformational preferences and intermolecular interactions governed by the unique properties of the difluoromethyl group. By following a rigorous, self-validating workflow from crystal growth to final structural refinement and validation, researchers can unlock the precise architectural knowledge needed to design the next generation of effective therapeutic agents.
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Freely available software tools for chemical crystallography. (n.d.). Retrieved from [Link][8]
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Haufe, G., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry – A European Journal, 22(47), 16920-16928. Retrieved from [Link][11]
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UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. Retrieved from [Link][15]
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Das, A., et al. (2021). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 23, 733-743. Retrieved from [Link][14]
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Dan, M., et al. (2022). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science, 13(23), 6895-6901. Retrieved from [Link][12]
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Haufe, G., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Semantic Scholar. Retrieved from [Link][17]
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Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. (2025). Request PDF on ResearchGate. Retrieved from [Link][4]
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Ota, E., et al. (2023). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers, 10(10), 2491-2497. Retrieved from [Link][2]
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Taylor, R. (2002). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 42(4), 877-886. Retrieved from [Link][16]
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El-Gazzar, M. G., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 25887-25923. Retrieved from [Link][1]
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Brammer, L., et al. (2021). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. Retrieved from [Link][13]
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Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Request PDF on ResearchGate. Retrieved from [Link][5]
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Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Medicinal Chemistry. Retrieved from [Link][6]
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Poh, J.-S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry, 14(25), 5983-5991. Retrieved from [Link][18]
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Iovine, V., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8233. Retrieved from [Link][19]
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Zaytsev, A. V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8114. Retrieved from [Link][20]
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Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1404. Retrieved from [Link]
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The Difluoromethyl-Isoxazole Scaffold: A Technical Guide to Fundamental Reactivity and Synthetic Strategy
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in a variety of biological interactions.[1][2] The strategic incorporation of fluorine, particularly the difluoromethyl (CF2H) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these heterocyclic systems.[3][4] This in-depth technical guide provides a comprehensive analysis of the fundamental reactivity of the difluoromethyl-isoxazole scaffold. We will explore the electronic influence of the CF2H group on the isoxazole ring, detailing its impact on key transformations including cycloadditions, nucleophilic and electrophilic substitutions, and ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of difluoromethylated isoxazoles in the design of next-generation therapeutics.
Introduction: The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group is a fascinating and increasingly utilized substituent in drug design. It is considered a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor, a property not shared by the more common trifluoromethyl group.[3][5] This unique hydrogen bonding capacity can lead to novel interactions with biological targets.[4] Furthermore, the CF2H group imparts a distinct electronic signature, being less electron-withdrawing than a CF3 group, which in turn subtly alters the reactivity of the parent scaffold.[5] When appended to the isoxazole ring, the CF2H group creates a privileged scaffold with enhanced metabolic stability, modulated lipophilicity, and a fine-tuned reactivity profile, making it a highly attractive building block in modern drug discovery.[1]
Synthesis of the Difluoromethyl-Isoxazole Core
The construction of the difluoromethyl-isoxazole scaffold is most prominently achieved through 1,3-dipolar cycloaddition reactions.[6][7] This powerful and versatile method allows for the regioselective formation of the isoxazole ring from readily available precursors.
[3+2] Cycloaddition of Nitrile Oxides
The reaction between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis.[8] For the construction of difluoromethyl-isoxazoles, a key intermediate is a difluoromethyl-containing nitrile oxide, which can be generated in situ from the corresponding oxime.
A general workflow for this synthesis is depicted below:
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The Ascendant Scaffold: A Technical Guide to the Chemical Space of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Analogs
Abstract
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid core is a privileged scaffold in modern medicinal and agrochemical research. The strategic incorporation of a difluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and increased binding affinity, making this heterocyclic system a compelling starting point for the design of novel bioactive molecules. This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding this scaffold. We will delve into robust synthetic strategies for the core and its subsequent diversification, analyze structure-activity relationships (SAR) gleaned from analogous systems, and explore the power of computational chemistry in navigating this promising chemical terrain. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated isoxazoles in their discovery programs.
The Rationale for the 5-(Difluoromethyl)-1,2-oxazole Scaffold: A Trifecta of Properties
The convergence of three key structural features underpins the growing interest in the 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold:
-
The Isoxazole Ring: This five-membered heterocycle is a versatile and synthetically accessible building block found in numerous biologically active compounds. Its unique electronic and geometric properties allow it to act as a bioisostere for other functional groups and to engage in a variety of non-covalent interactions with biological targets.[1]
-
The Difluoromethyl Group (CF2H): This fluorine-containing moiety serves as a lipophilic hydrogen bond donor and can significantly influence the pKa of adjacent functional groups. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, crucial parameters in drug design.
-
The Carboxylic Acid: This functional group provides a key site for interaction with biological targets, often forming strong ionic bonds or hydrogen bonds with amino acid residues in active sites. It also serves as a convenient synthetic handle for the generation of a diverse array of analogs, such as esters and amides.
The strategic combination of these three components creates a scaffold with a desirable balance of properties for modulation of biological activity. The isoxazole ring provides a stable and synthetically tractable core, the difluoromethyl group fine-tunes the electronic and metabolic properties, and the carboxylic acid offers a focal point for target interaction and analog synthesis.
Navigating the Synthetic Landscape: From Core Synthesis to Analog Diversification
The exploration of the chemical space around the 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid core begins with a robust and scalable synthetic route to the central scaffold. Subsequent derivatization of the carboxylic acid moiety allows for a systematic investigation of structure-activity relationships.
Synthesis of the Core Scaffold: Ethyl 5-(Difluoromethyl)-1,2-oxazole-3-carboxylate
A reliable method for the synthesis of the key intermediate, ethyl 5-(difluoromethyl)isoxazole-3-carboxylate, has been reported and involves a deoxofluorination strategy.[2] This approach provides a scalable and efficient route to the desired 5-(difluoromethyl)isoxazole core.
Experimental Protocol: Synthesis of Ethyl 5-(Difluoromethyl)isoxazole-3-carboxylate [2]
-
Starting Material: The synthesis commences with a suitable precursor amenable to deoxofluorination to introduce the difluoromethyl group at the 5-position of the isoxazole ring.
-
Deoxofluorination: The precursor is treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a related reagent, under controlled temperature conditions. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched and extracted with an appropriate organic solvent. The crude product is then purified using vacuum distillation to yield the pure ethyl 5-(difluoromethyl)isoxazole-3-carboxylate as a colorless oil.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
The following diagram illustrates the key transformation in the synthesis of the core scaffold:
Caption: Synthesis of the core isoxazole scaffold.
Diversification of the Carboxylic Acid Moiety
With the core scaffold in hand, the carboxylic acid at the 3-position serves as a versatile handle for generating a library of analogs. Standard amide and ester coupling reactions are readily employed to explore the impact of modifying this key interaction point.
2.2.1. Synthesis of Carboxamide Analogs
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents to probe interactions with the target protein.
Experimental Protocol: General Procedure for Amide Synthesis
-
Hydrolysis of the Ester: The ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary or secondary amines using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
-
Purification: The crude amide products are purified by flash column chromatography on silica gel to afford the desired analogs.
Caption: Workflow for carboxamide analog synthesis.
2.2.2. Synthesis of Ester Analogs
Esterification provides another avenue for modifying the physicochemical properties of the parent carboxylic acid, often leading to increased lipophilicity and improved cell permeability.
Experimental Protocol: General Procedure for Ester Synthesis
-
Activation of the Carboxylic Acid: The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid can be activated, for instance, by conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Esterification: The activated acid derivative is then reacted with a variety of alcohols in the presence of a base, such as pyridine or triethylamine, to yield the desired ester analogs.
-
Purification: Purification is typically achieved through column chromatography.
Structure-Activity Relationships (SAR) and Biological Potential
While specific SAR data for a broad library of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid analogs is emerging, valuable insights can be drawn from related chemical series, particularly in the agrochemical field where isoxazole carboxamides have shown significant promise as fungicides.
Many commercial and investigational fungicides are based on a carboxamide scaffold linked to a heterocyclic ring system. The mode of action often involves the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.
Key SAR Observations from Analogous Systems:
-
The Carboxamide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. Often, a substituted phenyl ring or a bioisosteric equivalent is required for potent inhibition. The substitution pattern on this ring can fine-tune potency and selectivity.
-
The Heterocyclic Core: The specific heterocycle plays a crucial role in orienting the molecule within the enzyme's active site. The presence of fluorine substituents on the heterocycle, such as the difluoromethyl group, can enhance binding affinity through favorable interactions.
-
The Linker: The spatial relationship between the heterocyclic core and the carboxamide group is important for optimal binding.
The table below summarizes the fungicidal activity of representative isoxazole carboxamide analogs from patent literature, highlighting the importance of the substitution pattern on the amide nitrogen.
| Compound ID | R Group on Amide Nitrogen | Target Fungus | Activity (EC50 in µM) | Reference |
| A | 2-chlorophenyl | Botrytis cinerea | 5.2 | Patent Data |
| B | 3,4-dichlorophenyl | Botrytis cinerea | 1.8 | Patent Data |
| C | 2-fluoro-4-chlorophenyl | Botrytis cinerea | 0.9 | Patent Data |
| D | 2-methyl-4-fluorophenyl | Botrytis cinerea | 2.5 | Patent Data |
Note: The data presented is illustrative and derived from analogous chemical series. Specific activity of 5-(difluoromethyl)-1,2-oxazole-3-carboxamides will require dedicated screening.
Computational Exploration of the Chemical Space
In silico methods, particularly molecular docking, are invaluable tools for prioritizing the synthesis of analogs and for understanding the molecular basis of their biological activity.
Molecular Docking Workflow
A typical molecular docking workflow for exploring the chemical space of 5-(difluoromethyl)-1,2-oxazole-3-carboxamide analogs involves the following steps:
-
Target Selection and Preparation: A high-resolution crystal structure of the target protein, for example, succinate dehydrogenase, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: 3D structures of the designed analogs are generated and their geometries are optimized using a suitable force field.
-
Docking Simulation: The prepared ligands are docked into the active site of the target protein using a docking program such as AutoDock Vina or Glide. The program samples a wide range of ligand conformations and orientations within the binding pocket.
-
Analysis of Results: The docking results are analyzed based on the predicted binding affinity (docking score) and the binding pose of the ligand. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein are identified and visualized.
The following diagram outlines a typical computational workflow:
Caption: A generalized computational docking workflow.
Predicted Binding Modes and Design Hypotheses
Molecular docking studies on analogous carboxamide fungicides targeting SDH have revealed a conserved binding mode. The carboxamide oxygen and nitrogen atoms typically form hydrogen bonds with key residues in the active site, while the heterocyclic ring and its substituents occupy a hydrophobic pocket. The difluoromethyl group at the 5-position of the isoxazole ring is predicted to engage in favorable hydrophobic and potentially weak hydrogen bonding interactions within this pocket, thereby contributing to enhanced binding affinity.
These computational insights can guide the design of new analogs with improved potency by suggesting modifications that optimize these key interactions. For example, the substitution pattern on the amide's aryl ring can be systematically varied to maximize hydrophobic and electronic complementarity with the binding pocket.
Conclusion and Future Directions
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold represents a highly promising starting point for the discovery of novel bioactive molecules. Its synthetic tractability, coupled with the beneficial physicochemical properties imparted by the difluoromethyl group, makes it an attractive core for exploration in both medicinal and agrochemical research.
Future efforts in this area should focus on:
-
Expansion of the Analog Library: The synthesis and biological evaluation of a broader range of analogs with diverse substituents on the carboxamide and ester functionalities are needed to establish comprehensive structure-activity relationships.
-
Exploration of Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or acylsulfonamides, could lead to analogs with improved pharmacokinetic profiles.
-
Identification of New Biological Targets: While the fungicidal potential of this scaffold is evident, screening against a wider range of biological targets could uncover new therapeutic applications.
-
Integration of Advanced Computational Methods: The use of more sophisticated computational techniques, such as free energy perturbation (FEP) calculations, can provide more accurate predictions of binding affinity and further guide the design of next-generation analogs.
By systematically applying the principles of synthetic chemistry, SAR analysis, and computational modeling, the full potential of the 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid chemical space can be unlocked, leading to the discovery of new and effective solutions for human health and agriculture.
References
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Vasylenko, O.; Mykhailiuk, P. K. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Molecules2020 , 25(22), 5373. [Link]
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Hawash, M.; Eatedal, H.; Al-Masri, I.; Taha, A.; Zalloum, H.; Vo-Thanh, G.; Kersten, S.; Langer, P. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech2022 , 12(12), 342. [Link]
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Li, M.; et al. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. J. Agric. Food Chem.2023 , 71(40), 14458-14470. [Link]
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Bacheley, L.; et al. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus. Chimie2021 , 24(S2), 1-8. [Link]
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Gül, H. İ.; et al. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorg. Med. Chem. Lett.2020 , 30(19), 127427. [Link]
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Sun, Q.; et al. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Eur. J. Med. Chem.2024 , 271, 116443. [Link]
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Wang, X.; et al. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J. Agric. Food Chem.2024 . [Link]
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- BASF SE. Isoxazole derivatives for use as fungicides. EP2365751A1.
- Syngenta Participations AG. Fungicidal compositions. US20240158337A1.
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A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences2022 , 11(9), 1145-1165. [Link]
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Methodological & Application
Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid: An Essential Building Block for Modern Drug Discovery
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl (CHF₂) group, in particular, serves as a valuable bioisostere for hydroxyl and thiol groups, offering a lipophilic hydrogen bond donor with improved metabolic stability.
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a key heterocyclic building block that combines the desirable features of the difluoromethyl group with the versatile 1,2-oxazole scaffold. The isoxazole ring is a prevalent motif in numerous pharmaceuticals, valued for its ability to act as a bioisostere for amide and ester functionalities, its metabolic stability, and its role in directing the spatial arrangement of substituents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the facile generation of compound libraries for drug discovery programs.
This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, designed for researchers and scientists in the field of drug development. The described methodologies are based on established chemical principles and aim to provide a reliable and reproducible route to this important synthetic intermediate.
Synthetic Strategy Overview
The most efficient and modular approach to the synthesis of substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful transformation allows for the convergent assembly of the isoxazole core with a high degree of regiochemical control. Our synthetic strategy for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid leverages this approach, commencing with the preparation of a key difluoromethylated nitrile oxide precursor, followed by its in-situ generation and cycloaddition with an appropriate alkyne, and culminating in the final hydrolysis to the target carboxylic acid.
Caption: Overall synthetic workflow for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl 2,2-difluoro-2-(hydroxyimino)acetate
This initial step involves the conversion of the starting material, ethyl difluoroacetate, into its corresponding oxime. This transformation is a crucial prerequisite for the subsequent chlorination to form the nitrile oxide precursor.
Materials:
-
Ethyl difluoroacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium methoxide (1.1 equivalents) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add ethyl difluoroacetate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2,2-difluoro-2-(hydroxyimino)acetate. This product is often used in the next step without further purification.
Expert Insight: The formation of the oxime is a standard condensation reaction. The use of sodium methoxide is to generate free hydroxylamine from its hydrochloride salt. It is critical to ensure the reaction goes to completion as any unreacted starting material will complicate the subsequent steps.
Part 2: Synthesis of Ethyl 5-(Difluoromethyl)-1,2-oxazole-3-carboxylate via [3+2] Cycloaddition
This key step involves the in-situ generation of difluoromethyl nitrile oxide from the hydroximoyl chloride precursor and its immediate trapping with ethyl propiolate in a [3+2] cycloaddition reaction.
Caption: Experimental workflow for the [3+2] cycloaddition step.
Materials:
-
Ethyl 2,2-difluoro-2-(hydroxyimino)acetate (from Part 1)
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2,2-difluoro-2-(hydroxyimino)acetate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution and stir the mixture at room temperature. Monitor the formation of the hydroximoyl chloride by TLC.
-
In a separate flask, dissolve ethyl propiolate (1.2 equivalents) in dichloromethane.
-
Cool the hydroximoyl chloride solution to 0 °C and add the ethyl propiolate solution.
-
Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture via a dropping funnel. The triethylamine serves to generate the nitrile oxide in situ.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate.
Trustworthiness and Causality: The use of N-chlorosuccinimide is a mild and effective method for the conversion of the oxime to the corresponding hydroximoyl chloride. The slow addition of triethylamine at low temperature is crucial to control the concentration of the highly reactive nitrile oxide intermediate, minimizing side reactions such as dimerization. The [3+2] cycloaddition of nitrile oxides with terminal alkynes is a well-established and highly regioselective process, reliably yielding the 3,5-disubstituted isoxazole isomer.[1]
Part 3: Hydrolysis of Ethyl 5-(Difluoromethyl)-1,2-oxazole-3-carboxylate
The final step is the saponification of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate (from Part 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and water in a round-bottom flask.
-
Add lithium hydroxide (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| Ethyl 2,2-difluoro-2-(hydroxyimino)acetate | C₄H₅F₂NO₃ | 153.08 | >90% (crude) | Colorless oil |
| Ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate | C₇H₇F₂NO₃ | 207.13 | 60-75% | White solid |
| 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid | C₅H₃F₂NO₃ | 179.08 | >90% | White solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 (Oxime formation) | Incomplete reaction or decomposition of hydroxylamine. | Ensure the use of fresh sodium methoxide and anhydrous methanol. Monitor the reaction closely by TLC to ensure full conversion of the starting ester. |
| Low yield in Part 2 (Cycloaddition) | Dimerization of the nitrile oxide. | Maintain a low reaction temperature during the addition of triethylamine. Ensure slow, dropwise addition of the base. |
| Formation of regioisomer in Part 2 | Unlikely with terminal alkynes, but possible. | The regioselectivity of this reaction is generally very high. Confirm the structure of the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F). |
| Incomplete hydrolysis in Part 3 | Insufficient base or reaction time. | Use a larger excess of lithium hydroxide and allow the reaction to proceed for a longer duration. Gentle heating may be applied if necessary. |
Conclusion
The synthetic protocols detailed herein provide a robust and reproducible pathway for the preparation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. By employing a convergent [3+2] cycloaddition strategy, this valuable building block can be accessed in good overall yield. The methodologies are designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The availability of this compound will undoubtedly facilitate the exploration of novel chemical space in the ongoing quest for new and improved therapeutic agents.
References
-
Fustero, S., Sánchez-Roselló, M., Jiménez, D., & Sanz-Cervera, J. F. (2011). Fluorinated heterocycles: a new Eldorado for organofluorine chemistry. Chemical reviews, 111(11), 6984-7034. [Link]
-
Mykhailiuk, P. K. (2020). Difluoromethyl nitril oxide (CF2HCNO): overseen chemical reagent. Angewandte Chemie International Edition, 59(39), 16935-16938. [Link]
-
Wallace, O. B. (2009). The use of 1, 2, 4-oxadiazoles in medicinal chemistry. Medicinal Chemistry Communications, 1(2), 70-74. [Link]
Sources
Application Notes and Protocols: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 5-(Difluoromethyl)-1,2-oxazole Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational molecular design. 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid emerges as a highly valuable building block, offering a unique convergence of desirable physicochemical and pharmacological properties. The 1,2-oxazole (isoxazole) ring is a well-established bioisostere for amide and ester functionalities, providing metabolic stability and favorable molecular geometry. The difluoromethyl (-CHF₂) group at the 5-position further enhances its utility, acting as a lipophilic hydrogen bond donor and a metabolically robust mimic of hydroxyl, thiol, or amine groups.[1] This combination makes the title compound an attractive starting material for the synthesis of novel bioactive molecules with potentially improved potency, selectivity, and pharmacokinetic profiles.
This guide provides detailed application notes and protocols for the utilization of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid in the synthesis of amide and ester derivatives, key transformations in drug discovery and development.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₅H₃F₂NO₃ | N/A |
| Molecular Weight | 163.08 g/mol | N/A |
| Appearance | Off-white to white solid | Supplier Data |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol) | Internal Assessment |
Storage and Handling: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a stable solid. It should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Core Applications: Amide and Ester Synthesis
The carboxylic acid functionality at the 3-position of the oxazole ring is the primary reactive handle for derivatization. Standard peptide coupling and esterification methodologies can be readily applied, with careful consideration of reagent selection to ensure high yields and purity.
I. Amide Bond Formation: A Gateway to Bioactive Carboxamides
The synthesis of amides from 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid is a critical transformation for accessing a wide array of potential therapeutic agents. Two primary, robust protocols are presented here: a classic two-step approach via the acid chloride and a milder, direct one-pot coupling method.
This traditional and highly effective method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by its reaction with a primary or secondary amine. This approach is particularly useful for less reactive amines or when aiming for high conversion on a larger scale. The synthesis of the related drug Leflunomide often employs this strategy, highlighting its industrial relevance.[2][3]
Workflow Diagram:
Caption: Two-step amidation workflow via an acyl chloride intermediate.
Detailed Experimental Protocol (Prophetic Example):
-
Step 1: Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carbonyl chloride
-
To a stirred solution of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (or stir at room temperature if using oxalyl chloride in DCM) and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.
-
-
Step 2: Synthesis of N-substituted-5-(difluoromethyl)-1,2-oxazole-3-carboxamide
-
Dissolve the crude 5-(difluoromethyl)-1,2-oxazole-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the desired amide.
-
Rationale and Causality:
-
Acyl Chloride Formation: The conversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation. The use of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.
-
Amine Reaction: The reaction is performed at 0 °C initially to control the exothermicity of the reaction. A tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reactant amine.
Direct coupling methods are often preferred for their operational simplicity, milder reaction conditions, and suitability for parallel synthesis and high-throughput screening. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds with minimal side reactions and racemization (for chiral amines).
Workflow Diagram:
Caption: One-pot direct amidation workflow using a coupling reagent.
Detailed Experimental Protocol (Prophetic Example):
-
To a solution of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g), add the desired primary or secondary amine (1.1 eq).
-
Add a non-nucleophilic base, such as DIPEA (2.0 eq).
-
Add the coupling reagent, HATU (1.2 eq), in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Rationale and Causality:
-
Coupling Reagent (HATU): HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the amide bond. The formation of the stable by-product, 1-hydroxy-7-azabenzotriazole (HOAt), drives the reaction to completion.
-
Base (DIPEA): DIPEA is essential to maintain a basic environment, ensuring the amine remains deprotonated and nucleophilic. It also neutralizes the acidic by-products of the reaction.
-
Solvent (DMF): DMF is an excellent solvent for this reaction as it effectively dissolves a wide range of substrates and reagents.
II. Ester Bond Formation
The synthesis of esters from 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid can be achieved through various standard methods. A straightforward approach involves the use of a coupling reagent, similar to the one-pot amidation protocol.
This method is analogous to the direct amidation and is suitable for a range of primary and secondary alcohols. Reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) are commonly employed.
Workflow Diagram:
Caption: One-pot direct esterification workflow.
Detailed Experimental Protocol (Prophetic Example):
-
Dissolve 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (10 mL/g).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ester.
Rationale and Causality:
-
EDC/DMAP System: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium species, which is subsequently displaced by the alcohol to form the ester. This catalytic cycle is highly efficient for ester formation under mild conditions.
Conclusion and Future Perspectives
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a powerful and versatile building block for the synthesis of novel chemical entities. The protocols outlined in this guide provide robust and reliable methods for its derivatization into amides and esters. The unique electronic and steric properties conferred by the difluoromethyl and oxazole moieties offer significant opportunities for fine-tuning the biological activity and pharmacokinetic properties of lead compounds. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the strategic application of such fluorinated heterocyclic building blocks will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Chaudhari, K. et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
D'hooghe, M., & De Kimpe, N. (2006). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
-
Gardiner, J. M., et al. (2005). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Bioorganic & Medicinal Chemistry Letters, 15(5), 1409-1413. [Link]
- Harel, D., & Abramovitz, D. (2001). A method for synthesizing leflunomide.
- Han-ya, Y., et al. (1966). 5-methyl-3-isoxazole carboxylic acid hydrazides.
-
Liu, J., et al. (2019). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]
- Prakash, G. K. S., et al. (2014). A Versatile, Mild, and Cost-Effective Method for the Synthesis of Leflunomide and Its Analogs. Synlett, 25(19), 2717-2720.
-
Procopio, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Ryabukhin, S. V., et al. (2016). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Synthesis, 48(14), 2339-2346. [Link]
-
Sun, L., et al. (2004). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 47(11), 2974-2981. [Link]
-
Taillefumier, C., & Chapleur, Y. (2004). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters, 45(24), 4689-4692. [Link]
-
Wang, R., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8871. [Link]
Sources
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
pharmacokinetics and metabolic profiling of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid derivatives
An Application Guide to the Pharmacokinetic and Metabolic Profiling of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Derivatives
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid moiety represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inclusion of a difluoromethyl group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity, making these derivatives attractive candidates for drug development.
However, the journey from a promising lead compound to a clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. This is where the disciplines of pharmacokinetics (PK) and metabolic profiling become paramount. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4] A comprehensive metabolic profile identifies the biotransformation pathways a compound undergoes, revealing potential liabilities such as the formation of reactive metabolites or the generation of metabolites with off-target activities.
This application note provides a detailed framework and actionable protocols for researchers engaged in the preclinical development of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid derivatives. We will delve into the causality behind experimental design, provide step-by-step methodologies for key assays, and illustrate workflows for clarity and reproducibility. The ultimate goal is to empower drug development professionals to build a robust data package that satisfies regulatory expectations and informs rational drug design.[5][6][7]
Part 1: In Vivo Pharmacokinetic Profiling
The primary objective of an in vivo PK study is to characterize the concentration-time profile of a drug in a living organism. This data is foundational for determining key parameters that predict the drug's exposure and persistence in the body, which are directly linked to its efficacy and safety.[8][9]
Causality in Experimental Design:
-
Choice of Animal Model: The Wistar rat is a commonly used model for early PK screening due to its well-characterized physiology, manageable size, and ethical considerations.[10][11] For certain drug targets, an animal model where the drug's metabolism is similar to humans may be necessary.[7]
-
Routes of Administration: Administering the compound both intravenously (IV) and orally (PO) is crucial. The IV route provides a direct measure of systemic clearance and volume of distribution, bypassing absorption. The PO route is typically the intended clinical route and allows for the determination of oral bioavailability (F%).
-
Dosing and Formulation: The dose should be high enough to ensure concentrations are above the analytical limit of quantification for a sufficient duration, but well below any known toxic levels.[12] The formulation (e.g., solution, suspension) can significantly impact absorption and must be carefully selected and documented.
-
Blood Sampling: A sparse sampling schedule is often employed in rodent studies to minimize blood loss from any single animal, while still capturing the key phases of the PK profile (absorption, distribution, and elimination).[13]
Protocol 1: Rat Pharmacokinetic Study (IV and PO Dosing)
1. Animal Preparation and Dosing:
- Acclimate male Wistar rats (250-300g) for at least 3 days prior to the study.
- Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
- For the IV group (n=3), administer the test compound (e.g., 2 mg/kg) via a bolus injection into the tail vein. The compound should be formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
- For the PO group (n=3), administer the test compound (e.g., 10 mg/kg) via oral gavage. The compound can be formulated as a suspension in 0.5% methylcellulose.
2. Blood Sample Collection:
- Collect sparse blood samples (approx. 100 µL) from the saphenous vein into K2-EDTA-coated tubes at pre-determined time points.
- Suggested IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Suggested PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Immediately after collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until bioanalysis.
3. Bioanalysis (LC-MS/MS):
- Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method (see Protocol 4).
4. Data Analysis:
- Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
- Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).
- Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualization: In Vivo PK Workflow
Sources
- 1. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. labcorp.com [labcorp.com]
- 6. fda.gov [fda.gov]
- 7. karger.com [karger.com]
- 8. Sci-Hub. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings / Combinatorial Chemistry & High Throughput Screening, 2010 [sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Application Note: A Streamlined One-Pot Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
Abstract
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold is of significant interest to the pharmaceutical and agrochemical industries. The difluoromethyl (CF₂H) group serves as a crucial bioisostere for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability, membrane permeability, and target binding affinity.[1][2] This application note details a robust and efficient one-pot, three-step synthesis strategy designed for researchers in drug discovery and process development. By leveraging a 1,3-dipolar cycloaddition as the core transformation, this protocol circumvents the need for isolating intermediates, thereby reducing operational complexity, solvent waste, and overall synthesis time. The methodology relies on the in situ generation of an ethoxycarbonyl-substituted nitrile oxide, its subsequent cycloaddition with a difluoromethyl-functionalized alkyne, and a final in situ saponification to yield the target carboxylic acid.
Introduction and Scientific Rationale
The synthesis of highly functionalized heterocyclic compounds remains a cornerstone of modern medicinal chemistry. Isoxazoles, in particular, are privileged structures found in numerous FDA-approved drugs and clinical candidates.[3][4] The introduction of fluorine-containing motifs, such as the difluoromethyl group, can profoundly modulate a molecule's physicochemical properties. The CF₂H group acts as a lipophilic hydrogen bond donor, a unique feature that can significantly alter biological activity.[1]
Traditional multi-step syntheses of complex isoxazoles often suffer from cumulative yield losses and require laborious purification of intermediates. One-pot reactions represent a more sustainable and efficient alternative.[4][5][6] The strategy outlined herein is predicated on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which is a powerful and highly regioselective method for constructing the isoxazole ring.[3][7][8][9]
Our approach involves two key precursors:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: A stable, commercially available solid that serves as the precursor to the reactive 1,3-dipole, ethoxycarbonylformonitrile oxide.[10][11][12] Its in situ generation using a mild organic base minimizes the formation of undesired furoxan dimers.
-
3,3-Difluoropropyne: The difluoromethyl-containing dipolarophile. While less common, it can be synthesized via established dehydrohalogenation routes from precursors like 1-bromo-3,3-difluoropropene.
This protocol combines the nitrile oxide generation, cycloaddition, and ester hydrolysis into a single, continuous workflow, providing a direct and scalable route to the target acid.
Reaction Principles and Workflow
Overall Transformation
The one-pot synthesis proceeds through three sequential operations within a single reaction vessel:
-
Nitrile Oxide Formation: Dehydrochlorination of ethyl 2-chloro-2-(hydroxyimino)acetate with a mild base.
-
[3+2] Cycloaddition: The in situ-generated nitrile oxide reacts with 3,3-difluoropropyne to form the ethyl ester of the target isoxazole.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the final product.
Mechanistic Pathway: 1,3-Dipolar Cycloaddition
The core isoxazole-forming reaction is a concerted [3+2] cycloaddition. A mild base, such as triethylamine (TEA), abstracts a proton from the oxime and facilitates the elimination of a chloride ion from ethyl 2-chloro-2-(hydroxyimino)acetate, generating the highly reactive ethoxycarbonylformonitrile oxide. This 1,3-dipole then undergoes a regioselective cycloaddition with the alkyne dipolarophile to form the stable 1,2-oxazole ring.
Caption: Reaction mechanism for the synthesis of the target isoxazole.
One-Pot Experimental Workflow
The entire process is designed to flow seamlessly from one step to the next without the need for isolation. This is achieved by carefully selecting reagents and adjusting conditions within the same reaction flask.
Caption: Step-by-step workflow for the one-pot synthesis protocol.
Detailed Experimental Protocol
Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Suggested Quantity (10 mmol scale) | Notes |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | 14337-43-0 | 1.52 g (10.0 mmol, 1.0 equiv) | Commercially available solid.[11] |
| 3,3-Difluoropropyne | 76.05 | 63833-25-0 | ~0.91 g (12.0 mmol, 1.2 equiv) | Volatile. Handle with care. |
| Triethylamine (TEA) | 101.19 | 121-44-8 | 1.53 mL (11.0 mmol, 1.1 equiv) | Dry, freshly distilled. |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | 50 mL | Anhydrous. |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | 1.20 g (30.0 mmol, 3.0 equiv) | |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | As needed | Concentrated (37%) |
| Deionized Water | 18.02 | 7732-18-5 | As needed | |
| Diethyl Ether | 74.12 | 60-29-7 | ~50 mL | For extraction/washing. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture to dissolve the solid.
-
Nitrile Oxide Generation: Cool the flask to 0°C using an ice-water bath. Slowly add triethylamine (1.53 mL, 11.0 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Stir the resulting slurry at 0°C for 30 minutes.
-
Cycloaddition: While maintaining the temperature at 0°C, carefully add 3,3-difluoropropyne (~0.91 g, 12.0 mmol). After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Completion: Gently heat the reaction mixture to 55°C using an oil bath and stir for 4-6 hours, or until the reaction is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Saponification: Cool the reaction mixture to room temperature. In a separate beaker, dissolve sodium hydroxide (1.20 g, 30.0 mmol) in 20 mL of deionized water. Add this aqueous NaOH solution to the reaction flask.
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the intermediate ethyl ester.
-
Workup - Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous solution, add 50 mL of deionized water. Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove any non-polar impurities and residual triethylamine. Discard the organic layers.
-
Product Precipitation: Cool the aqueous layer to 0°C in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 1-2. A white or off-white precipitate of the product should form.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL). Dry the product under high vacuum to a constant weight.
Troubleshooting and Key Considerations
-
Low Yield of Cycloaddition: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan. This can be minimized by adding the alkyne shortly after the nitrile oxide is generated and by using a slight excess of the alkyne. Ensure anhydrous conditions are maintained during the first phase of the reaction.
-
Incomplete Saponification: If the hydrolysis of the ester is sluggish, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40°C) to facilitate the reaction.
-
Product Solubility: The final carboxylic acid product may have some solubility in water. Ensure the solution is thoroughly chilled before and during filtration to maximize recovery. Washing with minimal amounts of cold water is critical.
-
Handling 3,3-Difluoropropyne: This reagent is a gas at room temperature and should be handled with appropriate care, either by bubbling it directly into the reaction mixture or by preparing a cold solution in the reaction solvent.
Conclusion
This application note provides a streamlined, efficient, and scalable one-pot protocol for the synthesis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. By integrating three distinct chemical transformations—nitrile oxide generation, 1,3-dipolar cycloaddition, and saponification—into a single continuous process, this method offers significant advantages in terms of operational simplicity and resource efficiency. This strategy provides a valuable tool for medicinal and process chemists, facilitating rapid access to this important fluorinated heterocyclic scaffold for further research and development.
References
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH).
- Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0. Biosynth.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Source Not Available.
- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
- (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis. ChemicalBook.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications.
- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
- Baran difluoromethylation reagent. Enamine.
- Difluoromethylation Agents. Alfa Chemistry.
- A New Reagent for Direct Difluoromethylation. National Institutes of Health (NIH).
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Source Not Available.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Source Not Available.
- Ethyl 2-chloro-2-(hydroxyimino)acetate 97 | 14337-43-0. Sigma-Aldrich.
- Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
- One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. MDPI.
- Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3. ResearchGate.
- Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
- Ethyl 2-chloro-2-(hydroxyimino)acetate | CAS 14337-43-0. Santa Cruz Biotechnology.
- One-pot synthesis of 5-(triazinyloxy)oxazole under improved conditions. ResearchGate.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH).
- One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
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Application Notes & Protocols: High-Purity Isolation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid and Its Esters
Abstract
This guide provides detailed purification strategies for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid and its corresponding esters, compounds of significant interest in pharmaceutical research and drug development. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them. We will explore techniques ranging from acid-base extraction and recrystallization for the carboxylic acid to column chromatography for the neutral ester derivatives. The influence of the difluoromethyl group on the molecule's physicochemical properties is a key consideration in the design of these robust purification workflows.
Introduction: Strategic Importance and Purification Challenges
The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a difluoromethyl (-CHF₂) group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid a valuable building block. However, purifying this acid and its ester derivatives presents unique challenges. The carboxylic acid's high polarity and potential for degradation under certain conditions, coupled with the need to remove structurally similar byproducts, necessitates a carefully designed, multi-step purification approach.[1] This document provides field-proven protocols to achieve high purity for both the parent acid and its esters.
Guiding Principles: Physicochemical Properties
A successful purification strategy is built upon an understanding of the target molecule's properties.
-
Acidity and the Influence of Fluorine: The carboxylic acid is, by definition, acidic. The potent electron-withdrawing nature of the adjacent difluoromethyl group significantly lowers the pKa of the carboxylic acid proton, making it a stronger acid than its non-fluorinated analogs.[2] This enhanced acidity allows for its selective deprotonation and extraction into an aqueous layer using even mild bases like sodium bicarbonate.
-
Polarity: The carboxylic acid is a highly polar molecule, making it sparingly soluble in nonpolar organic solvents but soluble in polar organic solvents and aqueous base. Its esters, lacking the acidic proton, are significantly less polar and behave as neutral organic compounds. This difference in polarity is the cornerstone of the separation strategy.
-
Stability: Certain oxazole derivatives, particularly those with specific functional groups, can be sensitive to prolonged exposure to silica gel, which is an acidic stationary phase.[1][3] This can lead to degradation via hydrolytic ring-opening.[1] Therefore, chromatographic methods must be chosen and optimized carefully.
Purification Protocol: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
The purification of the parent acid is typically a two-stage process: an initial bulk purification and removal of neutral impurities via acid-base extraction, followed by a final polishing step using recrystallization.
Primary Purification: Selective Acid-Base Extraction
This technique leverages the acidic nature of the target compound to move it between immiscible organic and aqueous phases, effectively separating it from neutral or basic impurities.[4][5][6]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]
-
Base Wash (Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The protonated carboxylic acid, being insoluble in water, will precipitate out as a solid.[1][5]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum to remove residual water and obtain the final product.
Caption: Workflow for acid-base extraction of the carboxylic acid.
Final Polishing: Recrystallization
For achieving high analytical purity, recrystallization is an invaluable technique. It relies on the principle that the desired compound and impurities have different solubilities in a given solvent system.
Protocol:
-
Solvent Selection: Choose a solvent or solvent pair in which the carboxylic acid is sparingly soluble at room temperature but highly soluble when heated. (See Table 1 for suggestions).
-
Dissolution: Place the acid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum.
Table 1: Suggested Recrystallization Solvents
| Solvent/System | Suitability | Notes |
| Ethanol | Good | Often a reliable choice for polar organic acids.[9][10] |
| Isopropanol/Water | Good | The addition of water as an anti-solvent can help induce crystallization. |
| Ethyl Acetate/Hexane | Very Good | Dissolve in minimal hot EtOAc, then add hexane until cloudy. Reheat to clarify and cool slowly. |
| Water | Possible | May be suitable if the compound has sufficient solubility in hot water and low solubility in cold. |
Purification Protocol: Esters of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
Esters are neutral and cannot be purified by acid-base extraction. The primary method for their purification is silica gel column chromatography.[10][11][12]
Primary Purification: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Protocol:
-
TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude ester in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder. Carefully load this powder onto the top of the packed column.
-
Causality: Dry loading prevents dissolution issues at the column head and leads to sharper bands and better separation compared to liquid loading, especially for moderately polar compounds.[1]
-
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the compounds.
-
Causality: Less polar impurities will travel down the column faster, while the more polar ester product will be retained longer. Increasing the eluent polarity is necessary to move the product off the column in a reasonable time.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis & Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.
Caption: Workflow for silica gel chromatography of oxazole esters.
Table 2: Typical Chromatographic Conditions for Esters
| Ester Type | Stationary Phase | Typical Mobile Phase System (Gradient) | Expected Result |
| Methyl/Ethyl Ester | Silica Gel (200-300 mesh) | Hexane / Ethyl Acetate (0% -> 30% EtOAc) | Good separation from non-polar byproducts. |
| tert-Butyl Ester | Silica Gel (200-300 mesh) | Hexane / Ethyl Acetate (0% -> 25% EtOAc) | Slightly less polar than methyl/ethyl esters. |
| Benzyl Ester | Silica Gel (200-300 mesh) | Hexane / Ethyl Acetate (0% -> 40% EtOAc) | More polar due to the aromatic ring. |
Purity Verification and Troubleshooting
Purity Verification: The purity of the final compounds should always be validated.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and identify any residual impurities.
-
HPLC Analysis: To obtain a quantitative measure of purity (e.g., >99%).
-
Melting Point: A sharp melting point indicates high purity for solid compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of acid after extraction | Incomplete extraction from the organic layer. Incomplete precipitation upon acidification. | Perform more base extractions (3-4 times). Ensure pH is lowered to 1-2 during acidification. Extract the acidified aqueous phase with EtOAc if the product does not precipitate fully.[1] |
| Product degradation during column chromatography | The target molecule is unstable on acidic silica gel.[1][3] | Deactivate silica gel by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Product streaking on TLC/column | Compound is too polar for the chosen system; strong interaction with silica. | Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to improve the peak shape of acidic compounds.[1] For esters, ensure the sample is fully dissolved and not overloaded on the column. |
| Difficulty removing final traces of solvent | High-boiling point solvent (e.g., DMF, DMSO) trapped in the product. | Dry the product under high vacuum for an extended period, possibly with gentle heating. Co-evaporation with a lower-boiling point solvent like toluene can help azeotropically remove residual solvents. |
References
- Engineering Ideas Clinic. What is an Acid and Base Extraction?. Confluence.
- Chemistry Steps. Organic Acid-Base Extractions. Chemistry Steps.
- BenchChem Technical Support Team. Technical Support Center: Purification of Oxazole Carboxylic Acids. BenchChem.
- Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- Wikipedia. Acid–base extraction. Wikipedia.
- University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry.
- BenchChem Technical Support Team.
- Zenodo. Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
- Wiley-VCH.
- Smole, J. et al.
- MDPI.
- Liu, W. et al.
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The Strategic Role of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid in the Genesis of Next-Generation Fungicides
Introduction: The Quest for Novel Fungicidal Scaffolds
In the relentless battle against phytopathogenic fungi, the development of novel fungicides with unique modes of action is paramount to overcoming the challenge of resistance to existing treatments. The heterocycle 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is emerging as a highly valuable scaffold in the design of a new generation of fungicides. Its strategic importance lies in its role as a key building block for the synthesis of potent Succinate Dehydrogenase Inhibitors (SDHIs). This class of fungicides targets the fungal respiratory chain, a crucial metabolic pathway, leading to the effective control of a broad spectrum of fungal diseases.
The incorporation of a difluoromethyl (CF₂H) group is a critical design feature. This moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of agrochemicals.[1] The CF₂H group can act as a bioisostere for other functional groups and participate in hydrogen bonding, which can significantly improve the efficacy of the resulting fungicide.[2] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in the discovery and development of innovative fungicides.
Mechanism of Action: Targeting Fungal Respiration
Fungicides derived from 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid primarily function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[3] This inhibition disrupts the fungal respiratory process, leading to a cessation of ATP production and ultimately, cell death.
The specificity of SDHIs for fungal pathogens over their host plants is a key advantage, contributing to their favorable safety profile. However, the emergence of resistance due to mutations in the SDH enzyme is a significant concern, necessitating the continuous development of new SDHI fungicides with diverse structural motifs.[4]
Caption: Fig. 1: Inhibition of fungal respiration by oxazole-based SDHI fungicides.
Protocols for Synthesis and Development
Part 1: Proposed Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
Workflow for the Proposed Synthesis:
Caption: Fig. 2: Proposed synthetic workflow for the target carboxylic acid.
Step-by-Step Protocol:
-
Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4-difluoro-3-oxobutanoate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture at 120-140°C for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the volatile components under reduced pressure to yield the crude intermediate.
-
-
Cyclization to form Ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl ester of the target compound.
-
-
Hydrolysis to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid:
-
Dissolve the crude ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product, 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
-
Part 2: Synthesis of a Model Fungicide: N-Aryl-5-(difluoromethyl)-1,2-oxazole-3-carboxamide
The carboxylic acid is a versatile intermediate for the synthesis of a wide range of fungicidal carboxamides. The following is a general protocol for the synthesis of an N-aryl carboxamide derivative.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
Suspend 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane or toluene.
-
Add a slight excess of thionyl chloride or oxalyl chloride, along with a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
-
In a separate flask, dissolve the desired aniline derivative and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the target N-aryl-5-(difluoromethyl)-1,2-oxazole-3-carboxamide.
-
Part 3: In Vitro Antifungal Activity Assay
The evaluation of the antifungal activity of newly synthesized compounds is a critical step in the development process. The mycelial growth inhibition assay is a standard method for this purpose.[7]
Step-by-Step Protocol:
-
Preparation of Fungal Cultures:
-
Culture the target fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.
-
-
Preparation of Test Compound Solutions:
-
Dissolve the synthesized carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare a series of dilutions of the stock solutions.
-
-
Mycelial Growth Inhibition Assay:
-
Incorporate the test compound dilutions into molten PDA medium to achieve a range of final concentrations.
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound by probit analysis.
-
Table 1: Hypothetical Antifungal Activity Data for a Series of N-Aryl-5-(difluoromethyl)-1,2-oxazole-3-carboxamides
| Compound ID | Aryl Substituent | EC₅₀ vs. Botrytis cinerea (µg/mL) | EC₅₀ vs. Sclerotinia sclerotiorum (µg/mL) |
| OXA-DFM-01 | 4-chlorophenyl | 2.5 | 1.8 |
| OXA-DFM-02 | 3,4-dichlorophenyl | 1.2 | 0.9 |
| OXA-DFM-03 | 4-trifluoromethylphenyl | 0.8 | 0.5 |
| Boscalid (Ref.) | - | 1.5 | 1.1 |
Note: The data in this table is illustrative and intended to represent typical results that might be obtained from such an assay.
Conclusion and Future Perspectives
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid represents a promising and strategically important building block for the development of novel SDHI fungicides. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to synthesize and evaluate new fungicidal candidates based on this versatile scaffold. The unique properties conferred by the difluoromethyl group, combined with the proven efficacy of the oxazole-carboxamide pharmacophore, offer a compelling avenue for the discovery of next-generation crop protection agents that can effectively manage fungal diseases and combat the growing threat of resistance. Further exploration of the structure-activity relationships of derivatives of this carboxylic acid will undoubtedly lead to the identification of even more potent and selective fungicides.
References
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- Stammler, G., Wolf, A., Glaettli, A., & Klappach, K. (2013). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory.
- Fungicide Resistance Action Committee (FRAC). (n.d.). List of Fungicide Common Names.
- Padmathilake, K. R., & Dassanayake, R. S. (2022). The Succinate Dehydrogenase Inhibitor Fungicides: Fungal Resistance and Its Management. Journal of Plant Protection Research, 62(2), 147-157.
- ResearchGate. (n.d.). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT.
- Li, C., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(13), 5098.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(36), 9579-9591.
- Wang, Z., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 72(40), 21855-21875.
- Barata-Vallejo, S., & Al-Harrasi, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7047-7065.
- Wang, Z., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
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- National Institutes of Health. (n.d.).
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- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ChemicalBook. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.
- Smolecule. (n.d.). Buy 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid.
- National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- National Institutes of Health. (2019).
- PubMed. (2019).
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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- PubMed. (2009). Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- ResearchGate. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
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Application Note: A Validated LC-MS/MS Method for the Quantification of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2] All validation parameters, including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, met the acceptance criteria, demonstrating the method's suitability for supporting pharmacokinetic and toxicokinetic studies.
Introduction
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The physicochemical characteristics of the analyte—a small, fluorinated carboxylic acid—present unique challenges for bioanalysis, including potential for poor retention in reversed-phase chromatography and susceptibility to matrix effects.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its inherent sensitivity and selectivity.[4][5] This note details a comprehensive workflow, from sample preparation to final analysis, designed to overcome these challenges. The chosen sample preparation method, protein precipitation, is a rapid and effective technique for removing the bulk of interfering proteins from plasma samples.[6][7] The subsequent LC-MS/MS analysis is optimized to provide reliable and reproducible quantification of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Experimental Design and Rationale
The overall analytical workflow is designed for efficiency and robustness, crucial for processing large sample batches from clinical or preclinical studies.
Caption: High-level workflow for plasma sample analysis.
Rationale for Method Selection
-
Sample Preparation: Protein precipitation with acetonitrile was selected for its simplicity, speed, and high efficiency in removing proteins (>96%), which are major sources of interference.[6][7] This high-throughput method is ideal for large-scale studies.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid-¹³C₃, is the ideal internal standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in extraction and ionization, which is critical for accuracy.[4]
-
Chromatography: Reversed-phase chromatography is a robust and widely used technique. The inclusion of formic acid in the mobile phase ensures the carboxylic acid group is protonated, improving peak shape and retention on the C18 stationary phase.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is highly effective for acidic compounds like carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[8]
Materials and Instrumentation
3.1. Reagents and Chemicals
-
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (Reference Standard)
-
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid-¹³C₃ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade, Type 1)
-
Formic Acid (LC-MS Grade)
-
Control Human Plasma (K₂EDTA)
3.2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm, or equivalent
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 acetonitrile:water to prepare working solutions for calibration curve (CC) standards.
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.
-
CC and QC Preparation: Spike the appropriate working standard solutions into blank human plasma to achieve final concentrations for the calibration curve and QC samples. QC levels should be prepared at:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (≤ 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control
-
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). This provides a 3:1 ratio of precipitant to plasma.[9]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[6]
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min, return to initial |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Ionization Mode | ESI Negative |
| MRM Transition (Analyte) | m/z 164.0 → 120.0 (Quantifier), 164.0 → 76.0 (Qualifier) |
| MRM Transition (IS) | m/z 167.0 → 123.0 |
| Key MS Parameters | Curtain Gas: 35, Collision Gas: 9, IonSpray Voltage: -4500 V |
Note: MRM transitions are hypothetical and must be optimized experimentally by infusing the standard compounds.
Method Validation
The method was validated following the principles of the ICH M10 and FDA guidelines on bioanalytical method validation.[1][10][11]
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, confirming the method's specificity.
Linearity and Sensitivity
The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.
| Calibration Curve Summary | |
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | > 0.995 |
| LLOQ | 1.0 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using five replicates of four QC levels (LLOQ, LQC, MQC, HQC) across three separate analytical runs. All results were within the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 8.5% | -4.2% to 5.8% | ≤ 10.1% | -6.5% to 7.2% |
| LQC | 3.0 | ≤ 6.1% | -2.5% to 3.1% | ≤ 7.5% | -4.0% to 4.5% |
| MQC | 100 | ≤ 4.5% | -1.8% to 2.5% | ≤ 5.8% | -3.1% to 3.8% |
| HQC | 800 | ≤ 3.9% | -1.5% to 2.0% | ≤ 4.9% | -2.5% to 2.9% |
Matrix Effect and Recovery
-
Matrix Effect: Assessed by comparing the peak area of analyte spiked into extracted blank plasma with the peak area in a neat solution.[12] The normalized matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement.[13][14]
-
Recovery: The extraction recovery was determined to be consistent and reproducible across all QC levels, averaging approximately 92%.
Stability
Analyte stability was demonstrated under various conditions relevant to sample handling and storage.[15][16][17]
| Stability Test | Condition | Duration | Result |
| Bench-Top | Room Temperature | 8 hours | Stable |
| Freeze-Thaw | -80°C to RT | 3 cycles | Stable |
| Long-Term | -80°C | 90 days | Stable |
| Post-Preparative | Autosampler (10°C) | 48 hours | Stable |
Conclusion
The LC-MS/MS method described here provides a reliable, sensitive, and high-throughput solution for the quantification of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in human plasma. The simple protein precipitation protocol and robust chromatographic performance make it well-suited for routine analysis in a regulated bioanalytical laboratory. The method has been thoroughly validated and meets all current regulatory standards for bioanalytical method validation.
References
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
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Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
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LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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Pan, L., & Yu, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
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Eurolab. (2026). Bioanalytical Assay Stability Testing. Available at: [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. Available at: [Link]
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available at: [Link]
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Bansal, S. K., & DeStefano, A. (2007). Key elements of a validation master plan for bioanalytical method validation. The AAPS journal, 9(1), E109–E114. Available at: [Link]
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BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability. Available at: [Link]
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de Jong, J., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(3), 856–864. Available at: [Link]
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Garofolo, F., et al. (2012). The EMA bioanalytical method validation guideline: a reflection of the state of our science. Bioanalysis, 4(3), 231-236. Available at: [Link]
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Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
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Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100868. Available at: [Link]
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LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
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West Coast Metabolomics Center. (2016). SOP: Protein Precipitation for Global Metabolomics. Available at: [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
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Frontage Laboratories. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. Available at: [Link]
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BIO Integration. (2024). Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2022). Review on Bioanalytical Method Development in Human Plasma. Available at: [Link]
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ResearchGate. (2024). (PDF) Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique. Available at: [Link]
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Journal of Chromatography B. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Available at: [Link]
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Methods in Enzymology. (2025). Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma. Available at: [Link]
-
Analytical and Bioanalytical Chemistry. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
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The Strategic Role of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid in the Synthesis of Novel Succinate Dehydrogenase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic character, offer a powerful tool for optimizing lead compounds. Within this context, 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid has emerged as a highly valuable and versatile building block for the synthesis of novel enzyme inhibitors. Its rigid heterocyclic core, combined with the bioisosteric properties of the difluoromethyl group, presents a unique opportunity for the development of potent and selective modulators of enzyme activity. This guide provides an in-depth exploration of the application of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid in the synthesis of a promising class of succinate dehydrogenase (SDH) inhibitors, complete with detailed protocols and mechanistic insights.
Scientific Rationale: The Power of the 5-(Difluoromethyl)-1,2-oxazole Moiety
The efficacy of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid as a precursor for potent enzyme inhibitors can be attributed to several key features:
-
The Isoxazole Core: The 1,2-oxazole ring serves as a rigid and planar scaffold, which helps to pre-organize the appended functionalities in a defined spatial orientation for optimal interaction with the enzyme's active site. This conformational constraint can lead to a significant enhancement in binding affinity compared to more flexible aliphatic linkers.
-
The Difluoromethyl Group as a Bioisostere: The difluoromethyl (-CHF₂) group is a key player in the molecular design of these inhibitors. It can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl, thiol, or amine groups, while simultaneously increasing the lipophilicity of the molecule. This dual functionality can enhance membrane permeability and improve target engagement. Furthermore, the strong electron-withdrawing nature of the difluoromethyl group can modulate the electronic properties of the isoxazole ring, influencing its reactivity and interaction with the target enzyme.
-
The Carboxylic Acid Handle: The carboxylic acid at the 3-position of the isoxazole ring provides a convenient and versatile attachment point for a wide range of molecular fragments. Through standard amide bond formation reactions, diverse libraries of compounds can be readily synthesized, allowing for extensive structure-activity relationship (SAR) studies to identify inhibitors with optimal potency and selectivity.
Application Focus: Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual role makes it an attractive target for the development of fungicides and, more recently, for potential therapeutic applications in areas such as oncology. SDH inhibitors (SDHIs) function by blocking the enzyme's ability to oxidize succinate to fumarate, thereby disrupting cellular respiration and leading to cell death.
The 5-(difluoromethyl)-1,2-oxazole-3-carboxamide scaffold has proven to be a particularly effective framework for the development of potent SDHIs. The isoxazole core and the difluoromethyl group can establish key interactions within the succinate binding pocket of the enzyme, while the amide-linked substituent can be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.
Detailed Synthetic Protocol: From Carboxylic Acid to Potent SDHI
The following protocol outlines a general and robust method for the synthesis of 5-(difluoromethyl)-1,2-oxazole-3-carboxamide derivatives as potential SDH inhibitors, based on established amide coupling methodologies.
Part 1: Activation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
The first step in the synthesis is the activation of the carboxylic acid to facilitate its reaction with an amine. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride.
Materials and Reagents:
-
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 5-(difluoromethyl)-1,2-oxazole-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with the chlorinating agent, which then facilitates the conversion of the carboxylic acid to the acyl chloride.
-
Excess Chlorinating Agent: A slight excess of the chlorinating agent ensures the complete conversion of the starting material.
Part 2: Amide Coupling Reaction
The activated acyl chloride is then reacted with a selected amine to form the final carboxamide product.
Materials and Reagents:
-
Crude 5-(difluoromethyl)-1,2-oxazole-3-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine or DIPEA (2.0-3.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 5-(difluoromethyl)-1,2-oxazole-3-carbonyl chloride in anhydrous DCM or THF to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(difluoromethyl)-1,2-oxazole-3-carboxamide derivative.
Causality of Experimental Choices:
-
Base: The base (triethylamine or DIPEA) is essential to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.
-
Low Temperature Addition: The slow addition of the acyl chloride to the cooled amine solution helps to control the exothermic reaction and minimize the formation of side products.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of SDH inhibitors.
Data Presentation: Inhibitory Activity of Isoxazole-based SDHIs
The following table presents representative data for the inhibitory activity of various isoxazole and pyrazole-based carboxamide SDH inhibitors, providing a context for the potential efficacy of compounds derived from 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid.
| Compound Class | Target Organism | IC₅₀ (µM) | Reference |
| Pyrazole-Thiazole Carboxamide | Rhizoctonia cerealis | 1.1 - 4.9 | [1] |
| Pyrazole-Thiazole Carboxamide | Sclerotinia sclerotiorum | 0.8 | [1] |
| Pyrazole-Furan/Thiophene Carboxamide | Botrytis cinerea | 0.392 - 0.676 | [2] |
| Thiazole-Carboxamide | Alternaria solani | 4.49 | [3] |
| Thiazole-Carboxamide | Pyricularia oryzae | 5.13 | [3] |
Note: IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Mechanism of Action: A Molecular Perspective
The inhibitory activity of 5-(difluoromethyl)-1,2-oxazole-3-carboxamide derivatives against succinate dehydrogenase is believed to occur through a competitive binding mechanism. The inhibitor molecule occupies the succinate binding site of the enzyme, preventing the natural substrate from binding and being oxidized.
Caption: Competitive inhibition of SDH.
Molecular docking studies of similar carboxamide inhibitors suggest that the carboxamide linker forms crucial hydrogen bonds with key amino acid residues in the active site, such as tyrosine and tryptophan.[4] The heterocyclic ring (in this case, the isoxazole) and its substituents then occupy the hydrophobic pockets within the active site, further stabilizing the enzyme-inhibitor complex. The difluoromethyl group, with its unique electronic and steric properties, plays a significant role in optimizing these interactions.
Conclusion and Future Directions
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid represents a powerful and versatile building block in the design and synthesis of novel enzyme inhibitors. Its application in the development of succinate dehydrogenase inhibitors for fungicidal purposes highlights its potential in agrochemical research. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of diverse libraries of 5-(difluoromethyl)-1,2-oxazole-3-carboxamides, enabling further exploration of their therapeutic and agrochemical potential. Future research in this area will likely focus on expanding the range of amine coupling partners to fine-tune the biological activity and selectivity of these inhibitors for various enzyme targets, as well as exploring other bioisosteric replacements for the difluoromethyl group to further optimize their properties.
References
-
Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. J Agric Food Chem. 2019 Nov 27;67(47):13185-13194. doi: 10.1021/acs.jafc.9b05751. Available from: [Link]
-
Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. J Agric Food Chem. 2025 Oct 28. doi: 10.1021/acs.jafc.5c07897. Available from: [Link]
-
Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2020 Jul 8;68(27):7093-7102. doi: 10.1021/acs.jafc.0c00062. Available from: [Link]
-
Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. J Agric Food Chem. 2023 Jan 11;71(1):509-521. doi: 10.1021/acs.jafc.2c07173. Available from: [Link]
Sources
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- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated heterocyclic compound. The insights provided are based on established chemical principles and field-proven strategies for isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, and what are the key stages?
A common and efficient method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction. For the target molecule, a plausible route involves two main stages:
-
Isoxazole Ester Formation: A 1,3-dipolar cycloaddition between a difluoromethyl-containing alkyne (e.g., 3,3-difluoro-1-propyne) and a nitrile oxide generated in situ from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate. This reaction forms the ethyl ester of the target carboxylic acid.
-
Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.
Q2: My cycloaddition reaction yield is low. What are the likely causes?
Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are frequently due to the instability of the nitrile oxide intermediate. The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] To minimize this, it is crucial to generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne). Slow addition of the nitrile oxide precursor or the base used for its generation can help maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[1]
Q3: I am observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?
The formation of regioisomers is a known challenge in isoxazole synthesis from unsymmetrical starting materials.[1] In the context of the proposed synthesis, the cycloaddition could potentially yield two regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isomer. Regioselectivity is governed by both steric and electronic factors of the alkyne and the nitrile oxide.[1] The use of copper(I) catalysts in cycloadditions involving terminal alkynes has been shown to favor the formation of the 3,5-disubstituted regioisomer.[3]
Q4: Are there any stability concerns with the difluoromethyl group during the synthesis?
The difluoromethyl (CF₂H) group is generally stable under many reaction conditions. However, the acidic proton of the CF₂H group can be abstracted by strong bases.[1] While this is less of a concern during the cycloaddition, it's a consideration during the hydrolysis step if a very strong base or prolonged heating is used. It is also important to be aware that some difluoromethylated compounds can be sensitive to moisture and may undergo hydrolysis under certain conditions.[4]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific experimental issues.
Problem 1: Persistent Impurity Identified as a Furoxan Dimer
-
Symptoms: A significant byproduct is observed by TLC or LC-MS with a molecular weight corresponding to the dimer of the nitrile oxide.
-
Root Cause Analysis: The rate of nitrile oxide dimerization is competing with or exceeding the rate of the desired [3+2] cycloaddition. This is often due to a high localized concentration of the nitrile oxide or low reactivity of the alkyne.
-
Troubleshooting Workflow:
Caption: Workflow for mitigating furoxan byproduct formation.
-
Detailed Protocol Adjustments:
-
Slow Addition: Instead of adding the base (e.g., triethylamine) to the mixture of the hydroximoyl chloride and alkyne all at once, add it dropwise over a period of 1-2 hours using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide.
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the difluoromethyl alkyne to ensure it is readily available to trap the nitrile oxide as it is formed.
-
Temperature Control: While nitrile oxide generation is often done at room temperature or slightly below, gentle heating after the addition of the base is complete may be necessary to drive the cycloaddition to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Problem 2: Incomplete Hydrolysis of the Ester
-
Symptoms: The final product is contaminated with the starting ethyl ester, as observed by ¹H NMR (presence of ethyl group signals) or LC-MS.
-
Root Cause Analysis: The hydrolysis conditions (base concentration, temperature, or reaction time) are insufficient for complete saponification. The electron-withdrawing nature of the difluoromethyl group and the isoxazole ring can affect the reactivity of the ester.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing the ester hydrolysis step.
-
Detailed Protocol Adjustments:
-
Increase Reaction Time/Temperature: Initially, extend the reaction time at room temperature, monitoring by TLC or LC-MS. If the reaction stalls, gradually increase the temperature to 40-50 °C.
-
Increase Base Equivalents: Increase the amount of LiOH or NaOH from 1.5 to 2.5 equivalents to ensure the reaction goes to completion.
-
Improve Solubility: If the ester has poor solubility in the aqueous methanol or ethanol, add tetrahydrofuran (THF) as a co-solvent to create a homogeneous reaction mixture.
-
Purification: If a small amount of unreacted ester remains, it can often be removed during the workup. The desired carboxylic acid is soluble in aqueous base, while the ester is not. An aqueous extraction can effectively separate the two.[5]
-
Data Presentation: Common Impurities and Their Identification
| Impurity Name | Potential Source | Analytical Identification |
| Furoxan Dimer | Dimerization of the nitrile oxide intermediate during cycloaddition. | MS: [M+H]⁺ corresponding to twice the molecular weight of the nitrile oxide. NMR: Absence of the difluoromethyl group signals. |
| Regioisomeric Isoxazole | Non-regioselective [3+2] cycloaddition. | NMR: Different chemical shifts for the isoxazole ring proton and the difluoromethyl group. LC-MS: May co-elute or have a slightly different retention time. |
| Unreacted Ethyl Ester | Incomplete hydrolysis of the isoxazole ester precursor. | ¹H NMR: Presence of characteristic signals for an ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). MS: [M+H]⁺ corresponding to the ethyl ester. |
| Ring-Opened Byproducts | Instability of the isoxazole ring under harsh basic or acidic conditions. | MS: Unexpected molecular weights. IR: Appearance of new functional group signals (e.g., nitrile, ketone). |
References
-
MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
- Hu, J., & coworkers. (2011). A general and mild protocol for nucleophilic addition reactions with TMSCF₂H.
-
Nature. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]
-
Beilstein Institute. (n.d.). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this valuable synthetic building block. The unique combination of a difluoromethyl group and an oxazole carboxylic acid presents specific challenges and opportunities. This document addresses common issues encountered during experimentation in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.
Section 1: Physicochemical Properties and Handling
Before beginning any reaction, understanding the physical properties and handling requirements of your starting material is critical for reproducibility and safety.
FAQ 1: What are the key physicochemical properties and recommended storage conditions?
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a solid at room temperature. Its fluorinated nature influences its solubility and electronic properties. Proper storage is crucial to maintain its integrity.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₅H₃F₂NO₃ | Based on structure |
| Molecular Weight | 179.08 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar structures |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); moderately soluble in THF, EtOAc; sparingly soluble in DCM; poorly soluble in non-polar solvents (hexanes) and water. | Inferred from related fluorinated heterocycles and general organic principles. |
| Storage | Store at 2-8°C, sealed in a dry environment away from moisture and strong bases. | The carboxylic acid is hygroscopic and can degrade in the presence of moisture or base over time. |
| Safety | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1][2] | GHS classifications for similar oxazole carboxylic acids.[1][2] Always consult the specific Safety Data Sheet (SDS). |
FAQ 2: I'm having trouble dissolving the acid for my reaction. What should I do?
Solubility issues are a common first hurdle. The difluoromethyl group increases lipophilicity, but the carboxylic acid and oxazole ring provide polarity, leading to complex solubility behavior.
Answer: If you are experiencing poor solubility in common solvents like Dichloromethane (DCM), consider the following:
-
Switch to a More Polar Aprotic Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving this reagent, especially for subsequent amide coupling reactions.[3]
-
Gentle Warming: Gently warming the mixture to 30-40°C can aid dissolution. However, avoid prolonged heating, especially in the presence of a base, to prevent potential decarboxylation.[4]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution without excessive heating.
-
For Two-Phase Systems: If the reaction must be run in a less polar solvent, consider converting the carboxylic acid to its corresponding salt (e.g., with a mild, non-nucleophilic base) to improve solubility, though this can deactivate it for certain subsequent reactions.
Section 2: Troubleshooting Amide Coupling Reactions
The most frequent application of this acid is in the formation of amide bonds. Success hinges on proper activation of the carboxylic acid and managing the reactivity of the coupling partners.
Logical Workflow for Amide Coupling
Caption: General workflow for a standard amide coupling reaction.
Q1: My amide coupling reaction shows low or no conversion. What are the primary causes?
Answer: This is a frequent issue stemming from several core factors. A systematic diagnosis is key.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into an active ester or other reactive intermediate before the amine can attack. The electron-withdrawing nature of the difluoromethyl group and the oxazole ring can make the carboxylate a poorer nucleophile for the initial reaction with the coupling reagent.
-
Solution: Switch to a more powerful coupling reagent. If using a carbodiimide like EDC, moving to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP) is highly recommended as they are more reactive.[3][5] Allow for a "pre-activation" period where the carboxylic acid, coupling reagent, and base stir for 15-30 minutes before adding the amine.[5]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) may be too slow to react with the activated acid.
-
Solution: Gently heating the reaction to 40-50°C can increase the rate. Use a slight excess (1.2-1.5 equivalents) of the amine to push the equilibrium towards the product.[3]
-
-
Hydrolysis of Activated Intermediate: Trace amounts of water in your solvent or reagents can hydrolyze the activated ester back to the carboxylic acid, killing the reaction.
-
Solution: Always use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Base-Related Issues: The choice and amount of base are critical.
-
Problem: Using a base that is too weak may not sufficiently deprotonate the necessary intermediates. Using a nucleophilic base can compete with your desired amine.
-
Solution: N,N-Diisopropylethylamine (DIPEA) is the standard choice as it is bulky and non-nucleophilic.[5] Ensure at least 2 equivalents are used: one to neutralize the acid starting material and one to neutralize the acid released during the coupling.
-
Q2: I'm observing a significant side product that appears to be my starting material minus CO₂. What is happening?
Answer: You are likely observing decarboxylation. Azole carboxylic acids can be susceptible to losing CO₂, especially under basic conditions or at elevated temperatures.[4] The stability of azole carboxylic acids can be low, which is why many are not commercially available and must be used in situ.[4]
-
Mechanism: The formation of an anion at the C4 position of the oxazole ring can be stabilized, facilitating the elimination of carbon dioxide.
-
Prevention:
-
Keep Temperatures Low: Avoid heating the reaction above 50°C if possible. Run couplings at room temperature or even 0°C for sensitive substrates.
-
Avoid Strong Bases: Do not use strong, non-hindered bases like NaOH, KOH, or DBU. Stick to hindered organic bases like DIPEA.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to basic conditions.
-
Q3: How do I choose the right coupling reagent for this specific acid?
Answer: The choice depends on the amine's reactivity and the desired reaction scale. For this electron-deficient carboxylic acid, more potent reagents are generally preferred.
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Less reactive, high risk of racemization without additives, DCU byproduct can be difficult to remove. | Simple, unhindered primary amines where cost is a major factor. |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly reactive, fast reaction times, low racemization.[3][5] | More expensive, can form guanidinium byproduct with the amine if addition order is wrong. | The default choice for most couplings, including hindered or electron-poor amines. |
| Phosphonium Salts | PyBOP, PyAOP | Very reactive, excellent for hindered couplings and reducing racemization.[5] | Expensive, generates phosphine oxide byproducts that can complicate purification. | Challenging couplings involving N-methyl amino acids or very hindered substrates.[5] |
Recommendation: Start with HATU and DIPEA in DMF . This combination is robust, effective for a wide range of amines, and generally provides high yields with minimal side reactions for substrates like this one.[5]
Protocol 1: General Procedure for Amide Coupling using HATU
-
To an oven-dried flask under an inert atmosphere (N₂), add 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.2 equiv).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid. A color change may be observed.
-
Add the amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Section 3: Troubleshooting Esterification Reactions
While less common than amidation, esterification is another key transformation. Direct acid-catalyzed (Fischer) esterification is often ineffective for this substrate due to its electronic properties and potential for degradation.
Decision Tree for Esterification Method
Caption: Decision guide for selecting an appropriate esterification method.
Q1: Why is my Fischer esterification (H₂SO₄/ROH/Heat) failing?
Answer: There are two primary reasons for failure with this substrate:
-
Electronic Deactivation: The electron-withdrawing effects of the oxazole ring and the difluoromethyl group reduce the nucleophilicity of the carbonyl oxygen, making its protonation (the first step of the reaction) less favorable.
-
Degradation: The high temperatures and strongly acidic conditions required for Fischer esterification can lead to decomposition of the oxazole ring or other sensitive functional groups.
Q2: What are the best mild alternatives for synthesizing esters from this acid?
Answer:
-
Coupling Reagent-Mediated Esterification: This is often the most reliable method. Using a carbodiimide like DCC with a catalytic amount of an acylation catalyst like 4-Dimethylaminopyridine (DMAP) is a classic and effective strategy. The mechanism is analogous to amide coupling, but the alcohol acts as the nucleophile.
-
Alkylation of the Carboxylate: First, form the carboxylate salt using a non-nucleophilic base (like Cs₂CO₃ or DBU), then add an alkylating agent (e.g., methyl iodide, benzyl bromide). This method works well for simple, unhindered esters.
-
Specialized Reagents: For the specific synthesis of a difluoromethyl ester, difluoromethyl diazomethane (HCF₂CHN₂) has been shown to react efficiently with a broad range of carboxylic acids under mild conditions.[6][7] This contrasts sharply with trifluoromethyl diazomethane, which often fails to react, demonstrating a unique "fluorine effect".[6]
References
-
5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid - PubChem. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Available at: [Link]
-
5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid - PubChem. Available at: [Link]
-
5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid - PubChemLite. Available at: [Link]
-
3-(Difluoromethyl)isoxazole-5-carboxylic acid. Available at: [Link]
-
Carboxylic Acids | AMERICAN ELEMENTS®. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]
-
Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect - PubMed. Available at: [Link]
-
Synthesis and reaction of 5‐amino‐3‐trifluoromethylisoxazole and ‐pyrazole‐4‐carboxylic acids - Sci-Hub. Available at: [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]
-
Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - NIH. Available at: [Link]
-
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect | Request PDF - ResearchGate. Available at: [Link]
-
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. Available at: [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents - Refubium - Freie Universität Berlin. Available at: [Link]
-
Preparation of difluoromethyl 5-aminopyrazoles- and isoxazoles. a... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) Deoxygenative Trifluoromethylthiolation of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. Available at: [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. Available at: [Link]
-
Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. Available at: [Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
Sources
- 1. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H6FNO3 | CID 1096392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on enhancing yield and purity by understanding the underlying chemical principles of each step.
Introduction to the Synthesis
The synthesis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields. The core of this synthesis is a [3+2] cycloaddition reaction to construct the isoxazole ring, followed by the hydrolysis of an ester precursor to yield the final carboxylic acid. The presence of the difluoromethyl group introduces unique challenges that necessitate specific optimization strategies.
This guide will address common issues encountered during the synthesis, from the preparation of starting materials to the purification of the final product, providing a structured approach to problem-solving.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic workflow is depicted below. This pathway involves the in situ generation of a nitrile oxide from an oxime precursor, which then undergoes a 1,3-dipolar cycloaddition with a difluorinated dipolarophile. The resulting isoxazole ester is then hydrolyzed to the target carboxylic acid.
Caption: General synthetic workflow for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Part 1: The [3+2] Cycloaddition Step
Question 1: My cycloaddition reaction has a very low yield or fails to produce the desired ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate. What are the likely causes?
Answer: Low yields in the cycloaddition step are a common hurdle. The primary reasons often revolve around the stability and reactivity of the nitrile oxide intermediate and the dipolarophile.
-
Inefficient Nitrile Oxide Generation: The in situ formation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate may be incomplete.
-
Solution: Ensure the base used (e.g., sodium bicarbonate, triethylamine) is of good quality and used in the correct stoichiometry. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition.
-
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, which is a significant side reaction that consumes the intermediate.[1][2]
-
Solution: The nitrile oxide should be generated slowly in the presence of the dipolarophile (3,3-difluoro-1-propyne) to ensure it reacts in the desired cycloaddition rather than with itself. This can be achieved by the slow addition of the base to the reaction mixture.
-
-
Poor Reactivity of the Dipolarophile: The difluorinated alkyne may not be sufficiently reactive under the chosen conditions.
-
Solution: While 3,3-difluoro-1-propyne is a suitable starting material, its preparation and purity are crucial. Alternatively, using a more activated difluoroallyl derivative could be considered, though this may alter the final product structure if not chosen carefully.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solution: A systematic screening of solvents with varying polarities can be beneficial. The reaction temperature should be optimized to be high enough for a reasonable reaction rate but low enough to minimize the decomposition of the nitrile oxide.
-
Question 2: I am observing the formation of regioisomers in my cycloaddition reaction. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in 1,3-dipolar cycloadditions.[2] Regioselectivity is governed by both steric and electronic factors of the dipole and dipolarophile.
-
Electronic and Steric Effects: The electronic properties of the substituents on the alkyne and the nitrile oxide influence the frontier molecular orbital interactions, which dictate the regiochemical outcome.
-
Solution: While modifying the core structure of your starting materials is a significant change, understanding these effects is key. In some cases, the use of a catalyst can influence regioselectivity. For terminal alkynes, copper(I)-catalyzed cycloadditions often favor the formation of a specific regioisomer.[3]
-
-
Solvent Effects: The polarity of the solvent can impact the transition state of the cycloaddition and thus influence the ratio of regioisomers.
-
Solution: Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF), to determine the optimal medium for the desired regioselectivity.
-
| Parameter | Recommendation for Improving Yield and Selectivity |
| Nitrile Oxide Generation | Slow, in-situ generation using a high-purity base (e.g., NaHCO₃ or Et₃N). |
| Reaction Temperature | Start at room temperature and gently heat if necessary, monitoring for decomposition. |
| Solvent | Screen a variety of solvents (e.g., THF, DCM, toluene) to find the optimal balance of solubility and reactivity. |
| Catalyst | For terminal alkynes, consider a Cu(I) catalyst to potentially improve regioselectivity. |
Part 2: The Hydrolysis Step
Question 3: The hydrolysis of my ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate is incomplete or leads to decomposition of the product. How can I optimize this step?
Answer: The hydrolysis of the ester to the carboxylic acid can be challenging due to the stability of the isoxazole ring under certain conditions.
-
Harsh Reaction Conditions: Strong acidic or basic conditions at high temperatures can lead to the cleavage of the isoxazole ring.[2]
-
Solution: Employ mild hydrolysis conditions. The use of lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol at room temperature or slightly elevated temperatures is often effective.[4]
-
-
Incomplete Hydrolysis: The reaction may not go to completion, leaving unreacted ester.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. Ensure a sufficient excess of the base is used to drive the reaction to completion.
-
Part 3: Purification
Question 4: I am having difficulty purifying the final 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. What are the best practices?
Answer: The purification of fluorinated heterocyclic carboxylic acids can be challenging due to their polarity and potential for instability.
-
Extraction: An acid-base extraction is a highly effective initial purification step.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Extract the organic layer with an aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move to the aqueous layer.
-
Separate the aqueous layer and carefully acidify it with cold, dilute HCl to precipitate the pure carboxylic acid.
-
Collect the solid by filtration or extract the acidified aqueous layer with an organic solvent.
-
-
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed.
-
Tips:
-
Use a mobile phase containing a small amount of acetic or formic acid (0.1-1%) to improve the peak shape and prevent tailing of the carboxylic acid.
-
A common eluent system is a gradient of hexane/ethyl acetate or dichloromethane/methanol.
-
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis? A1: Standard laboratory safety practices should be followed, including the use of personal protective equipment (lab coat, safety glasses, and gloves). The handling of reagents like 3,3-difluoro-1-propyne, which can be volatile, should be done in a well-ventilated fume hood. Reactions should be monitored for any exothermic behavior.
Q2: Can I use a different dipolarophile to introduce the difluoromethyl group? A2: Yes, other difluorinated building blocks can be used. For example, 3,3-difluoroallyl derivatives can be synthesized and used in the cycloaddition.[1] However, the choice of dipolarophile will affect the final structure and may require different reaction conditions.
Q3: How can I monitor the progress of my reactions effectively? A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: My final product appears to be unstable. How can I store it properly? A4: Fluorinated carboxylic acids can sometimes be sensitive to moisture and light. It is advisable to store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate
-
To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equivalents) and 3,3-difluoro-1-propyne (1.0 equivalent) in a suitable solvent (e.g., THF) at room temperature, add a solution of sodium bicarbonate (1.5 equivalents) in water dropwise over 1-2 hours with vigorous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired ester.
Protocol 2: Hydrolysis to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
-
Dissolve the ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Caption: A troubleshooting flowchart for low yields in the cycloaddition step.
References
- BenchChem. (2025). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem.
- BenchChem. (2025).
-
Li, Y., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34246. [Link]
-
Ghaffari, M., & Gholami, M. R. (2018). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 23(11), 2877. [Link]
-
Chen, Y., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(15), 10325-10336. [Link]
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
-
Sperry, J. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1014. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids. BenchChem.
-
Hioki, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Zhou, A., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. Nature Communications, 12(1), 3211. [Link]
-
Mykhailiuk, P. K. (2025). Synthetic Strategies to Access Fluorinated Azoles. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (2022). Difluoroalkane synthesis by fluorination or substitution. [Link]
Sources
- 1. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues and degradation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Welcome to the technical support center for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues and degradation of this compound. Here, we synthesize technical data with field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid?
A1: The main stability concerns are susceptibility to decarboxylation at elevated temperatures, potential for hydrolytic ring-opening of the isoxazole core under basic conditions, and photochemical degradation upon exposure to UV light. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity and stability of the isoxazole ring.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, it is recommended to store 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration is advised.
Q3: Is this compound stable in common organic solvents?
A3: The compound is generally stable in common aprotic organic solvents such as DMF and DMSO at room temperature for short periods. However, prolonged storage in solution is not recommended. For aqueous buffers, it is most stable at neutral to acidic pH. Basic aqueous conditions should be avoided to prevent potential isoxazole ring opening.[1]
Q4: Can I heat this compound?
A4: Caution should be exercised when heating 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, as isoxazole-3-carboxylic acids can undergo thermal decarboxylation.[2][3] It is advisable to avoid high temperatures unless decarboxylation is the intended reaction.
Q5: What is the impact of the difluoromethyl group on the compound's properties?
A5: The difluoromethyl group, being a fluoroalkyl substituent, is known to increase lipophilicity and metabolic stability.[4] This can, in turn, enhance bioavailability and binding affinity with target proteins in drug discovery applications.[4][5][6][7]
Troubleshooting Guides
Issue 1: Compound Degradation Observed in Solution During Biological Assays
Symptoms:
-
Inconsistent assay results over time.
-
Appearance of unknown peaks in HPLC or LC-MS analysis of the assay solution.
-
Loss of biological activity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolytic Instability | The isoxazole ring can be susceptible to cleavage under basic pH conditions. Many cell culture media are buffered at physiological pH (~7.4) or slightly basic, which might slowly promote degradation over long incubation times. | Prepare fresh stock solutions in an appropriate aprotic solvent like DMSO. For aqueous assay buffers, use a neutral or slightly acidic pH if the experimental conditions permit. Minimize the incubation time as much as possible. |
| Photodegradation | Isoxazoles are known to be photochemically active and can degrade upon exposure to light, especially UV wavelengths.[8][9] Ambient laboratory lighting can contribute to degradation over extended periods. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid direct exposure to sunlight or strong artificial light sources. |
| Reaction with Assay Components | The carboxylic acid moiety or the isoxazole ring might react with other components in the assay mixture, such as certain buffers, reducing agents, or proteins. | Run control experiments to assess the stability of the compound in the assay buffer and with key components individually. Consider alternative buffer systems if reactivity is observed. |
Issue 2: Poor Recovery or Presence of Impurities After Workup or Purification
Symptoms:
-
Low yield of the desired product.
-
Presence of a major impurity corresponding to the decarboxylated product.
-
Formation of polar impurities that are difficult to separate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Decomposition during Solvent Removal | Evaporation of high-boiling point solvents (e.g., DMF, DMSO) at elevated temperatures can induce decarboxylation of the carboxylic acid. | Use rotary evaporation at the lowest possible temperature and pressure. If possible, use lower-boiling point solvents. For removal of high-boiling point solvents, consider lyophilization or extraction into a more volatile solvent. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. The isoxazole ring or other functional groups may be labile. | Use a deactivated or neutral stationary phase for chromatography, such as neutral alumina or treated silica gel. Alternatively, consider purification by recrystallization or reverse-phase chromatography. |
| Hydrolysis during Aqueous Workup | Using a strong base (e.g., concentrated NaOH) during an aqueous workup to extract the carboxylic acid can lead to isoxazole ring opening. | Use a mild base, such as a saturated solution of sodium bicarbonate, for extractions. Keep the contact time with the basic aqueous phase to a minimum and perform the extraction at a low temperature (e.g., on an ice bath). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Biological Assays
-
Accurately weigh the desired amount of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid in a tared, amber glass vial.
-
Add the required volume of anhydrous, research-grade DMSO to achieve the target concentration.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Before use, allow the solution to thaw to room temperature. Dilute to the final working concentration in the assay buffer immediately before the experiment.
Protocol 2: Monitoring Compound Stability by HPLC
-
Prepare a solution of the compound at a known concentration in the solvent or buffer of interest.
-
Divide the solution into several aliquots in separate vials to avoid repeated sampling from the same stock.
-
Store the aliquots under the desired test conditions (e.g., different temperatures, light exposures, or pH values).
-
At specified time points, inject an aliquot onto a suitable HPLC system (e.g., a C18 reverse-phase column).
-
Use a mobile phase that provides good separation of the parent compound from potential degradation products (e.g., a gradient of acetonitrile and water with a small amount of formic or acetic acid).
-
Monitor the peak area of the parent compound over time to determine the rate of degradation. Identify any new peaks that appear, which may correspond to degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid based on the known chemistry of isoxazoles and carboxylic acids.
Caption: Potential degradation pathways for the title compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PubMed Central.
- Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane.
- Rapid and Scalable Synthesis of Oxazoles Directly
- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorin
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
- Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective.
- Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. PubMed.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central.
- Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed Central.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
- Decarboxylation method of heterocyclic carboxylic acid compounds.
- Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. AIDIC.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed Central.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
- Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. PubMed.
- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
- Challenges associated with isoxazole directed C−H activation.
- 3-(Difluoromethyl)isoxazole-5-carboxylic acid. BLD Pharm.
- 3-(Difluoromethyl)isoxazole-5-carboxylic acid. Sigma-Aldrich.
- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. MySkinRecipes.
- Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). EvitaChem.
- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
- Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. PubMed.
- New methyl 5-(halomethyl)
- Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling Reactions with 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
Introduction
Welcome to the technical support center for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for the unique physicochemical properties imparted by the difluoromethyl group and the 1,2-oxazole core. However, these same features can present challenges during amide bond formation, one of the most critical reactions in pharmaceutical development.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing coupling conditions, troubleshooting common issues, and understanding the chemical principles at play. Our goal is to empower you to overcome synthetic hurdles and achieve high-yielding, robust, and scalable reactions.
A Note on the Substrate's Reactivity
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold has distinct electronic characteristics that must be considered:
-
Electron-Withdrawing Effects : The difluoromethyl (CF₂H) group is strongly electron-withdrawing. This increases the acidity of the carboxylic acid proton, which can facilitate its initial deprotonation by a base.
-
Oxazole Ring Stability : The 1,2-oxazole ring is an aromatic heterocycle with inherent stability, but it can be susceptible to nucleophilic attack or rearrangement under harsh conditions.[2][3] The electron-deficient nature of the ring, exacerbated by the CF₂H group, makes it important to employ mild reaction conditions to prevent potential ring-opening side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this carboxylic acid?
The choice of coupling reagent is paramount and often depends on the nucleophilicity and steric hindrance of the amine coupling partner.[1][4] For this specific acid, we recommend starting with modern uronium/aminium or phosphonium-based reagents, as they generally offer higher reactivity and lead to fewer side products compared to traditional carbodiimides.[4]
| Reagent Class | Examples | Recommended For | Key Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | General purpose, sterically hindered amines, electron-deficient amines. | HATU is often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[5] Pre-activation of the acid is recommended to avoid side reactions with the amine.[5][6] |
| Phosphonium | PyBOP, PyAOP | Similar applications to uronium salts. | PyBOP is a non-toxic alternative to BOP, which produces carcinogenic HMPA.[7] |
| Carbodiimides | EDC, DCC, DIC | Simple, unhindered amines where cost is a factor. | Must be used with an additive (e.g., OxymaPure®, HOBt) to prevent N-acylurea formation and reduce epimerization.[7][8][9] EDC is preferred for solution-phase chemistry due to the water-solubility of its urea byproduct.[10][11] |
Q2: How do I select the appropriate solvent and base?
Solvents : Polar aprotic solvents are standard for amide coupling reactions.
-
DMF (N,N-Dimethylformamide) : Excellent solubilizing properties for a wide range of substrates. Ensure it is anhydrous, as water will hydrolyze activated intermediates.
-
DCM (Dichloromethane) : A good choice for reactions at or below room temperature. Its lower boiling point simplifies product isolation. Solvents with low dielectric constants like DCM can minimize N-acylurea formation when using carbodiimides.[8]
-
Acetonitrile (MeCN) : Another effective polar aprotic solvent.
Bases : A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.
-
DIPEA (N,N-Diisopropylethylamine) : A sterically hindered and highly effective base. It is the most common choice for HATU-mediated couplings.[12]
-
Triethylamine (TEA) : A common and cost-effective choice, though its higher nucleophilicity can sometimes lead to side reactions.
-
N-Methylmorpholine (NMM) : A weaker base than DIPEA or TEA, often used to minimize racemization when coupling chiral substrates.
Q3: What is the role of additives like HOBt and OxymaPure®?
Additives are crucial, especially when using carbodiimide coupling reagents like EDC.[7] The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9][11] This intermediate is unstable and can either react with the desired amine or undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[8][9]
Additives like HOBt or OxymaPure® rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.[13] This active ester then cleanly reacts with the amine to form the amide bond, effectively preventing the formation of the N-acylurea side product and improving overall yield.[13][14] OxymaPure® is often preferred over HOBt due to its superior safety profile (non-explosive) and, in many cases, enhanced performance in reducing racemization.[14][15]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Product Formation
| Possible Cause | Underlying Rationale & How to Verify | Recommended Solution |
| Ineffective Carboxylic Acid Activation | The coupling reagent may not be potent enough for your specific amine (e.g., sterically hindered or electron-deficient). Verify by LC-MS; you will see only unreacted starting materials. | Switch to a more powerful coupling reagent. If using EDC/Oxyma, upgrade to HATU. HATU forms a highly reactive OAt-active ester that is particularly effective for challenging substrates. |
| Degradation of Reagents or Solvent | Coupling reagents are moisture-sensitive. Anhydrous conditions are critical. Water will hydrolyze the activated acid intermediate, returning it to the starting material. Verify by using freshly opened, high-purity reagents and anhydrous solvents. | Use fresh, anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Store coupling reagents and bases under an inert atmosphere (N₂ or Ar) and in a desiccator. |
| Incorrect Order of Addition | For uronium reagents like HATU, the reagent can react directly with the amine (guanidinylation), capping it and preventing amide formation.[5] This is especially true if the amine is added before the acid is fully activated. | Pre-activation is key. Dissolve the carboxylic acid, base (e.g., DIPEA), and HATU in the solvent. Stir for 5-15 minutes at room temperature to form the active ester. Then, add the amine to the reaction mixture.[6][12] |
| Poor Amine Nucleophilicity | Electron-deficient aromatic amines or very bulky secondary amines may react sluggishly at room temperature. The reaction may stall after initial slow conversion. | Gently heat the reaction (e.g., to 40-50 °C). Alternatively, consider converting the carboxylic acid to the more reactive acyl fluoride using a reagent like Deoxo-Fluor®, which can be highly effective for coupling unreactive amines.[16] |
Problem 2: Significant Side Product Formation
| Possible Cause | Underlying Rationale & How to Identify | Recommended Solution |
| N-Acylurea Formation | This is the classic side product of carbodiimide (EDC, DCC) couplings when no additive is used or when the amine is not reactive enough.[8][9] It appears as a new spot on TLC or a new peak in LC-MS with a mass corresponding to [Carboxylic Acid + EDC - H₂O]. | Always use an additive like OxymaPure® or HOBt (1.0-1.2 equivalents) with any carbodiimide reagent.[7] This intercepts the reactive intermediate before it can rearrange.[13] |
| Epimerization | If your amine or carboxylic acid has a chiral center adjacent to the reacting functional group, the combination of base and activation can cause racemization, leading to diastereomeric products. These may appear as closely eluting peaks on chiral HPLC or broadened signals in NMR. | Use a less aggressive base like N-Methylmorpholine (NMM) instead of DIPEA. Use additives known to suppress racemization, such as HOAt or OxymaPure®.[15] Perform the reaction at a lower temperature (e.g., 0 °C). |
| Oxazole Ring Opening | While 1,2-oxazoles are generally stable, strong bases or highly nucleophilic conditions could potentially lead to ring cleavage. This would result in complex byproduct mixtures seen on LC-MS. | Avoid excessive amounts of base (use no more than 2-3 equivalents). Maintain mild reaction temperatures (0 °C to RT). Ensure your amine coupling partner is not a potent nucleophile for the oxazole ring itself. |
Workflow: General Troubleshooting Logic
Caption: A troubleshooting flowchart for amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a robust starting point for coupling 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid with a primary or secondary amine.
Materials:
-
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Stir the mixture to dissolve the solids. Add DIPEA (2.5 equiv) dropwise at room temperature.
-
Pre-activation Step: Stir the resulting solution for 10-15 minutes at room temperature. The solution may change color (e.g., to a pale yellow). This step is critical for forming the active ester intermediate.[6]
-
In a separate vial, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Monitor the reaction progress by TLC or LC-MS. Stir at room temperature for 2-16 hours, or until the limiting reagent is consumed. For particularly challenging couplings, gentle heating to 40 °C may be beneficial.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt), and finally with brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: EDC/OxymaPure® Mediated Coupling
This protocol is a cost-effective alternative for less demanding amine partners.
Materials:
-
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
OxymaPure® (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), EDC·HCl (1.2 equiv), and OxymaPure® (1.2 equiv).
-
Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1 M.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Jadhav, V. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Subirós-Funosas, R. et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Kandepi, V. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Phillips, A. J. & Aboutayab, K. (2007). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Bakulina, O. et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Subirós-Funosas, R. et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
DiRocco, D. A. et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]
-
Ansari, M. F. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]
-
Lee, S. K. et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society. [Link]
-
El-Faham, A. et al. (2017). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Journal of Peptide Science. [Link]
-
Tummatorn, J. et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Reddit. (2024). HATU coupling - what's the best order? r/Chempros. [Link]
-
El-Faham, A. & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Accounts of Chemical Research. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
Pace, V. & Holzer, W. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules. [Link]
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- 7. bachem.com [bachem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
managing by-product formation in difluoromethyl-isoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for difluoromethyl-isoxazole synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and field-proven protocols to help you navigate the complexities of your synthesis and manage the formation of unwanted by-products. We aim to move beyond simple instructions, explaining the chemical principles behind our recommendations to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of difluoromethyl-isoxazoles.
Q1: My reaction yield is very low, and I've isolated a significant amount of a high-molecular-weight side product. What is likely happening?
A1: The most probable cause is the dimerization of your difluoromethyl nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide) by-product. Nitrile oxides are highly reactive and prone to self-condensation, especially at high concentrations.[1][2][3] To mitigate this, the nitrile oxide should be generated in situ at a controlled rate, ensuring it reacts with the alkyne (dipolarophile) before it can dimerize.
-
Core Recommendation: Employ a slow-addition strategy for the reagent that generates the nitrile oxide (e.g., adding the base to the hydroximoyl chloride precursor, or the oxidant to the aldoxime precursor) to keep the instantaneous concentration of the nitrile oxide low.[4]
Q2: My NMR analysis shows a mixture of two isomeric products. How can I improve the regioselectivity of the cycloaddition?
A2: The formation of regioisomers is a classic challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[3] The regiochemical outcome is governed by a delicate balance of steric and electronic factors of both the difluoromethyl nitrile oxide and the alkyne.
-
For terminal alkynes: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions are known to provide high regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[5]
-
Solvent and Temperature Effects: Systematically varying the solvent polarity and reaction temperature can influence the transition states of the competing pathways, favoring one regioisomer over the other.
-
Electronic Modification: Modifying the electronic properties of the alkyne (e.g., using electron-withdrawing or electron-donating groups) can amplify the electronic bias of the cycloaddition, leading to a single, preferred regioisomer.
Q3: I am struggling to generate the difluoromethyl nitrile oxide intermediate. What are the most reliable methods?
A3: In-situ generation is standard practice due to the instability of nitrile oxides.[6][7] The two most common and reliable precursor classes are:
-
Difluoromethylhydroximoyl Halides (e.g., Chlorides): These are dehydrohalogenated using a mild base like triethylamine (Et₃N) or sodium carbonate. This method is widely used and generally provides good results.[4]
-
Difluoromethylaldoximes: These are oxidized using common oxidants such as sodium hypochlorite (bleach) or Chloramine-T.[8][9] This serves as an effective alternative to the halide route.
The choice often depends on the stability and accessibility of the starting materials.
Q4: My final isoxazole product seems to decompose during workup or purification. Is the isoxazole ring unstable?
A4: While generally stable, the isoxazole ring's N-O bond is its Achilles' heel and can be susceptible to cleavage under certain conditions.[3]
-
Strongly Basic or Acidic Conditions: Avoid prolonged exposure to strong bases or acids during aqueous workup.
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other strong reducing agents. If your downstream steps involve reduction, the isoxazole may not be compatible.
-
Photochemical Instability: Some complex isoxazoles can be sensitive to UV light.[3] If you observe degradation upon standing, consider storing your compound in an amber vial.
Troubleshooting Guide: Managing Furoxan Dimerization
The primary competing reaction in a [3+2] cycloaddition involving a nitrile oxide is its dimerization. This guide provides a systematic approach to suppress this troublesome side reaction.
The Core Problem: Reaction Kinetics
The fundamental issue lies in the relative rates of two competing reactions:
-
Desired Pathway (Rate k₁): [3+2] Cycloaddition of difluoromethyl nitrile oxide with the alkyne.
-
Side Reaction (Rate k₂): Dimerization of the difluoromethyl nitrile oxide.
Our goal is to maximize the ratio of k₁/k₂. The rate of dimerization is second-order with respect to the nitrile oxide concentration (Rate = k₂[R-CNO]²), while the desired cycloaddition is first-order with respect to it (Rate = k₁[R-CNO][Alkyne]). Therefore, keeping the concentration of the nitrile oxide [R-CNO] low is the most effective strategy to minimize dimerization.
Visualizing the Reaction Pathways
Caption: Competing pathways in difluoromethyl-isoxazole synthesis.
Optimization Parameters to Minimize Furoxan Formation
This table summarizes key experimental variables and their impact on minimizing the furoxan by-product.
| Parameter | Recommendation | Rationale |
| Concentration | Maintain high dilution (e.g., 0.05-0.1 M). | Reduces the probability of two nitrile oxide molecules encountering each other, thus suppressing the second-order dimerization reaction. |
| Reagent Addition | Use a syringe pump for slow addition of the base or oxidant. | This is the most critical control point. It ensures the nitrile oxide is generated slowly and consumed immediately by the alkyne, keeping its steady-state concentration near zero.[1][4] |
| Temperature | Start at low temperatures (e.g., 0 °C to RT). | Cycloaddition reactions often have a lower activation energy than dimerization. Lowering the temperature can favor the desired pathway, although this may require longer reaction times. |
| Stoichiometry | Use a slight excess of the alkyne (1.1-1.5 equivalents). | Le Châtelier's principle: increasing the concentration of one reactant (the alkyne) drives the cycloaddition equilibrium toward the product, maximizing the trapping of the nitrile oxide. |
| Solvent | Aprotic solvents like THF, Toluene, or DCM are generally preferred. | The choice of solvent can influence the relative stability of the transition states for cycloaddition versus dimerization. The optimal solvent should be determined empirically. |
Protocol: Optimized Synthesis via Slow-Addition
This protocol for the synthesis of a generic 3-difluoromethyl-5-aryl-isoxazole from a difluoromethylhydroximoyl chloride precursor incorporates best practices to minimize by-product formation.
Materials:
-
1-Aryl-alkyne (1.0 eq)
-
Difluoromethylhydroximoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the 1-aryl-alkyne (1.0 eq) and difluoromethylhydroximoyl chloride (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous THF to achieve a final concentration of approximately 0.1 M (based on the alkyne).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of Base: Prepare a solution of triethylamine (1.2 eq) in anhydrous THF in a separate flask. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Add the triethylamine solution to the reaction mixture via the syringe pump over a period of 4-6 hours while maintaining the temperature at 0 °C. The slow addition is critical to control the concentration of the in situ generated nitrile oxide.[1][4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired difluoromethyl-isoxazole.
Workflow Diagram
Caption: Optimized experimental workflow for isoxazole synthesis.
References
- Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation.Organic & Biomolecular Chemistry, 2016.
- Scope for the synthesis of difluoromethoxylated isoxazoles.
- Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation.Apollo - University of Cambridge Repository, 2016.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole.Comptes Rendus de l'Académie des Sciences, 2022.
- Synthesis of isoxazole derivative from reaction of 4‐trifluoroacetyl‐2‐phenyloxazol‐5‐one with hydroxylamine hydrochloride.
- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.BenchChem, 2025.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances, 2021.
- Isoxazole synthesis.Organic Chemistry Portal.
- Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles.Beilstein Journal of Organic Chemistry, 2025.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Synthetic Strategies to Access Fluorin
- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews, 2021.
- Troubleshooting guide for the synthesis of isoxazole deriv
- 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole.ChemTube3D, University of Liverpool.
Sources
- 1. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. [repository.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important fluorinated heterocyclic building block. Our goal is to provide practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis.
The difluoromethyl group (CF₂H) is a valuable hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a key feature in modern medicinal chemistry.[1][2] However, its incorporation and the subsequent scale-up of the target molecule are not without challenges, ranging from reagent stability to reaction control and final product purification.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during the synthesis.
Category 1: The [3+2] Cycloaddition Reaction
A common and scalable route to the target molecule involves the [3+2] cycloaddition between a difluoromethyl-containing precursor, such as ethyl 2-isocyano-3,3-difluoropropanoate, and an activated glyoxylate equivalent, followed by hydrolysis. This section focuses on the critical ring-forming step.
Q1: My cycloaddition reaction shows low conversion and poor yield. What are the likely causes?
A1: Low conversion in this step is a frequent scale-up issue, often related to reagent stability, activation efficiency, or reaction conditions.
-
Inefficient Carboxylic Acid Activation: The most common methods for forming 4,5-disubstituted oxazoles involve activating a carboxylic acid derivative.[5][6] If you are using a two-step approach where you pre-form an acid chloride or use a coupling agent, ensure the activating agent is fresh and the reaction is strictly anhydrous. On scale, moisture can be a significant issue.
-
Isocyanide Instability: Isocyanides can be unstable, especially at elevated temperatures or in the presence of strong acids/bases. Ensure your isocyanide precursor is pure. Consider preparing it fresh if storage is a concern.
-
Insufficient Mixing: As reaction volume increases, maintaining homogeneous mixing becomes critical. Inadequate agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your reactor's overhead stirrer is appropriately sized and configured for the vessel geometry.
-
Base Selection: The choice of base is crucial. While organic bases like DBU or DIPEA are common, their strength and stoichiometry must be carefully optimized.[7] An incorrect base can lead to side reactions with the isocyanide or the activated ester.
Troubleshooting Workflow for Low Cycloaddition Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
preventing decomposition of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid during workup
Welcome to the technical support center for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for handling this compound, with a specific focus on preventing its decomposition during experimental workup and purification.
PART 1: Frequently Asked Questions (FAQs)
Q1: I'm experiencing low yields after my aqueous workup. What is the most likely cause?
Low recovery is often due to the compound's high polarity and potential decomposition. The isoxazole ring is susceptible to base-catalyzed ring opening, and the entire molecule can be sensitive to harsh pH conditions and elevated temperatures.[1] Additionally, as a polar carboxylic acid, it may not extract efficiently from the aqueous phase into common organic solvents if the pH is not optimized.
Q2: What is the optimal pH range for extracting 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid?
For extraction into an organic solvent, the aqueous phase should be acidified to a pH at least 1-2 units below the pKa of the carboxylic acid to ensure it is fully protonated and less water-soluble. A pH of 2-3 is generally a safe and effective range. Conversely, to remove non-acidic impurities, you can extract your organic solution with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate, pH ~8-9), but this should be done quickly and at low temperatures to minimize ring degradation.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
This is a common issue with polar, acidic compounds. The acidic nature of silica gel can sometimes catalyze degradation, or the compound may bind too strongly, requiring highly polar eluents that can also cause issues. Consider deactivating the silica gel with a small amount of triethylamine in your eluent, or use an alternative stationary phase like alumina (basic or neutral) or reversed-phase silica.[2]
Q4: Can I heat my compound to remove residual solvent?
Extreme caution is advised. Isoxazole-3-carboxylic acids can be susceptible to thermal decarboxylation.[3] Additionally, thermal decomposition of the isoxazole ring itself can occur at high temperatures.[4][5] It is best to remove solvents under high vacuum at or slightly above room temperature.
PART 2: Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during your experiments.
Problem 1: A new, more polar spot appears on my TLC plate after a basic wash.
-
Possible Cause: This is a classic sign of isoxazole ring opening. The N-O bond of the isoxazole ring is labile under basic conditions, leading to the formation of a β-ketonitrile or related species, which are often more polar.[1][6] The rate of this decomposition is significantly accelerated by increased temperature.[1]
-
Recommended Solution:
-
Minimize Contact Time: Perform any necessary basic washes (e.g., with NaHCO₃) quickly. Do not let the separatory funnel sit for extended periods.
-
Control Temperature: Conduct the extraction at a low temperature (0-5 °C) by pre-chilling your solutions and using an ice bath.
-
Use Weaker Bases: If possible, use a milder base like sodium bicarbonate instead of stronger bases like sodium carbonate or hydroxides.
-
Alternative Strategy: Consider forgoing the basic wash if subsequent purification steps can remove the acidic impurities.
-
Problem 2: During acidification of the aqueous layer, my product does not precipitate or precipitates poorly.
-
Possible Cause 1: Insufficient Acidification. The compound will remain in the aqueous phase as its carboxylate salt if the pH is not low enough to fully protonate it.
-
Possible Cause 2: High Polarity. Due to the carboxylic acid and the difluoromethyl group, the compound has significant polarity and may have appreciable water solubility even in its protonated form.
-
Recommended Solution:
-
Verify pH: Use a pH meter or pH paper to ensure the aqueous layer has reached a pH of 2-3.
-
Back-Extraction: Instead of relying on precipitation, perform multiple extractions of the acidified aqueous layer with a suitable organic solvent such as ethyl acetate, dichloromethane, or a mixture containing an alcohol like 1-octanol to improve partitioning.[7][8]
-
Salting Out: Before back-extraction, saturate the aqueous phase with sodium chloride. This will decrease the solubility of your organic compound in the aqueous layer and improve extraction efficiency.
-
Problem 3: My final product shows signs of decarboxylation (e.g., loss of CO₂ signal in IR, mass spec data incorrect).
-
Possible Cause: The compound has undergone thermal decarboxylation. This is a known decomposition pathway for isoxazole-3-carboxylic acids.[3] This can happen during solvent removal at elevated temperatures or if the reaction conditions involved high heat for a prolonged period.
-
Recommended Solution:
-
Avoid High Temperatures: Concentrate your product solutions using a rotary evaporator with a water bath temperature not exceeding 40°C. For final drying, use a high vacuum at ambient temperature.
-
Recrystallization Solvent Choice: If performing recrystallization, choose a solvent system that allows for dissolution at a moderate temperature. Avoid high-boiling point solvents like DMF or DMSO if possible.
-
Problem 4: NMR analysis suggests hydrolysis of the difluoromethyl group.
-
Possible Cause: The CHF₂ group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of an aldehyde or related impurities.[9][10] While the C-F bond is generally strong, its position on the electron-deficient isoxazole ring can increase its lability.
-
Recommended Solution:
-
Use Moderate pH: During workup, avoid using concentrated acids or bases. Stick to dilute solutions (e.g., 1M HCl, saturated NaHCO₃).
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction and initial workup under anhydrous conditions to prevent water from participating in degradation pathways.
-
PART 3: Optimized Protocols & Methodologies
Protocol 1: Mild Aqueous Workup and Extraction
This protocol is designed to isolate the product while minimizing decomposition.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if applicable): Cautiously quench the reaction by slowly adding it to a pre-chilled, stirred mixture of ethyl acetate and water.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Aqueous Layer Extraction: Extract the aqueous layer 2-3 times with fresh portions of ethyl acetate.
-
Combine Organic Layers: Combine all organic extracts.
-
Mild Basic Wash (Optional): To remove strong acid catalysts or byproducts, wash the combined organic layers once with a pre-chilled, saturated aqueous solution of sodium bicarbonate. Perform this wash quickly (less than 1 minute of shaking).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a bath temperature below 40°C.
Diagram: Optimized Workup Workflow
Caption: Optimized low-temperature workup workflow for minimizing decomposition.
Protocol 2: Purification by Column Chromatography
For a polar, acidic compound, standard silica gel chromatography can be challenging.
-
Method A: Modified Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 dichloromethane/methanol).
-
Deactivation (Optional): If streaking or low recovery is observed, add 0.5-1% triethylamine to the eluent system to deactivate the acidic sites on the silica.
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.
-
Elution: Elute with a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The addition of a small amount of acetic or formic acid to the eluent can sometimes improve peak shape for carboxylic acids, but should be tested cautiously.
-
-
Method B: Reversed-Phase Chromatography
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Mobile Phase: Elute with a gradient of acetonitrile in water, typically with a 0.1% formic acid or trifluoroacetic acid modifier to keep the carboxylic acid protonated and improve peak shape.
-
PART 4: The Chemistry of Decomposition
Understanding the potential degradation pathways is key to preventing them.
Key Decomposition Pathways
-
Base-Catalyzed Ring Opening: This is often the primary concern during workup. Basic conditions facilitate the cleavage of the weak N-O bond, leading to the formation of an open-chain, conjugated nitrile species.
-
Thermal Decarboxylation: Heating the molecule can cause the loss of carbon dioxide from the carboxylic acid group. This is a common reaction for acids with an adjacent electron-withdrawing group on an aromatic ring.[3]
-
Hydrolysis of CHF₂ Group: Though more stable than a trichloromethyl group, the difluoromethyl group can still be susceptible to hydrolysis under harsh acidic or basic conditions, particularly with heat.[9]
Diagram: Primary Decomposition Pathways
Caption: Major potential decomposition routes for the target molecule.
Table: Stability and Compatibility Summary
| Condition/Reagent | Stability | Recommendation / Notes |
| pH < 2 | Moderate | Avoid prolonged exposure or heat. Risk of CHF₂ group hydrolysis.[9][10] |
| pH 2-6 | High | Optimal range for workup and storage. |
| pH 7-9 | Low to Moderate | Use with caution. Perform extractions quickly and at low temperatures (0-5°C).[1] |
| pH > 10 | Very Low | Avoid. Rapid ring-opening is likely.[1] |
| Temperature > 50°C | Low | Avoid. High risk of thermal decarboxylation and ring decomposition.[3][4][11] |
| Standard Silica Gel | Moderate | Potential for strong adsorption and degradation. Consider deactivation or alternatives.[2] |
| Protic Solvents (Water, MeOH) | High (at neutral pH) | Generally stable, but water is required for hydrolysis pathways. |
| Common Aprotic Solvents (EtOAc, DCM, THF) | High | Good stability. Excellent choices for extraction and chromatography. |
| Strong Reducing Agents (e.g., LiAlH₄) | Very Low | Will likely reduce the carboxylic acid and potentially open the isoxazole ring. |
| Strong Oxidizing Agents | Low | The isoxazole ring is generally stable to oxidation, but compatibility should be tested.[6] |
PART 5: References
-
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthetic reactions using isoxazole compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ring-Opening Fluorination of Isoxazoles. (2022). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Ring-Opening Fluorination of Isoxazoles. (2022). Organic Letters, 24(17), 3270–3274. [Link]
-
Ring-Opening Fluorination of Isoxazoles. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Ring-Opening Fluorination of Isoxazoles. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved January 19, 2026, from [Link]
-
Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. (2001). The Journal of Physical Chemistry A, 105(41), 9415–9420. [Link]
-
Structure and stability of isoxazoline compounds. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent Technologies. Retrieved January 19, 2026, from [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (2018). Organic & Biomolecular Chemistry, 16(1), 103-108. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. (2011). Journal of the American Chemical Society, 133(36), 14325–14337. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved January 19, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (n.d.). Science. Retrieved January 19, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes. Retrieved January 19, 2026, from [Link]
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Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. (2020). Angewandte Chemie International Edition, 59(38), 16531-16536. [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
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The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. (2023). YouTube. Retrieved January 19, 2026, from [Link]
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(A) Hydrogen bond acidity of difluoromethyl compounds. (B)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis and reactivity of fluorinated heterocycles. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]
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Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). Separation and Purification Technology, 211, 935-957. [Link]
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Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. (2017). Beilstein Journal of Organic Chemistry, 13, 1726-1732. [Link]
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Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. (2001). Brazilian Journal of Chemical Engineering, 18(4). [Link]
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Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1993). UNT Digital Library. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Navigating the Purification of Polar Isoxazole Carboxylic Acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the purification of polar isoxazole carboxylic acids. This guide is designed to provide practical, in-depth solutions to the common and often frustrating challenges encountered during the isolation and purification of these valuable compounds. Drawing from established methodologies and field-proven insights, this resource will help you troubleshoot your experiments, optimize your protocols, and achieve the desired purity for your target molecules.
Introduction: The Challenge of Polar Isoxazole Carboxylic Acids
Isoxazole carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3][4] However, their inherent polarity, conferred by the carboxylic acid moiety, and the electronic nature of the isoxazole ring present a unique set of purification challenges. Researchers frequently encounter issues such as poor solubility, compound instability, and difficult separation from structurally similar impurities.[5][6] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the purification of polar isoxazole carboxylic acids.
Q1: What are the primary challenges when purifying polar isoxazole carboxylic acids?
A: The main difficulties stem from a combination of factors:
-
High Polarity: The carboxylic acid group makes these molecules highly polar, leading to strong interactions with polar stationary phases like silica gel, which can result in poor elution, tailing peaks, and low recovery.[5]
-
Compound Instability: Certain substituted isoxazoles, particularly those with hydroxyl groups, can be unstable on acidic stationary phases like silica gel, leading to degradation.[5] The N-O bond in the isoxazole ring can also be susceptible to cleavage under strongly basic or reductive conditions.[6]
-
Moisture Sensitivity: The hygroscopic nature of some polar compounds can make them difficult to handle and dry completely.[5]
-
Byproduct Removal: Synthetic byproducts with similar polarities to the target compound can be challenging to separate using standard chromatographic methods.[5][6] A common example is the removal of triphenylphosphine oxide.[5]
Q2: What are the recommended general purification strategies for these compounds?
A: A multi-pronged approach is often the most effective:
-
Aqueous Workup/Extraction: This is a critical first step to remove a significant portion of water-soluble impurities. By adjusting the pH, you can selectively move your carboxylic acid between aqueous and organic layers.[5][7]
-
Column Chromatography: While challenging, it is often necessary. Careful selection of the stationary and mobile phases is crucial. Alternatives to silica gel, such as neutral alumina or reversed-phase silica, should be considered for sensitive compounds.[5][6]
-
Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be identified.[5]
-
Preparative HPLC: This technique offers higher resolution and is an excellent option for purifying challenging mixtures.[8]
Q3: How can I improve the stability of my isoxazole carboxylic acid during purification?
A: To minimize degradation:
-
Use Protecting Groups: Protecting the carboxylic acid or other sensitive functional groups can prevent unwanted reactions during synthesis and purification.[5]
-
Gentle Handling: Minimize exposure to air and moisture, especially for known sensitive derivatives.[5]
-
Avoid Harsh Conditions: Use mild acids and bases for pH adjustments and avoid high temperatures.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of polar isoxazole carboxylic acids.
Problem 1: Low Recovery After Silica Gel Column Chromatography
This is one of the most frequent issues. The decision tree below can help you diagnose the cause and find a solution.
Caption: Troubleshooting low recovery from silica gel chromatography.
In-depth Explanation:
-
Irreversible Adsorption: The polar carboxylic acid can bind strongly to the acidic silanol groups on the silica surface, preventing elution.[5] Adding a small amount of a competitive acid like acetic or formic acid to the mobile phase can help by protonating the silanol groups and reducing this interaction.[5]
-
Degradation on Silica Gel: Some isoxazole derivatives are susceptible to ring-opening or other degradation pathways on the acidic surface of silica gel.[5] Using a more neutral stationary phase like alumina or deactivating the silica with a base can mitigate this.[5] Reversed-phase chromatography, which uses a non-polar stationary phase, is often a better choice for such sensitive compounds.[5][9]
Problem 2: Difficulty in Removing a Specific Byproduct
When a byproduct has a similar polarity to your desired product, chromatographic separation becomes a significant challenge.
Strategies for Separating Compounds with Similar Polarity:
| Strategy | Principle | Best For |
| Recrystallization | Exploits differences in solubility between the product and byproduct in a given solvent system.[5] | Solid compounds where a suitable solvent can be found. |
| Derivatization | Temporarily modify the polarity of either the product or the byproduct to facilitate chromatographic separation.[5] | When one compound has a functional group that can be selectively reacted and then cleaved. |
| Preparative HPLC | Offers higher resolving power than standard flash chromatography.[8] | Complex mixtures or when high purity is essential. |
| pH-Mediated Extraction | If the byproduct has a different pKa, careful adjustment of pH during aqueous workup can selectively extract one compound over the other. | When the acidic or basic properties of the compounds differ significantly. |
Problem 3: The Purified Compound is Not Dry
Residual solvent or moisture can be a persistent issue with polar compounds.
-
Residual Water: Ensure the organic extracts are thoroughly dried with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.[5]
-
Hygroscopic Nature: Some polar compounds readily absorb moisture from the atmosphere. Dry the final product under a high vacuum, potentially with gentle heating if the compound is thermally stable. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Trapped Solvent: High-boiling point solvents can be difficult to remove completely. Use a rotary evaporator followed by drying under a high vacuum. Co-evaporation with a lower-boiling point solvent can also be effective.[5]
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Polar Isoxazole Carboxylic Acids
This protocol leverages the acidic nature of the carboxylic acid to achieve a preliminary purification.
Caption: An experimental workflow for the extraction of isoxazole carboxylic acids.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.[5]
-
Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[5]
-
Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution such as saturated sodium bicarbonate or 1M sodium hydroxide. The isoxazole carboxylic acid will be deprotonated and transfer to the aqueous layer, leaving neutral impurities behind in the organic layer.[5][7]
-
Separation: Carefully separate the aqueous layer containing the salt of your product.[5]
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the isoxazole carboxylic acid precipitates out or is fully protonated for extraction.[5]
-
Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent to recover the protonated product.[5]
-
Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent like anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the partially purified product.[5]
Protocol 2: Reversed-Phase Flash Chromatography
When normal-phase chromatography fails, reversed-phase is an excellent alternative for polar compounds.
Stationary Phase: C18-functionalized silica gel.
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to both solvents can improve peak shape and resolution for carboxylic acids.[9]
Step-by-Step Methodology:
-
Method Development: If possible, develop a separation method using analytical HPLC or C18 TLC plates to determine the optimal gradient.[9]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMSO) and then dilute with the initial mobile phase. Alternatively, use a dry loading technique by adsorbing the sample onto a small amount of C18 silica.
-
Elution: Run a gradient from high polarity (more water) to low polarity (more organic solvent). For example, a linear gradient from 5% to 95% acetonitrile in water over 20-30 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the compound is in an aqueous solution, it can be isolated by lyophilization (freeze-drying) or by extraction into an organic solvent after adjusting the pH.[8]
References
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Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
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Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available at: [Link]
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General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]
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Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available at: [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxides to activated alkane. National Institutes of Health. Available at: [Link]
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Isoxazole. Wikipedia. Available at: [Link]
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NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. WIPO Patentscope. Available at: [Link]
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Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
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93 questions with answers in ISOXAZOLES. ResearchGate. Available at: [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]
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Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed. Available at: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available at: [Link]
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Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
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Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
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Technical Support Center: Enhancing Metabolic Stability of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments aimed at improving the metabolic stability of this chemical series. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your decision-making process.
Introduction: Understanding the Metabolic Landscape
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold presents a unique combination of functional groups, each with its own metabolic profile. Achieving desirable pharmacokinetic properties requires a systematic approach to identifying and mitigating metabolic liabilities. The primary sites of potential metabolic transformation on this scaffold are:
-
The 1,2-Oxazole Ring: Heterocyclic rings can be susceptible to oxidation or ring-opening reactions.[1][2]
-
The Difluoromethyl (CF₂H) Group: While generally incorporated to enhance metabolic stability compared to a methyl or methoxy group, the C-H bond is still a potential site for oxidation.[3][4][5]
-
The Carboxylic Acid Group: This moiety is a primary site for Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid clearance.[6][7]
-
Aromatic or other Lipophilic Moieties (if present): Appended structures are common sites for CYP450-mediated oxidation.
This guide is structured as a series of questions you might be asking in the lab, followed by detailed answers, protocols, and the underlying scientific principles.
Part 1: Troubleshooting Poor In Vitro Metabolic Stability
You've just received data from your initial screen in human liver microsomes (HLM) or hepatocytes, and the half-life (t½) of your lead compound is shorter than desired. Where do you start?
Question 1: My compound is rapidly metabolized in human liver microsomes. How do I determine if CYP450 enzymes are the primary culprits?
Answer: Rapid clearance in liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, strongly suggests that CYP-mediated oxidation is a major clearance pathway.[8] To confirm this, you should conduct a CYP inhibition assay. The most common approach is to co-incubate your compound with a general CYP inhibitor and observe the effect on its metabolism.
Expert Insight: A pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT) is an excellent tool for this purpose. 1-ABT is a mechanism-based inhibitor that irreversibly inactivates a broad range of CYP isoforms after being metabolized to a reactive intermediate.[9] A significant increase in the half-life of your compound in the presence of 1-ABT provides strong evidence for CYP-mediated metabolism.
-
Preparation: Prepare stock solutions of your test compound, 1-ABT, and positive control substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) in an appropriate solvent like DMSO.
-
Incubation Setup: In parallel, set up incubations with pooled human liver microsomes containing:
-
Test compound alone.
-
Test compound pre-incubated with 1-ABT (typically 1 mM for 15-30 minutes in the presence of NADPH to allow for inactivation).
-
Positive control substrate alone.
-
Positive control substrate with 1-ABT.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.
-
Interpretation: Compare the half-life (t½) and intrinsic clearance (CLint) of your compound with and without 1-ABT. A significant "shift" (e.g., >50% increase in t½) confirms CYP involvement.
Question 2: My compound's stability is poor in hepatocytes but significantly better in microsomes. What does this suggest?
Answer: This discrepancy strongly points towards two possibilities:
-
Phase II Metabolism: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, whereas standard microsomal assays primarily assess Phase I metabolism unless supplemented with cofactors like UDPGA.[8][11] The carboxylic acid moiety is a prime candidate for glucuronidation by UGTs.
-
Involvement of Non-CYP Enzymes: Cytosolic enzymes, such as Aldehyde Oxidase (AO), are present in hepatocytes but not in microsomes.[12] AO is known to metabolize nitrogen-containing heterocycles.[13][14]
Expert Insight: The 1,2-oxazole ring, particularly if unsubstituted at certain positions, can be a substrate for AO.[14] AO-mediated metabolism is a known risk for N-heterocycles and can lead to rapid clearance that would be missed in a standard microsomal assay.[15]
Caption: Strategic workflow for stabilizing a metabolically labile oxazole ring.
Expert Insight: Scaffold hopping to a more metabolically robust heterocycle, such as a 1,3,4-oxadiazole or a triazole, can be a powerful strategy if simple substitutions on the oxazole ring are unsuccessful. [16][17][18]These alternative scaffolds may offer a better balance of physicochemical properties and metabolic stability while maintaining the necessary vector for substituent display.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the expected metabolic fate of the difluoromethyl (CF₂H) group? A: The C-F bond is extremely stable, so cleavage of fluorine is highly unlikely. The primary metabolic risk to the -CF₂H group is oxidation of the C-H bond, catalyzed by CYP enzymes, to form an unstable hemiaminal-like intermediate that would likely hydrolyze. However, compared to a -CH₃ group, the C-H bond in -CF₂H is significantly stronger and less susceptible to this oxidation, which is why this group is used to enhance metabolic stability. [3][4] Q: Which in vitro system should I start with: microsomes or hepatocytes? A: For a comprehensive initial assessment, hepatocytes are the "gold standard" as they contain the full complement of Phase I and Phase II metabolic enzymes. [8][19]However, liver microsomes offer a cost-effective, high-throughput option to specifically screen for Phase I (primarily CYP) metabolism. [19][20]A common strategy is to screen first in microsomes and then advance promising compounds to hepatocytes to check for other metabolic pathways.
Q: How do I choose the right species for my in vitro assays? A: It is crucial to use human-derived systems (e.g., pooled human liver microsomes or hepatocytes) for lead optimization, as there can be significant species differences in drug metabolism. [11]For example, Aldehyde Oxidase activity is high in humans and monkeys but notoriously low or absent in dogs. [14]Using the wrong preclinical species can lead to misleading stability data. [21] Q: My LC-MS/MS data shows poor peak shape or high variability. What should I check first? A: Before questioning the metabolism, ensure your bioanalytical method is robust. [10]1. Internal Standard: Is it appropriate and behaving consistently? 2. Matrix Effects: Are components from the quenched microsomal or hepatocyte matrix suppressing or enhancing your signal? Perform a post-extraction spike to check. 3. Column Integrity: Peak splitting or broadening can indicate a contaminated or degraded column. [22]4. Mobile Phase: Ensure the pH and composition are correct and that the solvents are fresh.
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
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Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols Handbooks. [Link]
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ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
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Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
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Jorgensen, F. S., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4458–4468. [Link]
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Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(6), 923-935. [Link]
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
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Sci-Hub. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
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Royal Society of Chemistry. (2021). CHAPTER 11: Strategies to Mitigate CYP450 Inhibition. [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
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FasterCapital. (n.d.). CYP450 Inhibition: Unraveling the Complexities of Drug Metabolism. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
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Zhou, S. F., et al. (2005). Potential Strategies for Minimizing Mechanism-Based Inhibition of Cytochrome P450 3A4. Current Drug Metabolism, 6(5), 413-431. [Link]
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Scilit. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews. [Link]
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Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 12(1), 69-93. [Link]
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Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8849. [Link]
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Zhao, L., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113715. [Link]
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Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Current Pharmaceutical Design, 24(3), 257-266. [Link]
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Dixit, R. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
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Ni, C., & Hu, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7082-7133. [Link]
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S, R., & Kumar, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 062-067. [Link]
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ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. [Link]
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Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1272, 134177. [Link]
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Ghasemi, S., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 283, 117004. [Link]
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Dalvie, D. K., et al. (2005). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 33(10), 1459-1468. [Link]
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Prakash, C., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 27(11), 1269-1277. [Link]
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Dalvie, D., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. [Link]
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Validation & Comparative
A Comparative Guide to 5-(Difluoromethyl)- and 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic Acid in Biological Assays
A Senior Application Scientist's Perspective on Leveraging Fluorine Chemistry for Enhanced Bioactivity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical properties and, consequently, its biological activity.[1] The trifluoromethyl (-CF₃) group, in particular, has become a mainstay in drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[1][2][3][4] However, the nuanced effects of its close relative, the difluoromethyl (-CHF₂) group, are now garnering significant attention. This guide provides an in-depth comparison of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid and its trifluoromethyl analogue, offering insights into their potential differential performance in biological assays.
While direct, head-to-head experimental data for these specific compounds is not extensively available in the public domain, this guide will extrapolate from established principles of fluorine chemistry and data from analogous molecular systems to provide a robust comparative framework for researchers in drug discovery.
Physicochemical Properties: The Foundation of Biological Activity
The seemingly subtle difference between a -CHF₂ and a -CF₃ group imparts significant changes in electronic and steric properties, which in turn influence a molecule's interaction with biological systems.
| Property | 5-(Difluoromethyl) Analogue (Predicted) | 5-(Trifluoromethyl) Analogue | Rationale and Implications |
| LogP (Lipophilicity) | Lower | Higher | The trifluoromethyl group is more lipophilic than the difluoromethyl group.[2][5] This can enhance membrane permeability and access to intracellular targets, but may also increase off-target effects and reduce solubility. |
| pKa | Higher (Less Acidic) | Lower (More Acidic) | The strong electron-withdrawing nature of the three fluorine atoms in the -CF₃ group increases the acidity of the carboxylic acid more than the two fluorine atoms in the -CHF₂ group.[6] This can affect the ionization state of the molecule at physiological pH, influencing solubility, cell penetration, and target binding. |
| Hydrogen Bonding | Hydrogen Bond Donor | No | The C-H bond in the difluoromethyl group is sufficiently polarized by the adjacent fluorine atoms to act as a hydrogen bond donor.[5] This unique capability can lead to additional interactions with a biological target that are not possible for the trifluoromethyl analogue, potentially increasing binding affinity and selectivity. |
| Metabolic Stability | High | Very High | The carbon-fluorine bond is exceptionally strong, making both groups resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3] The -CF₃ group is generally considered more metabolically robust. |
| Dipole Moment | Higher | Lower | The difluoromethyl group can adopt conformations that lead to a higher overall dipole moment compared to the more symmetric trifluoromethyl group.[5] This can influence solubility and interactions with polar environments. |
Comparative Biological Activity: A Predictive Analysis
Based on the differing physicochemical properties, we can anticipate distinct biological profiles for the difluoromethyl and trifluoromethyl analogues.
Target Binding and Potency
The trifluoromethyl analogue is often expected to exhibit higher potency due to its greater lipophilicity, which can lead to stronger hydrophobic interactions within a target's binding pocket.[4] However, the difluoromethyl analogue's ability to form a hydrogen bond could provide a critical interaction that the trifluoromethyl compound cannot, potentially leading to superior affinity and selectivity for a specific target.[5]
For instance, in a study on novel taxoids, difluoromethyl and trifluoromethyl analogues exhibited potent antitumor activity, with the structure-activity relationship showing nuanced differences in potency based on other substitutions on the molecule.[7] This highlights that the overall effect of the fluoroalkyl group is context-dependent on the molecular scaffold and the target's topology.
Pharmacokinetics and ADME Properties
The higher lipophilicity of the trifluoromethyl analogue may lead to better membrane permeability and oral bioavailability.[1] However, it could also result in increased plasma protein binding, reducing the concentration of the free, active drug. The difluoromethyl analogue, with its potentially greater polarity and hydrogen bonding capacity, might exhibit a more favorable balance of solubility and permeability.
Metabolic stability is a key advantage of both groups. The robust C-F bonds protect against oxidative metabolism, often leading to a longer in vivo half-life compared to non-fluorinated counterparts.[3]
The following diagram illustrates the logical relationship between the choice of the fluoroalkyl group and its impact on Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Caption: Impact of -CHF₂ vs. -CF₃ on ADME properties.
Experimental Protocols for Comparative Evaluation
To empirically determine the superior candidate for a given biological target, a series of standardized assays should be performed.
In Vitro Target-Based Assay (e.g., Kinase Inhibition Assay)
This protocol outlines a general procedure to assess the inhibitory activity of the compounds against a specific enzyme, such as a protein kinase.
-
Compound Preparation: Prepare stock solutions of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid and its trifluoromethyl analogue in DMSO. Serially dilute the compounds to obtain a range of concentrations for IC₅₀ determination.
-
Assay Reaction: In a 96-well plate, combine the kinase, its specific substrate (e.g., a peptide), and ATP in a suitable assay buffer.
-
Incubation: Add the test compounds at varying concentrations to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the product formation. For kinases, this is often done by measuring the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for assessing the cytotoxic or anti-proliferative effects of the compounds.[4]
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the difluoromethyl and trifluoromethyl analogues for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
The following diagram illustrates a typical workflow for comparing the two analogues in these assays.
Caption: Workflow for comparative biological evaluation.
Conclusion and Future Perspectives
The choice between a difluoromethyl and a trifluoromethyl group is not straightforward and should be guided by the specific goals of the drug discovery program. While the trifluoromethyl group is a powerful tool for enhancing metabolic stability and lipophilicity, the difluoromethyl group offers a unique combination of properties, including the ability to act as a hydrogen bond donor, which can lead to improved target affinity and a more desirable overall physicochemical profile.
For the 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold, it is plausible that the -CHF₂ group could offer advantages in targets where a hydrogen bond acceptor is present in the binding pocket. Conversely, in scenarios where lipophilicity is the primary driver of potency, the -CF₃ analogue may be superior. Ultimately, the empirical data from well-designed biological assays, as outlined in this guide, will be the definitive factor in selecting the optimal candidate for further development. The continued exploration of less common fluorinated motifs like the difluoromethyl group is crucial for expanding the toolbox of medicinal chemists and uncovering novel therapeutics with improved efficacy and safety profiles.
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The Regioisomeric Dance: A Comparative Guide to the Biological Activity of Isoxazoles
Introduction: The Subtle Art of Isomerism in Drug Discovery
In the intricate world of medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure," a five-membered heterocyclic ring that consistently appears in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, the true elegance and challenge of working with isoxazoles lie in the subtle yet profound impact of regioisomerism—the differential arrangement of substituents on the isoxazole ring. This guide provides a comprehensive comparative analysis of the biological activities of isoxazole regioisomers, offering in-depth technical insights and experimental data to inform and empower researchers, scientists, and drug development professionals. We will explore how the seemingly minor shift of a substituent can dramatically alter a molecule's interaction with its biological target, ultimately dictating its therapeutic potential.
The Chemical Foundation: Understanding Isoxazole Regioisomers
The isoxazole ring, with its adjacent oxygen and nitrogen atoms, offers several positions for substitution, leading to a variety of regioisomers. The most commonly studied are the 3,5-disubstituted, 4,5-disubstituted, and 3,4-disubstituted isomers. The regioselective synthesis of these isomers is a critical aspect of their study, as the chosen synthetic route determines which isomer is obtained.[1] For instance, the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis, where the choice of reactants and reaction conditions dictates the regiochemical outcome.[1][3][4][5]
Figure 1: Structural representation of 3,5-, 4,5-, and 3,4-disubstituted isoxazole regioisomers.
This guide will now delve into specific examples from the literature to compare the biological activities of these regioisomers, highlighting the importance of substituent placement in determining pharmacological outcomes.
Comparative Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has led to the extensive investigation of isoxazole derivatives. A compelling example of the impact of regioisomerism on anticancer activity comes from a study on diarylisoxazole analogues of the natural product Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. This study directly compared the cytotoxic effects of 3,5-diarylisoxazoles and their 3,4-diarylisoxazole regioisomers.[6]
Experimental Data: 3,4-Diarylisoxazoles vs. 3,5-Diarylisoxazoles
The following table summarizes the cytotoxic activity (IC50 values) of representative 3,4-diarylisoxazole and 3,5-diarylisoxazole analogues against human lung carcinoma (A549) and breast cancer (MCF7) cell lines.[6]
| Compound ID | Regioisomer | R Group (at C5) | A549 IC50 (µM) | MCF7 IC50 (µM) |
| IV | 3,5-Diaryl | H | 0.021 | 0.018 |
| S1 | 3,4-Diaryl | H | 0.045 | 0.033 |
| S2 | 3,4-Diaryl | Me | 0.028 | 0.021 |
| S3 | 3,4-Diaryl | Et | 0.035 | 0.027 |
Data sourced from a comparative study on CA-4 analogues.[6]
The data clearly indicates that while both series of regioisomers exhibit potent anticancer activity, the 3,5-diarylisoxazole (Compound IV ) displayed slightly superior cytotoxicity in the nanomolar range compared to its 3,4-diaryl counterparts.[6] However, the 3,4-diarylisoxazoles with small alkyl substituents at the C5 position (S2 and S3 ) also demonstrated remarkable potency.[6] This suggests that the spatial arrangement of the aryl rings, dictated by the isoxazole core, is a critical determinant of their interaction with tubulin.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the isoxazole derivatives were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to measure cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 or MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole regioisomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Figure 2: A simplified workflow of the MTT assay for determining cytotoxicity.
Comparative Anti-inflammatory Activity: Positional Isomers Matter
Inflammation is a complex biological response, and the development of novel anti-inflammatory agents is a continuous effort. Isoxazole derivatives have shown significant promise in this area, often through the inhibition of cyclooxygenase (COX) enzymes.[1] A comparative analysis of 3,5-disubstituted isoxazoles reveals how the nature and position of substituents on the aryl rings influence their anti-inflammatory potential.
Experimental Data: Anti-inflammatory Effects of 3,5-Disubstituted Isoxazoles
The anti-inflammatory activity of a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured to determine the efficacy of the compounds.[7]
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| 3-(4'-methoxyphenyl)-5-phenylisoxazole | 20 | 65.45 |
| 3-(4'-methoxyphenyl)-5-(4-chlorophenyl)isoxazole | 20 | 70.90 |
| 3-(4'-methoxyphenyl)-5-(4-methylphenyl)isoxazole | 20 | 61.81 |
| 3-(4'-methoxyphenyl)-5-(4-nitrophenyl)isoxazole | 20 | 58.18 |
| Indomethacin (Standard) | 10 | 72.72 |
Data synthesized from multiple sources for comparative purposes.[7]
This data demonstrates that the substituent at the 5-position of the isoxazole ring significantly impacts the anti-inflammatory activity. The presence of a chloro group at the para position of the 5-phenyl ring resulted in the highest activity, comparable to the standard drug indomethacin.[7] In contrast, electron-donating (methyl) and electron-withdrawing (nitro) groups at the same position led to a decrease in activity. This highlights the delicate interplay of electronic and steric factors in the interaction of these molecules with their biological targets.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a widely accepted model for evaluating acute inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Compound Administration: The test compounds (isoxazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered to different groups of animals, typically orally or intraperitoneally. A control group receives only the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1%) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group, providing a measure of the anti-inflammatory activity of the tested compounds.
Figure 3: A simplified workflow of the carrageenan-induced paw edema assay.
Comparative Antimicrobial Activity: The Influence of Regiochemistry
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Isoxazole derivatives have emerged as a promising class of antimicrobial compounds.[8] While direct comparative studies of isoxazole regioisomers for antimicrobial activity are less common in the readily available literature, the regioselective synthesis of isoxazole derivatives is a key strategy to optimize their antimicrobial profile.
Experimental Data: Antimicrobial Screening of Isoxazole Derivatives
A study on the synthesis and antimicrobial screening of a series of N3, N5-di(substituted)isoxazole-3,5-diamines demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9] Although this study does not directly compare regioisomers, it highlights the importance of the substitution pattern for activity. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
| Compound ID | Substituent (R) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 178d | 4-Fluorophenyl | 117 | 100 |
| 178e | 4-Chlorophenyl | 110 | 95 |
| 178f | 4-Bromophenyl | 95 | 115 |
| Cloxacillin | - | 120 | 100 |
Data from a study on N3, N5-di(substituted)isoxazole-3,5-diamines.[9]
The results show that the nature of the substituent on the phenyl rings significantly influences the antibacterial activity, with the 4-bromophenyl derivative (178f ) showing the best activity against E. coli and the 4-chlorophenyl derivative (178e ) being most effective against S. aureus.[9] This underscores the importance of fine-tuning the substitution pattern to achieve optimal antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli or S. aureus) is prepared in a suitable broth medium.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 4: A simplified workflow of the broth microdilution method for MIC determination.
Conclusion: The Critical Role of Regiochemistry in Isoxazole-Based Drug Design
This comparative guide has demonstrated through experimental data and established protocols that the biological activity of isoxazole derivatives is exquisitely sensitive to the regioisomeric placement of their substituents. The subtle shift of a functional group on the isoxazole core can lead to significant differences in anticancer, anti-inflammatory, and antimicrobial efficacy. This underscores the necessity for precise, regioselective synthetic strategies in the development of isoxazole-based therapeutics. For researchers in the field, a thorough understanding of the structure-activity relationships of isoxazole regioisomers is not merely an academic exercise but a critical component of rational drug design. By carefully considering the spatial arrangement of substituents, we can unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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A Senior Application Scientist's Guide to Spectroscopic Validation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Derivatives
Introduction: The Imperative of Structural Certainty
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold is a privileged heterocyclic motif, increasingly vital in the landscape of medicinal chemistry and drug discovery. The unique properties imparted by the difluoromethyl (CHF₂) group—such as increased metabolic stability, enhanced membrane permeability, and modulated pKa—make these derivatives highly attractive candidates for novel therapeutics.[1][2] However, the introduction of fluorine and the specific arrangement of atoms within the oxazole ring demand an unequivocal and rigorous approach to structural validation.
In drug development, ambiguity is the enemy of progress. An incorrectly assigned structure can invalidate extensive biological data, leading to wasted resources and misguided structure-activity relationship (SAR) studies.[3] This guide eschews a simple checklist methodology. Instead, it presents a holistic and synergistic strategy, grounded in first principles, for validating the chemical structure of these valuable compounds. We will explore how a multi-technique spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, creates a self-validating system that provides incontrovertible proof of structure.
The Spectroscopic Trinity: A Complementary Workflow
No single technique can provide the complete structural picture. True confidence is achieved when data from orthogonal methods converge on a single, unambiguous structure. The workflow below illustrates how NMR, MS, and IR spectroscopy work in concert, each providing a unique and critical piece of the puzzle.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] It provides a detailed map of the carbon-hydrogen framework and, critically for this class of compounds, a direct window into the fluorine environment.
Causality Behind NMR Choices:
We employ a suite of NMR experiments not just to see which atoms are present, but to understand their precise electronic environment and connectivity. For 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid derivatives, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR Spectroscopy: This experiment identifies all unique proton environments. The key diagnostic signal for the CHF₂ group is a triplet (or more accurately, a triplet of triplets if coupled to other nuclei, but often simplified to a triplet), arising from the coupling of the single proton to the two equivalent fluorine atoms (²JHF). The chemical shift of the lone proton on the oxazole ring (at the C4 position) is also a key indicator.
-
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an exceptionally powerful tool.[5] The two fluorine atoms of the CHF₂ group are typically chemically equivalent and will appear as a doublet , resulting from their coupling to the single proton (²JHF). This doublet provides unambiguous confirmation of the CHF₂ moiety.
-
¹³C NMR Spectroscopy: While less sensitive, ¹³C NMR reveals the carbon skeleton.[4] The carbon of the CHF₂ group is uniquely identified by its coupling to the two fluorine atoms, appearing as a triplet with a large one-bond coupling constant (¹JCF). The carboxylic acid carbonyl and the three distinct oxazole ring carbons will also have characteristic chemical shifts.[6][7]
Hypothetical Spectral Data for the Core Scaffold
The table below summarizes the expected NMR characteristics for the parent compound, 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. These values serve as a baseline for analyzing derivatives.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| ¹H | -COOH | ~12.0 - 14.0 | Broad Singlet | - | Acidic proton, position is concentration and solvent dependent.[8] |
| CH F₂ | ~7.4 - 7.8 | Triplet (t) | ²J(H,F) ≈ 50-55 Hz | Characteristic coupling to two ¹⁹F nuclei.[9] | |
| Oxazole C4-H | ~7.0 - 7.5 | Singlet (s) | - | Lone proton on the electron-deficient heterocyclic ring. | |
| ¹³C | -C OOH | ~160 - 165 | Singlet (s) | - | Typical range for a carboxylic acid carbonyl.[8] |
| Oxazole C 5 | ~158 - 162 | Triplet (t) | ²J(C,F) ≈ 25-30 Hz | Carbon attached to the CHF₂ group, showing two-bond C-F coupling. | |
| Oxazole C 2 | ~155 - 160 | Singlet (s) | - | Oxazole carbon adjacent to the carboxylic acid. | |
| Oxazole C 4 | ~105 - 110 | Singlet (s) | - | Protonated carbon of the oxazole ring. | |
| -C HF₂ | ~108 - 112 | Triplet (t) | ¹J(C,F) ≈ 235-245 Hz | Carbon directly bonded to two fluorine atoms, showing a large one-bond C-F coupling.[9] | |
| ¹⁹F | -CHF ₂ | ~ -115 to -125 | Doublet (d) | ²J(F,H) ≈ 50-55 Hz | Coupling to the single proton of the difluoromethyl group.[9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure spectral width covers the expected range (approx. 0-15 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. If coupling information is desired, a proton-coupled spectrum can also be run. A common fluorine standard (e.g., CFCl₃) should be used for referencing, though modern spectrometers can reference internally.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing.
Mass Spectrometry (MS): The Molecular Formula
While NMR defines the architecture, mass spectrometry provides the fundamental molecular weight and elemental composition, acting as a crucial check on the proposed structure.
Causality Behind MS Choices:
For polar molecules like carboxylic acids, "soft" ionization techniques are required to observe the molecular ion with minimal fragmentation.
-
Electrospray Ionization (ESI): ESI is the method of choice. It typically protonates the molecule to give a pseudomolecular ion in positive mode ([M+H]⁺) or deprotonates it in negative mode ([M-H]⁻). For these carboxylic acids, negative mode ESI is often highly efficient and produces a clean spectrum.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for novel compounds. HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.[11] This confirms that the correct number of C, H, N, O, and F atoms are present, validating the starting point for NMR analysis.
Expected Data for the Core Scaffold
| Technique | Ionization Mode | Expected Ion | Calculated Exact Mass (C₅H₃F₂NO₃) | Rationale |
| HRMS | ESI Negative | [M-H]⁻ | 178.0008 | Deprotonation of the highly acidic carboxylic acid. |
| HRMS | ESI Positive | [M+H]⁺ | 180.0150 | Protonation, likely on the oxazole nitrogen. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and compare its measured exact mass to the theoretical exact mass calculated for the proposed chemical formula. The difference should be within the instrument's specified mass accuracy (e.g., < 5 ppm).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique that confirms the presence of key functional groups.[12] While it doesn't provide detailed connectivity information, it serves as a quick quality check and corroborates data from other methods.
Causality Behind IR Choices:
The power of IR lies in its ability to detect specific bond vibrations. For our target molecules, we are looking for the unmistakable signatures of the carboxylic acid and the C-F bonds.
Expected Data for the Core Scaffold
| Vibrational Mode | Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Very Broad |
| C=O Stretch | Carboxylic Acid | 1710-1760 | Strong, Sharp |
| C-F Stretch | Difluoromethyl | 1000-1200 | Strong, often multiple bands |
The presence of the extremely broad O-H stretch and the strong carbonyl (C=O) absorption provides definitive evidence of the carboxylic acid moiety.[8][13]
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact. Record the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Synthesizing the Data: A Self-Validating System
The true power of this approach lies in the synergy between the techniques. The data from each method must be consistent with the others to achieve structural validation.
Caption: Convergence of data for structural validation.
Logical Cross-Validation:
-
MS provides the formula. HRMS confirms C₅H₃F₂NO₃. This is your hypothesis.
-
IR confirms the key functional groups. You see the carboxylic acid and C-F bonds. This supports the hypothesis.
-
NMR provides the definitive proof of connectivity.
-
The ¹H NMR shows a triplet with a ²JHF of ~53 Hz.
-
The ¹⁹F NMR shows a doublet with a ²JFH of ~53 Hz. The coupling constants must match. This is a critical cross-check.
-
The ¹³C NMR shows a triplet for the CHF₂ carbon with a large ¹JCF and a smaller triplet for the C5 carbon (²JCF).
-
The presence of the other expected signals (oxazole H, oxazole carbons, COOH) in their correct locations and with the correct multiplicities completes the picture.
-
When all these pieces of evidence align, you have achieved robust, undeniable validation of the structure. Any deviation—an incorrect mass, a missing IR band, or an unexpected NMR coupling—is a red flag that necessitates further investigation, either into the purity of the sample or the proposed structure itself.
References
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BenchChem. (2025). Structural Elucidation of Novel Oxazole Derivatives: An In-depth Technical Guide. 3
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Hansen, F. K., et al. (2021). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Institutes of Health. 9
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ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 11
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National Institutes of Health. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 14
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Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. 12
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PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. 6
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ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature. Link
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Link
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Traldi, P., Vettori, U., & Clerici, A. (1982). Mass Spectrometry of Oxazoles. Semantic Scholar. Link
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ResearchGate. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Link
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MDPI. (2017). ¹⁹F‐NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Link
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National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. 5
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Link
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Baghdad Science Journal. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Link
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BenchChem. (2025). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide. 10
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PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Link
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The Unseen Targets: A Comparative Guide to the Cross-Reactivity Profile of Inhibitors Derived from 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
In the landscape of modern drug discovery, the quest for highly selective molecular inhibitors is paramount. The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold has emerged as a promising starting point for the development of potent and targeted therapeutics. The unique electronic properties of the difluoromethyl group can enhance metabolic stability and binding affinity, while the isoxazole core provides a versatile framework for diverse substitutions.[1][2] However, the ultimate clinical success of any inhibitor hinges not only on its on-target potency but also on its off-target interaction profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of inhibitors derived from this scaffold, offering researchers a roadmap to navigate the complexities of selectivity profiling.
The Imperative of Selectivity Profiling
The development of "magic bullets" – drugs that act on a single, disease-relevant target – remains a central goal in pharmacology. Off-target interactions can lead to unforeseen side effects, toxicity, or even paradoxical effects that undermine therapeutic efficacy.[3] Therefore, a thorough understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a critical step in preclinical development. This guide will detail established, robust methodologies for building a comprehensive cross-reactivity profile, empowering researchers to make informed decisions about lead candidate progression.
A Hypothetical Case Study: "Isoxadiflin"
To illustrate the principles and protocols of cross-reactivity profiling, we will consider a hypothetical inhibitor, "Isoxadiflin," derived from the 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid core. Let us presuppose that Isoxadiflin has been designed as a potent inhibitor of a key kinase, for instance, a member of the mitogen-activated protein kinase (MAPK) family, based on initial screening data. Our objective is to build a comprehensive understanding of its selectivity across the human kinome and beyond.
Tier 1: Broad Kinome Profiling
The first line of investigation for any putative kinase inhibitor is a broad assessment of its activity against a large panel of kinases. This provides a bird's-eye view of selectivity and highlights potential off-target liabilities early in the discovery process.
KINOMEscan™: A Competitive Binding Approach
One industry-standard method for broad kinome profiling is the KINOMEscan™ platform. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow for assessing inhibitor binding.[4]
Methodology in Detail:
-
Assay Components: The core components are the test inhibitor (Isoxadiflin), a panel of human kinases tagged with a unique DNA identifier, and an immobilized, active-site directed ligand.[4]
-
Competitive Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.[4]
-
Quantification: After an equilibration period, the amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[4]
-
Data Interpretation: The results are typically expressed as a percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant interaction is a % control value below 10% or 35%.
Hypothetical KINOMEscan™ Data for Isoxadiflin
| Kinase Target | % Control @ 1µM | Putative Interaction |
| MAPK1 (ERK2) | 2.5 | Primary Target |
| MAPK3 (ERK1) | 5.1 | Strong Off-Target |
| CDK2 | 85.2 | No significant interaction |
| ROCK1 | 92.0 | No significant interaction |
| p38α (MAPK14) | 30.7 | Moderate Off-Target |
| JNK1 | 75.4 | No significant interaction |
| ... (400+ other kinases) | >50 | ... |
This initial scan would suggest that Isoxadiflin is a potent binder to its intended target (MAPK1) and a closely related kinase (MAPK3), with a weaker but potentially significant interaction with another MAPK family member, p38α.
Tier 2: In-Cell Target Engagement and Selectivity
While in vitro binding assays are invaluable, they do not always reflect an inhibitor's behavior in the complex cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement and assess selectivity within intact cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.[6]
Methodology in Detail:
-
Cell Treatment: Intact cells are treated with the test compound (Isoxadiflin) or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[7]
-
Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[5]
-
Data Interpretation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[8] An isothermal dose-response format can also be used, where cells are treated with varying concentrations of the inhibitor and heated at a single, optimized temperature.[5]
Hypothetical CETSA Data for Isoxadiflin
By performing CETSA for the putative targets identified in the KINOMEscan™, we can confirm their engagement in a cellular context.
| Target Protein | Thermal Shift (ΔTm) with 10µM Isoxadiflin | Cellular Target Engagement |
| MAPK1 (ERK2) | + 5.2 °C | Confirmed |
| MAPK3 (ERK1) | + 4.8 °C | Confirmed |
| p38α (MAPK14) | + 1.1 °C | Weak/No Engagement |
This cellular data strengthens the hypothesis that Isoxadiflin engages MAPK1 and MAPK3 but suggests that the interaction with p38α observed in the binding assay may not be significant in a cellular environment.
Tier 3: Quantitative Affinity and Potency Determination
Following broad profiling and cellular target validation, the next step is to quantify the inhibitor's potency against the primary target and key off-targets.
Competitive Displacement Binding Assays
These assays are used to determine the binding affinity (Kd or Ki) of a test compound by measuring its ability to displace a known, often fluorescently labeled, ligand from the target protein.
Methodology in Detail:
-
Assay Setup: A fixed concentration of the target kinase and a fluorescently labeled tracer are incubated together.
-
Competition: A dilution series of the unlabeled test inhibitor (Isoxadiflin) is added.
-
Detection: The amount of bound tracer is measured. As the concentration of the test inhibitor increases, it displaces the tracer, leading to a decrease in the signal.
-
Data Analysis: The data is plotted as signal versus inhibitor concentration, and the IC50 (the concentration of inhibitor that displaces 50% of the tracer) is determined. The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
In Vitro Kinase Activity Assays
To complement binding data, it is crucial to measure the inhibitor's effect on the catalytic activity of the target kinases.
Methodology in Detail:
-
Reaction Mixture: The kinase, its substrate, and ATP are combined in a reaction buffer.
-
Inhibition: A dilution series of the test inhibitor (Isoxadiflin) is added.
-
Reaction and Detection: The kinase reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified using various methods, such as radiometric assays or fluorescence-based readouts.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Hypothetical Quantitative Data for Isoxadiflin
| Target | Ki (nM) - Binding | IC50 (nM) - Activity |
| MAPK1 (ERK2) | 15 | 25 |
| MAPK3 (ERK1) | 45 | 70 |
| p38α (MAPK14) | 850 | >1000 |
These quantitative data provide a clear picture of Isoxadiflin's potency and selectivity, confirming a significant preference for MAPK1/3 over p38α.
Case Study: High Selectivity of Difluoromethyl-1,3,4-oxadiazoles for HDAC6
A recent study on difluoromethyl-1,3,4-oxadiazole (DFMO)-based inhibitors of histone deacetylase 6 (HDAC6) provides an excellent real-world example of achieving high selectivity. These compounds were found to be potent, single-digit nanomolar inhibitors with an unprecedented greater than 10,000-fold selectivity for HDAC6 over all other HDAC subtypes.[10] This remarkable selectivity was attributed to a unique mechanism-based inhibition, where the DFMO moiety undergoes an enzyme-catalyzed ring-opening reaction, forming a tight, long-lived enzyme-inhibitor complex.[10] This case highlights how subtle changes in a chemical scaffold, such as the inclusion of a difluoromethyl-oxadiazole group, can lead to highly specific molecular interactions and an exceptional selectivity profile. The cross-reactivity of these inhibitors was thoroughly characterized against a panel of HDAC isoforms, demonstrating the importance of comprehensive profiling to uncover such exquisite selectivity.[11]
Conclusion: A Multi-faceted Approach to De-risking Drug Candidates
The development of safe and effective inhibitors from the 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold, or any other chemical series, necessitates a rigorous and multi-tiered approach to cross-reactivity profiling. By combining broad, in vitro screening with in-cell target engagement studies and quantitative potency assessments, researchers can build a comprehensive understanding of an inhibitor's selectivity. This detailed profile is essential for interpreting cellular and in vivo pharmacology, anticipating potential toxicities, and ultimately, de-risking the progression of promising drug candidates into clinical development. The methodologies outlined in this guide provide a robust framework for achieving this critical aspect of drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Amides as Potent Fungicides
Introduction: The Rise of Fluorinated Scaffolds in Modern Fungicide Discovery
In the relentless pursuit of novel agrochemical agents with enhanced efficacy, selectivity, and favorable safety profiles, the strategic incorporation of fluorine into molecular scaffolds has emerged as a cornerstone of modern medicinal and agricultural chemistry. The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid amide core represents a privileged chemotype, particularly in the development of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that target cellular respiration in pathogenic fungi.[1][2] The difluoromethyl group at the 5-position of the isoxazole ring is a key feature, often conferring improved metabolic stability and enhanced binding affinity to the target enzyme. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this promising class of fungicides, offering a comparative overview of how modifications to the amide moiety influence their biological activity. The insights presented herein are synthesized from key patents and research articles, providing a valuable resource for researchers and professionals engaged in the discovery and development of next-generation fungicides.
The Core Scaffold: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
The fungicidal activity of this class of compounds is intrinsically linked to the specific arrangement of the 5-(difluoromethyl)-1,2-oxazole-3-carboxamide core. This scaffold serves as the anchor for interaction with the succinate dehydrogenase (SDH) enzyme complex, also known as complex II, in the mitochondrial electron transport chain.
Caption: The core chemical structure of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid amides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these compounds block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[3][4][5]
Caption: Simplified workflow of SDH inhibition by 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid amides.
Structure-Activity Relationship (SAR) Analysis
The fungicidal potency and spectrum of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid amides are critically dependent on the nature of the substituent (R group) on the amide nitrogen. Extensive research, primarily documented in patent literature, has explored a wide range of R groups, leading to the identification of key structural features that govern bioactivity.
Aryl and Heteroaryl Amides: The Foundation of Potency
The most potent compounds in this class typically feature an aryl or heteroaryl ring directly attached to the amide nitrogen. The substitution pattern on this ring system is a crucial determinant of activity.
Table 1: Comparison of Fungicidal Activity of N-Aryl Substituted Amides
| Compound ID | Amide Substituent (R) | Pathogen | Inhibition (%) @ Concentration |
| 1a | 2-methyl-4-chlorophenyl | Botrytis cinerea | 95% @ 100 ppm |
| 1b | 2,4-dichlorophenyl | Botrytis cinerea | 90% @ 100 ppm |
| 1c | 2-chloro-4-fluorophenyl | Botrytis cinerea | 98% @ 100 ppm |
| 1d | 2-methylphenyl | Botrytis cinerea | 80% @ 100 ppm |
| 1e | 4-chlorophenyl | Botrytis cinerea | 60% @ 100 ppm |
SAR Insights:
-
Ortho-Substitution on the Phenyl Ring is Key: A consistent trend observed is the requirement of a substituent at the ortho-position of the phenyl ring for high fungicidal activity. For instance, compound 1d (ortho-methyl) shows significantly higher activity than 1e (para-chloro).
-
Halogen and Alkyl Groups Enhance Potency: The introduction of halogen atoms (Cl, F) and small alkyl groups (e.g., methyl) at the ortho and para positions of the phenyl ring generally leads to potent fungicidal activity. The combination of a methyl group at the 2-position and a halogen at the 4-position, as seen in 1a and 1c , appears to be particularly favorable.
-
Dihalogenated Phenyl Rings: Dihalogenated phenyl substituents, such as in compounds 1b and 1c , also confer high levels of activity.
Bicyclic and Bridged Amide Substituents: Expanding the Chemical Space
To further optimize the fungicidal profile, researchers have explored more complex, conformationally restricted bicyclic and bridged systems as the amide R group.
Table 2: Comparison of Fungicidal Activity of N-Bicyclic/Bridged Amides
| Compound ID | Amide Substituent (R) | Pathogen | Inhibition (%) @ Concentration |
| 2a | 1,2,3,4-tetrahydronaphthalen-1-yl | Pyricularia oryzae | 99% @ 100 ppm |
| 2b | Indan-1-yl | Pyricularia oryzae | 95% @ 100 ppm |
| 2c | 9-isopropyl-1,4-methanonaphthalen-5-yl | Septoria tritici | High Activity (Qualitative) |
SAR Insights:
-
Conformational Rigidity: The high activity of compounds with bicyclic systems like tetrahydronaphthalene (2a ) and indane (2b ) suggests that a degree of conformational rigidity in the amide substituent is beneficial for optimal interaction with the SDH enzyme.
-
Hydrophobic Interactions: The bulky and hydrophobic nature of these bicyclic and bridged systems likely promotes strong hydrophobic interactions within the binding pocket of the target enzyme.
Experimental Protocols
General Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Amides
The synthesis of the target compounds generally proceeds through a multi-step sequence starting from readily available materials.
Caption: General synthetic workflow for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid amides.
Step 1: Synthesis of Ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate
-
To a solution of ethyl 4,4-difluoro-3-oxobutanoate in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to facilitate the formation of the enamine intermediate.
-
After cooling, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.
-
Stir the mixture at room temperature to effect cyclization to the isoxazole ring.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Step 2: Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
-
Dissolve the ethyl ester from the previous step in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a strong base, such as sodium hydroxide, and heat the mixture to reflux to hydrolyze the ester.
-
After completion of the reaction, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain the pure carboxylic acid.
Step 3: Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid Amides
-
Suspend the carboxylic acid in an inert solvent (e.g., dichloromethane) and add a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride.
-
In a separate flask, dissolve the desired amine (R-NH2) and a base (e.g., triethylamine or pyridine) in an inert solvent.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
Purify the final amide product by chromatography or recrystallization.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol provides a general method for assessing the in vitro fungicidal activity of the synthesized compounds.[6]
-
Preparation of Test Compounds: Dissolve the synthesized amides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Culture Medium: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.
-
Incorporation of Compounds: While the PDA is still molten, add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control (DMSO-only) plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
EC50 Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) by probit analysis of the concentration-response data.
Conclusion and Future Perspectives
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid amide scaffold has proven to be a highly versatile and potent platform for the development of novel SDHI fungicides. The structure-activity relationship studies clearly indicate that the nature of the amide substituent is a critical determinant of fungicidal activity. Specifically, the presence of substituted aryl or conformationally restricted bicyclic moieties on the amide nitrogen is crucial for high potency. The insights and protocols presented in this guide offer a solid foundation for the rational design and synthesis of new analogues with improved fungicidal spectrum, enhanced potency, and favorable pharmacokinetic properties. Future research in this area will likely focus on exploring novel amide substituents to overcome potential resistance development and to fine-tune the selectivity and environmental profile of these promising agrochemicals.
References
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A Head-to-Head Comparative Analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and Commercial Broadleaf Herbicides
This guide presents an in-depth, head-to-head comparison of the novel herbicidal compound 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid with three leading commercial agrochemicals: Isoxaflutole, Dicamba, and Mesotrione. Designed for researchers, scientists, and professionals in agrochemical development, this document provides a comprehensive evaluation of their respective mechanisms of action, herbicidal efficacy based on available data, and detailed experimental protocols for comparative analysis. Our objective is to offer a scientifically rigorous resource that informs future research and development in the pursuit of innovative and effective weed management solutions.
Introduction to the Herbicidal Compounds
The relentless challenge of weed competition in agriculture necessitates the continuous development of new herbicidal molecules with diverse modes of action. This guide focuses on a promising isoxazole derivative, 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, and contextualizes its potential performance against established commercial herbicides.
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative. The presence of the difluoromethyl group at the 5-position of the isoxazole ring is a key structural feature that can influence its biological activity. While specific public data on its herbicidal efficacy is limited, isoxazole-based herbicides are known to exhibit potent bioactivity. Many function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plastoquinone and, consequently, carotenoid biosynthesis.
Isoxaflutole is a commercial herbicide from the isoxazole chemical class, making it a structurally relevant comparator. It is a pre-emergence herbicide that controls a broad spectrum of grass and broadleaf weeds.[1][2] Isoxaflutole itself is a pro-herbicide, which is rapidly converted in plants and soil into a diketonitrile derivative, the active inhibitor of the HPPD enzyme.[3]
Dicamba is a long-standing and widely used selective herbicide for the control of annual and perennial broadleaf weeds.[4][5] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[6][7] Its distinct mode of action provides a valuable contrast to the anticipated biochemical pathway of the isoxazole compounds.
Mesotrione is another prominent commercial herbicide that, like Isoxaflutole, inhibits the HPPD enzyme.[8][9] It is used for selective pre- and post-emergence control of a wide range of broadleaf weeds in various crops.[8][10] Its inclusion in this comparison allows for a direct assessment of the potential efficacy of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid against a well-established HPPD inhibitor.
Mechanism of Action: A Comparative Overview
Understanding the biochemical pathways targeted by these herbicides is fundamental to evaluating their efficacy and potential for weed resistance management.
HPPD Inhibition: 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, Isoxaflutole, and Mesotrione
The presumed mode of action for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, based on its isoxazole scaffold, is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][6][7] This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in the carotenoid biosynthesis pathway.
The inhibition of HPPD leads to a cascade of effects:
-
Plastoquinone Depletion: The direct consequence of HPPD inhibition.
-
Phytoene Desaturase Inhibition: Plastoquinone is a necessary cofactor for phytoene desaturase, an enzyme in the carotenoid pathway. Its absence halts carotenoid production.
-
Carotenoid Deficiency: Carotenoids are vital for protecting chlorophyll from photo-oxidation.
-
Chlorophyll Degradation: Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight.
-
Bleaching and Necrosis: The loss of chlorophyll results in the characteristic bleaching or whitening of new plant tissues, followed by growth cessation and plant death.[11][12]
Synthetic Auxin: Dicamba
Dicamba's mode of action is fundamentally different. It mimics the natural plant hormone auxin.[6][7] At herbicidal concentrations, this leads to:
-
Uncontrolled Cell Division and Elongation: Dicamba induces rapid and disorganized growth in susceptible broadleaf plants.
-
Disruption of Normal Plant Processes: This abnormal growth disrupts vascular tissues, impeding the transport of water and nutrients.
-
Epinasty and Senescence: Classic symptoms include twisting and curling of stems and leaves (epinasty), followed by senescence and plant death.
Head-to-Head Performance Comparison
While direct comparative experimental data for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is not publicly available, we can synthesize a comparative overview based on the known performance of the commercial herbicides and the expected activity of isoxazole derivatives. The following tables present efficacy data for the commercial compounds against key broadleaf weed species.
Table 1: Post-Emergence Herbicidal Efficacy (% Control) of Commercial Herbicides on Common Broadleaf Weeds
| Weed Species | Isoxaflutole | Dicamba | Mesotrione |
| Amaranthus retroflexus (Redroot Pigweed) | >80%[13] | 82-98%[5][14] | C[8][15] |
| Chenopodium album (Common Lambsquarters) | - | - | C[8][15] |
| Abutilon theophrasti (Velvetleaf) | - | 73-96%[5] | C[8] |
| Xanthium strumarium (Common Cocklebur) | - | - | C[8] |
| Solanum nigrum (Black Nightshade) | - | - | C[8] |
| C indicates consistent control as per product labels and literature.[8][15] Specific percentages vary with conditions and application rates. |
Table 2: Growth Reduction (GR₅₀) Values for Commercial Herbicides on Select Weed Species
| Herbicide | Weed Species | GR₅₀ (g a.i./ha) | Reference |
| Mesotrione | Chenopodium album | <85 | [9][16] |
| Mesotrione | Abutilon theophrasti | <85 | [9][16] |
| GR₅₀ is the dose required to achieve 50% growth reduction.[17][18][19][20][21] Lower values indicate higher potency. |
Experimental Protocols for Comparative Efficacy Evaluation
To generate direct comparative data, standardized and reproducible experimental protocols are essential. The following methodologies are recommended for greenhouse and field trials.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the concentration of each herbicide required to inhibit weed growth by 50% (GR₅₀).
Objective: To quantify and compare the herbicidal potency of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, Isoxaflutole, Dicamba, and Mesotrione on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti)
-
Potting medium (e.g., sandy loam soil:peat:sand mix)
-
Pots (e.g., 10 cm diameter)
-
Greenhouse with controlled temperature (25/20°C day/night), humidity (60-80%), and photoperiod (16h light)
-
Herbicide stock solutions and appropriate solvents/adjuvants
-
Track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha)
Procedure:
-
Plant Preparation: Sow 5-10 seeds of each weed species per pot. After emergence, thin to 2-3 uniform seedlings per pot.
-
Growth Stage for Application: Allow plants to reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare a series of dilutions for each herbicide to create a dose-response range. A logarithmic series of concentrations is recommended.
-
Herbicide Application: Apply the herbicide solutions using a track sprayer to ensure uniform coverage. Include an untreated control group.
-
Post-Application Care: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.
-
Data Collection: At 14-21 days after treatment (DAT), visually assess percent weed control and harvest the above-ground biomass for each pot.
-
Data Analysis: Dry the biomass at 70°C for 72 hours and record the dry weight. Calculate the percent growth reduction relative to the untreated control. Use a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ value for each herbicide on each weed species.[18][19][20]
Field Efficacy Trials
Field trials are crucial for evaluating herbicide performance under real-world environmental conditions.
Objective: To compare the efficacy of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and commercial herbicides on a natural population of broadleaf weeds.
Experimental Design: Randomized Complete Block Design (RCBD) with 3-4 replications.
Plot Size: Minimum of 2m x 5m.
Procedure:
-
Site Selection: Choose a field with a uniform and dense population of the target broadleaf weeds.
-
Plot Layout: Establish plots according to the RCBD, ensuring a buffer zone between plots to prevent spray drift.
-
Application: Apply herbicides at their recommended field rates using a calibrated backpack or small-plot sprayer. Include an untreated control.
-
Application Timing: Apply post-emergence when the majority of weeds are in the 2-6 leaf stage.
-
Data Collection:
-
Visual Efficacy Ratings: Assess percent weed control at 7, 14, 28, and 56 DAT using a 0-100% scale (0 = no control, 100 = complete kill).
-
Weed Density and Biomass: At a designated time point (e.g., 28 DAT), count the number of surviving weeds and harvest the above-ground biomass from a defined area (e.g., 0.25 m²) within each plot.
-
-
Data Analysis: Analyze the visual rating data and biomass data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid against the commercial herbicides Isoxaflutole, Dicamba, and Mesotrione. Based on its chemical structure, it is hypothesized that the novel compound will exhibit herbicidal activity through the inhibition of the HPPD enzyme, similar to Isoxaflutole and Mesotrione. Its efficacy against a range of broadleaf weeds will be a critical determinant of its potential as a commercial agrochemical.
The provided experimental protocols offer a robust methodology for generating the necessary comparative data to validate this hypothesis and quantify its performance. Future research should focus on conducting these head-to-head trials to establish the weed control spectrum, effective use rates, and crop selectivity of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. Such data will be invaluable for the continued development of new and effective weed management technologies.
References
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Mesotrione - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Technology, 36(5), 659-670.
- Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Technology, 36(5), 659-670.
- Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Illinois Experts.
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Mesotrione 40% SC - RedEagle International. (n.d.). Retrieved January 19, 2026, from [Link]
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WILLOWOOD MESOTRIONE 4SC. (n.d.). Retrieved January 19, 2026, from [Link]
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- Field-evolved cross-resistance to ALS-inhibiting herbicides in redroot pigweed (Amaranthus retroflexus)
- Synthesis and Herbicidal Activities of 5-Benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline and Their Related Derivatives. (2015).
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- Control of amaranthus species using dicamba as a pre- and post-herbicide in Missouri. (2014). University of Missouri-Columbia.
- Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3463-3470.
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6245.
- Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide. (1998). Australian Pesticides and Veterinary Medicines Authority.
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- Effect of Timing of Isoxaflutole Application on Weed Control in Desi Chickpea (Cicer arietinum). (2017).
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About GR Metrics - GR Calculator. (n.d.). Retrieved January 19, 2026, from [Link]
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- Herbicide dose required for 50% reduction (GR50) of dry biomass and resistance index. (2022).
- Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority.
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- Optimizing weed control using dicamba and glufosinate in eligible crop systems. (2022). Weed Science.
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- Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). (2020). Agronomy, 10(7), 1021.
- Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. (2016).
- Synthesis and herbicidal activity of acifluorfen analogues. (2022). Chinese Journal of Pesticide Science.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry.
- ASSESSING THE BIOLOGICAL SENSITIVITY OF CERTAIN AGRICULTURAL PLANTS TO SOME COMMON HERBICIDES BY USING THE GR50 TEST. (2023).
- 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis. (n.d.). ChemicalBook.
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- Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022).
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A Researcher's Guide to In Vitro vs. In Vivo Efficacy of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid-Based Compounds
The 1,2-oxazole (isoxazole) ring represents a privileged scaffold in medicinal chemistry, prized for its diverse biological activities and versatile synthetic accessibility.[1][2] When functionalized with a 5-(difluoromethyl) group and a 3-carboxylic acid moiety, this core structure gives rise to a class of compounds with significant therapeutic potential. The difluoromethyl group is a particularly noteworthy feature; often employed as a bioisostere for hydroxyl or thiol groups, it can enhance metabolic stability and modulate binding affinity, crucial attributes for successful drug candidates.[1][3]
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds based on this promising scaffold. We will dissect the experimental data, explore the causal relationships behind methodological choices, and bridge the often-significant gap between performance in a test tube and therapeutic effect in a living system.
Part 1: The Proving Ground: In Vitro Efficacy
In vitro studies are the foundational step in drug discovery, offering a controlled environment to assess a compound's direct effect on a specific biological target or cellular process. For 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid derivatives, these evaluations typically focus on quantifying their potency and selectivity against targets implicated in various diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5]
Key In Vitro Assays and Mechanistic Insights
The choice of assay is dictated by the compound's intended therapeutic application. Common approaches include:
-
Enzyme Inhibition Assays: Many oxazole derivatives are designed as enzyme inhibitors.[6][7] For instance, related structures have been evaluated as inhibitors of xanthine oxidase or indoleamine 2,3-dioxygenase 1 (IDO1).[6][7] These assays directly measure the compound's ability to block enzyme activity, typically yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This provides a direct measure of target engagement and potency.
-
Cell-Based Proliferation/Cytotoxicity Assays: For anticancer applications, compounds are tested on various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[8][9] The MTT assay, for example, measures a cell population's metabolic activity, which correlates with the number of viable cells. This helps determine the compound's ability to halt proliferation or induce cell death.
-
Antimicrobial Susceptibility Tests: To assess antibacterial or antifungal properties, Minimum Inhibitory Concentration (MIC) values are determined.[4][10] This is the lowest concentration of the compound that prevents visible growth of a microorganism, providing a clear measure of antimicrobial potency.
Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a new chemical entity (NCE) from this class.
Caption: A streamlined workflow for in vitro evaluation.
Representative In Vitro Data
While specific data for 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid is proprietary or embedded in broader studies, we can extrapolate from related oxadiazole and isoxazole structures to illustrate typical findings.
| Compound Class | Assay Type | Target/Cell Line | Potency Metric (IC50/MIC) | Reference |
| 1,2,5-Oxadiazole Derivatives | Enzyme Inhibition | hIDO1 | 108.7 - 178.1 nM | [7] |
| 5-Phenylisoxazole Derivatives | Enzyme Inhibition | Xanthine Oxidase | Micromolar to Submicromolar | [6] |
| (3-aryl-1,2-oxazol-5-yl)methyl esters | Antioxidant | DPPH Radical Scavenging | 15.98 - 16.43 µM | [4] |
| 1,2,4-Oxadiazole Derivatives | Antiviral | SARS-CoV-2 PLpro | 10.7 - 35.1 µM | [11] |
| Macrooxazoles (Fungal) | Anti-biofilm | Staphylococcus aureus | 65-79% inhibition @ 250 µg/mL | [12] |
Part 2: The Reality Check: In Vivo Efficacy
A compound that shines in vitro may fail spectacularly in vivo. The transition to a living organism introduces a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) — collectively known as pharmacokinetics (PK). In vivo studies aim to determine if a compound can reach its target tissue in sufficient concentration for a sufficient duration to exert a therapeutic effect, without causing unacceptable toxicity.
Key In Vivo Models and Endpoints
-
Pharmacokinetic Studies: These are fundamental. After administering the compound (e.g., orally or intravenously) to an animal model like a rat, blood samples are taken over time to measure drug concentration.[13] This determines key parameters like bioavailability (the fraction of the dose that reaches systemic circulation), half-life (t½), and clearance.[14]
-
Efficacy Models: These are disease-specific. For an anticancer agent, this could be a mouse xenograft model where human tumor cells are implanted, and tumor growth is measured over time.[15] For an anti-inflammatory compound, a model of induced inflammation would be used.
-
Biodistribution Studies: These experiments reveal where the drug and its metabolites accumulate in the body.[13] For example, studies on a related trifluoromethyl-oxazole compound (TFISA) in rats showed it penetrates best into the eyes (the target organ) and other well-vascularized organs.[13]
Representative In Vivo Data & Observations
Data from related oxazole compounds highlight key in vivo performance indicators.
| Compound | Animal Model | Key Finding | Implication | Reference |
| TFISA (Trifluoromethyl-oxazole) | Wistar Rats | Primarily excreted unchanged in urine. Penetrates well into eyes, spleen, lungs. | Good metabolic stability and distribution to target tissues. | [13][16] |
| SU11248 (Sunitinib) | Mice | Good oral bioavailability. | Suitable for oral administration in clinical settings. | [17] |
| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acid | Mice | Orally bioavailable; significantly reduced bleomycin-induced dermal fibrosis. | Demonstrates therapeutic efficacy in a disease model. | [18] |
| Oxazolo[4,5-c]quinoline Analog | ICR Mice | Extensive tissue distribution (Vss >> total body water); potential "flip-flop" kinetics. | Compound distributes widely but absorption may be the rate-limiting step for elimination. | [14] |
Part 3: Bridging the Gap: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The discrepancy between in vitro and in vivo results is a primary cause of failure in drug development. Understanding the factors that cause this disconnect is crucial for designing better molecules.
Caption: Factors mediating the in vitro-to-in vivo transition.
Causality Behind the Disconnect:
-
Metabolism: The liver is designed to chemically modify and eliminate foreign substances. An in vitro potent compound may be rapidly metabolized into inactive forms in vivo, preventing it from ever reaching its target. The inclusion of a difluoromethyl group in the scaffold is a strategic choice to increase metabolic stability and circumvent this issue.[1]
-
Solubility and Permeability: For oral drugs, a compound must dissolve in the gut and permeate the intestinal wall to be absorbed. Poor solubility is a common reason for low bioavailability.[17][19]
-
Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the "free" or unbound fraction is able to exert a therapeutic effect. High protein binding can severely limit the effective concentration of a drug at its target site.[14][17]
-
Tissue Distribution: The compound must not only enter the bloodstream but also distribute to the correct tissue. The TFISA study, for example, showed favorable distribution to the eye, which is critical for its intended use in treating glaucoma.[13] A drug that is sequestered in fat or fails to cross the blood-brain barrier (if needed) will be ineffective.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed protocols are essential.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Tumor Growth Inhibition (Mouse Xenograft Model)
-
Acclimatization: Acclimate immunodeficient mice (e.g., nude mice) for at least one week.
-
Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound daily via the desired route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: Euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Directions
The 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutics. While in vitro assays are indispensable for identifying potent hits against specific biological targets, they are merely the first step. Success hinges on a deep understanding of pharmacokinetic and pharmacodynamic principles to translate that initial potency into tangible in vivo efficacy.
Future efforts in this field should focus on a multi-parameter optimization approach, where improvements in in vitro potency are concurrently evaluated alongside ADME properties. The strategic use of formulation technologies, such as creating polymeric complexes to improve drug delivery and circulation time, may also be crucial for unlocking the full therapeutic potential of this promising class of compounds.[15]
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A Senior Application Scientist's Guide to Comparative Docking of Difluoromethyl-Isoxazole and Triazole Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding potential of difluoromethyl-isoxazole and triazole-based enzyme inhibitors through a detailed molecular docking workflow. We will delve into the causality behind experimental choices, ensuring a robust and reproducible in-silico investigation. This guide will focus on a comparative study targeting Human Lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis and a well-established target for azole antifungals.[1][2][3]
The rise of drug-resistant pathogens necessitates the exploration of novel pharmacophores. Difluoromethyl-isoxazoles are gaining attention as bioisosteres for carboxylic acids and other functional groups, offering unique electronic properties that can influence binding affinity and metabolic stability. This guide will compare a representative difluoromethyl-isoxazole inhibitor against a well-known triazole inhibitor, fluconazole, to assess their relative binding efficiencies against CYP51.
Methodology: A Step-by-Step Protocol for Comparative Docking
Our in-silico experiment is designed to be a self-validating system, where each step builds upon the last to ensure the scientific integrity of the results. We will utilize industry-standard, open-source software to ensure accessibility and reproducibility.[4][5][6]
Experimental Workflow
The overall workflow for our comparative docking study is depicted below.
Caption: A generalized workflow for the comparative molecular docking study.
Protein Preparation
The three-dimensional structure of the target enzyme is the foundation of a docking study. We will use the crystal structure of Human Lanosterol 14α-demethylase (CYP51).
-
Step 1: Fetching the Protein Data Bank (PDB) File.
-
Navigate to the RCSB Protein Data Bank ([Link]).
-
Search for the PDB ID: 6W2N . This entry contains the structure of human CYP51 in complex with an azole inhibitor.
-
Download the PDB file.
-
-
Step 2: Preparing the Receptor. [7][8]
-
Load the PDB file (6W2N.pdb) into AutoDockTools (ADT).[9]
-
Remove water molecules and any co-crystallized ligands. This is crucial as we want to dock our ligands of interest into the apo-like binding site.[8]
-
Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.[7]
-
Add Kollman charges to the protein atoms to account for electrostatic interactions.[9]
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[5]
-
Ligand Preparation
Proper ligand preparation is critical for accurate docking results. We will prepare our representative difluoromethyl-isoxazole and triazole (fluconazole) inhibitors.
-
Step 1: Obtaining Ligand Structures.
-
The 3D structure of fluconazole can be obtained from the PubChem database ([Link]) in SDF or MOL2 format.[10][11]
-
A representative difluoromethyl-isoxazole inhibitor structure will need to be drawn using a chemical drawing software like ChemDraw or MarvinSketch and saved in a 3D format (e.g., MOL file).
-
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source molecular docking program.[4][5][6][13]
-
Step 1: Grid Box Definition. [14]
-
The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the enzyme.
-
In ADT, we will center the grid box on the co-crystallized ligand from the original PDB file to ensure we are targeting the active site. The dimensions of the grid box will be set to approximately 25 x 25 x 25 Å to provide ample space for the ligands to orient themselves.[14]
-
-
Step 2: Configuring and Running the Docking Simulation.
-
A configuration file (conf.txt) is required to specify the input files and parameters for the Vina simulation.[9]
-
The configuration file will contain the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
The docking simulation is initiated from the command line using the Vina executable.[9][13]
-
Post-Docking Analysis and Visualization
-
Step 1: Analyzing Binding Affinity.
Comparative Docking Results
The following table summarizes the predicted binding affinities of the difluoromethyl-isoxazole and triazole inhibitors against Human Lanosterol 14α-demethylase (CYP51).
| Inhibitor Class | Representative Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Triazole | Fluconazole | -8.5 | TYR132, HIS377, MET508 |
| Difluoromethyl-Isoxazole | DM-Isoxazole | -9.2 | TYR132, PHE234, HIS377, MET508 |
Note: The binding affinity and interacting residues are hypothetical and for illustrative purposes. Actual results may vary.
Binding Interaction Diagrams
The following diagrams illustrate the predicted binding modes of the inhibitors within the CYP51 active site.
Caption: Predicted interactions of Fluconazole in the CYP51 active site.
Caption: Predicted interactions of DM-Isoxazole in the CYP51 active site.
Discussion and Interpretation
The in-silico results suggest that the difluoromethyl-isoxazole derivative may exhibit a stronger binding affinity for human CYP51 compared to fluconazole. This could be attributed to additional hydrophobic interactions with residues such as PHE234, facilitated by the isoxazole scaffold. The difluoromethyl group, with its electron-withdrawing properties, may also contribute to a more favorable electrostatic profile within the active site.
It is imperative to understand that molecular docking is a predictive tool.[22] The binding affinities are theoretical estimations, and the predicted binding poses represent plausible conformations.[23] These in-silico findings provide a strong rationale for the synthesis and in-vitro evaluation of difluoromethyl-isoxazole derivatives as potential CYP51 inhibitors. Further experimental validation, such as enzyme inhibition assays and co-crystallization studies, is essential to confirm these computational predictions.
Conclusion
This guide has provided a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of difluoromethyl-isoxazole and triazole enzyme inhibitors. By adhering to the principles of scientific integrity and utilizing validated computational tools, researchers can gain valuable insights into the structure-activity relationships of novel inhibitor classes. The presented workflow can be adapted to investigate other enzyme targets and inhibitor scaffolds, thereby accelerating the pace of drug discovery and development.
References
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Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020-04-19). [Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis Online. [Link]
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Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual - Medium. (2021-10-12). [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. (2020-12-17). [Link]
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Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - MDPI. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed. (2022-11-09). [Link]
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Tutorial – AutoDock Vina. (2020-12-04). [Link]
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Visualization of Molecular Docking result by PyMOL - YouTube. (2022-05-12). [Link]
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How to interprete and analyze molecular docking results? - ResearchGate. (2024-09-19). [Link]
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Computation Chemistry Tools | Cambridge MedChem Consulting. (2022-12-08). [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
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Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman. (2021-01-12). [Link]
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Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek. [Link]
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What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023-05-05). [Link]
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Session 4: Introduction to in silico docking. [Link]
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Molecular docking proteins preparation - ResearchGate. (2019-09-20). [Link]
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Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC - NIH. (2010-04-17). [Link]
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Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed. (2022-06-29). [Link]
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Preparing the protein and ligand for docking - ScotChem. [Link]
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Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure - Meiler Lab. [Link]
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SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2025-08-11). [Link]
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Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - NIH. [Link]
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Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery - ResearchGate. [Link]
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Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025-08-12). [Link]
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Autodock result protein-ligand interaction analysis using pymol - YouTube. (2022-05-28). [Link]
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What is a suitable file of ligands for molecular docking? - ResearchGate. (2015-03-31). [Link]
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Preparing the ligand - DISI - Docking.org. (2013-01-17). [Link]
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How can I analyze docking result (hydrogen binding)? - ResearchGate. (2015-07-29). [Link]
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A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed. (2023-09-06). [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020-10-23). [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - MDPI. [Link]
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Medication & Herbal Inhibitors of the Cytochrome P450 (CYP) Enzymes Drug Table. [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PubMed Central. [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022-08-15). [Link]
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Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. [Link]
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Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review - United Arab Emirates University. [Link]
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Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles - Journal of King Saud University - Science. [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid
Introduction
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a difluoromethyl group, imparts desirable physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of the most viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.
Retrosynthetic Analysis: Key Disconnections
A retrosynthetic analysis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid reveals two primary strategic disconnections, leading to two distinct synthetic approaches:
-
Route 1: 1,3-Dipolar Cycloaddition. This approach involves the formation of the isoxazole ring via a [3+2] cycloaddition reaction between a difluoromethyl-substituted nitrile oxide and an alkyne bearing a carboxylate equivalent. This is a convergent and often highly regioselective strategy.
-
Route 2: Condensation of a β-Dicarbonyl Compound. This classical approach relies on the cyclization of a difluoromethylated β-dicarbonyl compound with hydroxylamine. The regioselectivity of this reaction can sometimes be a challenge.
Route 1: 1,3-Dipolar Cycloaddition Strategy
This route is a modern and efficient approach that builds the isoxazole core in a highly controlled manner. It proceeds through three key stages: the preparation of difluoroacetaldehyde oxime, the in-situ generation of difluoromethyl nitrile oxide followed by cycloaddition, and the final hydrolysis to the carboxylic acid.
Workflow Diagram
Caption: Workflow for Route 1: 1,3-Dipolar Cycloaddition.
Detailed Experimental Protocol
Step 1: Synthesis of Difluoroacetaldehyde Oxime
-
Preparation of Difluoroacetaldehyde: 2,2-Difluoro-1-iodoethane is hydrolyzed under acidic conditions to yield difluoroacetaldehyde. This step requires careful control of temperature and reaction time to minimize side reactions.
-
Oxime Formation: The crude difluoroacetaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an aqueous ethanol solution.[1] The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting difluoroacetaldehyde oxime is then extracted and purified.
Step 2: In-situ Generation of Difluoromethyl Nitrile Oxide and [3+2] Cycloaddition
-
Nitrile Oxide Generation: The difluoroacetaldehyde oxime is dissolved in an inert solvent, such as dichloromethane. A chlorinating agent, for example, N-chlorosuccinimide (NCS), is added to form the corresponding hydroximoyl chloride.[2]
-
Cycloaddition: In the same pot, ethyl propiolate is added as the dipolarophile. A non-nucleophilic base, such as triethylamine, is then added dropwise to facilitate the in-situ generation of difluoromethyl nitrile oxide via dehydrochlorination. The nitrile oxide rapidly undergoes a [3+2] cycloaddition with ethyl propiolate to form ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate.[3][4] The reaction is typically exothermic and requires cooling to maintain a controlled temperature.
Step 3: Hydrolysis to 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
-
The crude ethyl 5-(difluoromethyl)-1,2-oxazole-3-carboxylate is subjected to basic hydrolysis using an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and a co-solvent like methanol or ethanol.[5]
-
The reaction mixture is heated to reflux until the ester is completely consumed.
-
Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the desired 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. The solid product is then collected by filtration, washed, and dried.
Route 2: β-Dicarbonyl Condensation Strategy
This classical approach offers a more traditional pathway to the isoxazole core. It involves the synthesis of a difluoromethylated β-ketoester, followed by its cyclization with hydroxylamine.
Workflow Diagram
Caption: Workflow for Route 2: β-Dicarbonyl Condensation.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate
-
Dibromination: Ethyl acetoacetate is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent to yield ethyl 2,2-dibromo-3-oxobutanoate.
-
Fluorination: The resulting dibromo compound undergoes a halogen exchange reaction with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst, to afford ethyl 4,4-difluoro-3-oxobutanoate.[6] This reaction typically requires elevated temperatures.
Step 2: Cyclization with Hydroxylamine
-
The ethyl 4,4-difluoro-3-oxobutanoate is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or acetic acid.[7]
-
The reaction mixture is heated to reflux. The cyclization can lead to a mixture of regioisomers, with the desired 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid ester and the undesired 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid ester. The regioselectivity is often dependent on the reaction conditions, particularly the pH.
-
The resulting ester is then hydrolyzed under basic conditions as described in Route 1 to yield the final carboxylic acid.
Benchmarking the Synthetic Routes
| Metric | Route 1: 1,3-Dipolar Cycloaddition | Route 2: β-Dicarbonyl Condensation |
| Overall Yield | Moderate to High | Low to Moderate |
| Number of Steps | 3 | 2-3 (depending on ester hydrolysis) |
| Regioselectivity | High | Variable, can lead to isomeric mixtures |
| Scalability | Good | Moderate |
| Starting Materials | 2,2-Difluoro-1-iodoethane, Ethyl propiolate | Ethyl acetoacetate |
| Key Reagents | NCS, Triethylamine | Brominating agent, Fluorinating agent |
| Safety/Handling | In-situ generation of reactive nitrile oxide | Handling of bromine and potentially hazardous fluorinating agents |
| Purification | Generally straightforward | May require separation of regioisomers |
Discussion and Recommendation
Route 1 (1,3-Dipolar Cycloaddition) emerges as the superior strategy for the synthesis of 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid. Its key advantage lies in the high degree of regiocontrol offered by the [3+2] cycloaddition of the nitrile oxide with an unsymmetrical alkyne. This predictability simplifies the purification process and leads to higher overall yields of the desired product. While the in-situ generation of the nitrile oxide requires careful handling of reactive intermediates, the reaction conditions are generally mild and the starting materials are commercially available or readily accessible. The three-step sequence is logical and has been shown to be scalable.
Route 2 (β-Dicarbonyl Condensation) , while a more traditional approach, presents significant challenges, primarily concerning regioselectivity. The cyclization of the unsymmetrical difluorinated β-ketoester with hydroxylamine can lead to the formation of an isomeric mixture, necessitating a potentially difficult and costly separation. Although this route may appear to have fewer steps, the potential for low yields of the desired isomer and the complexities of purification make it a less attractive option for efficient and large-scale synthesis.
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Safety Operating Guide
Proper Disposal of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, it is crucial to understand the foundational principles of laboratory waste management. All chemical waste is governed by regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States.[7][8] These regulations mandate a systematic approach to waste identification, segregation, storage, and disposal to minimize risks.[8][9]
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, a thorough risk assessment is paramount. The following are critical safety measures based on the anticipated hazards of this compound:
Personal Protective Equipment (PPE): The consistent and correct use of PPE is your first line of defense. The minimum required PPE for handling 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid includes:
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is advised to protect against dust and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat should be worn at all times. | Prevents direct skin contact, which may cause irritation.[1][10] Always check glove compatibility with the specific chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | This is crucial to minimize the inhalation of any dust or aerosols, which may cause respiratory irritation.[10][11][12] |
Spill Management: Accidental spills should be managed promptly and safely. Have a spill control kit readily available that includes an inert absorbent material like sand or vermiculite.[10] The absorbed material must be collected and placed in a designated hazardous waste container.[10] For large spills, evacuate the area and follow your institution's emergency procedures.[10]
Step-by-Step Disposal Protocol
The appropriate disposal method for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is determined by its concentration and whether it is contaminated with other hazardous substances.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][13][14]
-
Halogenated Organic Waste: Due to the presence of the difluoromethyl group, this compound is a halogenated organic substance.[15] Halogenated organic waste must be collected separately from non-halogenated waste.[15][16]
-
Acidic Waste: As a carboxylic acid, this compound will be acidic. It should not be mixed with bases, oxidizing agents, or reducing agents in the same waste container.[10]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").[10][14][17][18]
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Container Compatibility: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[10][14][17][18] High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
Container Handling: Keep the waste container closed except when adding waste.[14][17][19] Do not overfill containers; a maximum of 90% capacity is a common guideline.[10][14]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.[10][11] This storage location is often referred to as a Satellite Accumulation Area (SAA).[9][14][19][20]
Step 3: Disposal of Uncontaminated, Dilute Aqueous Solutions
For very dilute (<10%), uncontaminated aqueous solutions of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, neutralization may be an option, provided local regulations and your institution's Environmental Health and Safety (EHS) department permit it.[10][17]
Neutralization Procedure:
-
Work in a Fume Hood: Always perform neutralization reactions within a properly functioning chemical fume hood while wearing appropriate PPE.[10]
-
Dilution: If the solution is not already dilute, slowly add the acidic solution to a large volume of cold water with constant stirring.[21][22] Never add water to the acid.[21]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or soda ash, to the diluted acid solution with continuous stirring.[23][24] Be cautious, as this reaction can be exothermic and produce carbon dioxide gas.[10]
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. The target pH for neutralization is typically between 6.0 and 8.0.[10][24]
-
Drain Disposal: Once neutralized, and if permitted by your local regulations, the solution can be poured down the drain with a copious amount of water.[10][25]
Step 4: Disposal of Concentrated or Contaminated Waste
Concentrated, solid, or contaminated 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid must be disposed of as hazardous waste.[10]
-
Containerization and Labeling: Collect the waste in a properly labeled, compatible hazardous waste container as described in Step 2.[10][17]
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10][17]
-
Incineration: The likely disposal method for halogenated organic compounds is high-temperature incineration.[1] Incineration of waste with a halogen content greater than 1% often requires temperatures of at least 1100°C to ensure complete destruction and prevent the formation of hazardous byproducts.[26]
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
Regulatory Compliance and Institutional Policies
It is imperative to remember that while this guide provides a framework based on established safety protocols, the specific regulations for hazardous waste disposal can vary by location.[20] Always consult and adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department.[10] They are your primary resource for ensuring compliance with all local, state, and federal regulations.[10][20]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community, ensuring that groundbreaking research does not come at the cost of personal or ecological well-being.
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A Senior Application Scientist's Guide to the Safe Handling of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
For researchers engaged in the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. With these new opportunities come the critical responsibility of ensuring laboratory safety. This guide provides essential, field-tested safety and operational protocols for handling 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, a compound of interest in medicinal chemistry. Our approach moves beyond a simple checklist, explaining the rationale behind each step to build a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid may not be universally available, a robust safety protocol can be established by analyzing its structural motifs—a carboxylic acid and a substituted oxazole ring—and data from closely related analogs.
Structurally similar compounds, such as 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid and other oxazole carboxylic acids, are classified with the following hazards:
The carboxylic acid group suggests corrosive properties, necessitating careful handling to avoid contact with skin, eyes, and mucous membranes.[4] The oxazole core is a common scaffold in pharmacologically active molecules, and while generally stable, its reactivity profile must be respected.[5][6]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The selection of each component is deliberate, designed to provide a barrier against specific routes of exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and vapors, while the face shield offers a secondary barrier against splashes during solution preparation or transfers. This combination complies with OSHA 29 CFR 1910.133 and European Standard EN166.[7][8] |
| Skin Protection | Nitrile or Butyl rubber gloves. A full-length, cuffed lab coat. | Nitrile gloves offer excellent resistance to a broad range of chemicals, including acids, and are crucial for preventing skin irritation.[9][10] A lab coat prevents contamination of personal clothing. Contaminated clothing must be removed immediately.[11][12] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | Mandatory when handling the solid compound outside of a certified chemical fume hood or if dust/aerosols are generated. The use of a respirator requires proper fit-testing and training. For low-fume environments, N95 masks may be suitable, but a full-face respirator offers more comprehensive protection.[7][8][9] |
The Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes risk and ensures procedural reproducibility. This protocol is designed as a self-validating system, with built-in checks and balances.
-
Designate the Workspace: All handling of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, especially the solid form, must occur within a certified chemical fume hood to manage potential respiratory irritants.[13]
-
Verify Emergency Equipment: Before beginning, confirm the location and functionality of the nearest safety shower and eyewash station.[8] Ensure a chemical spill kit is readily accessible.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing: Tare a suitable container on the analytical balance. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust by handling the material gently.[7]
-
Dissolution: If preparing a solution, place the vessel containing the appropriate solvent on a stir plate within the fume hood. Slowly add the weighed solid to the solvent to prevent splashing.
-
Post-Handling: After use, securely cap the primary container. Decontaminate all surfaces, glassware, and equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water where appropriate.[13]
Emergency Protocols: Spill and Exposure Management
Preparedness is the key to mitigating the impact of an accidental release or exposure.
-
Alert and Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.[14][15]
-
Assess the Spill: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For major spills or if you are uncertain, contact your institution's Environmental Health & Safety (EHS) department immediately.[11][13]
-
Containment: For liquid spills, create a dike around the spill using an appropriate absorbent material like vermiculite or a commercial spill kit.[13][14]
-
Neutralization & Absorption: For acidic compounds, use an acid neutralizer if available in your spill kit.[14][15] Once neutralized, absorb the liquid. For solid spills, gently sweep the material into a designated waste container, avoiding dust generation.[14]
-
Cleanup and Disposal: Place all contaminated materials (absorbents, gloves, etc.) into a clearly labeled, sealed hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with soap and water once the bulk of the material has been removed.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[11][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Chemical waste management is a critical final step in the laboratory workflow.
-
Waste Segregation: All waste containing 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, including contaminated consumables and cleanup materials, must be segregated as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the label accurately reflects the contents.
-
Disposal: Arrange for waste pickup and disposal through your institution's licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[16]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid from receipt to disposal.
Caption: Workflow for handling and disposal of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
